Product packaging for MK-9470(Cat. No.:CAS No. 947371-30-4)

MK-9470

Cat. No.: B1677253
CAS No.: 947371-30-4
M. Wt: 489.6 g/mol
InChI Key: XIYPJXKEMLKFMD-HFZDXXHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MK-9470 is a synthetic compound that acts as a selective, high-affinity inverse agonist for the cannabinoid type-1 receptor (CB1R) . The radiolabeled analog, [18F]this compound, has been developed as a positron emission tomography (PET) tracer for the non-invasive in vivo imaging and quantitation of CB1 receptors in the brain . It demonstrates high brain uptake and a binding distribution in both monkey and human brains that aligns with the known density of CB1 receptors, showing high specific binding in regions such as the cerebral cortex, cerebellum, caudate/putamen, globus pallidus, substantia nigra, and hippocampus . With its high specific signal and relatively slow washout from the brain, [18F]this compound is a valuable tool for studying CB1 receptor biology and pharmacology in a variety of neuropsychiatric disorders . Research applications include investigating the role of the endocannabinoid system in conditions such as obesity, eating disorders, epilepsy, and substance abuse . Furthermore, it enables critical pre-clinical and clinical work by allowing demonstration of target engagement and facilitating non-invasive dose-occupancy studies for CB1R inverse agonists . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H32FN3O3 B1677253 MK-9470 CAS No. 947371-30-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

947371-30-4

Molecular Formula

C29H32FN3O3

Molecular Weight

489.6 g/mol

IUPAC Name

N-[(2S,3S)-3-(3-cyanophenyl)-4-[4-(2-fluoroethoxy)phenyl]butan-2-yl]-2-methyl-2-(5-methylpyridin-2-yl)oxypropanamide

InChI

InChI=1S/C29H32FN3O3/c1-20-8-13-27(32-19-20)36-29(3,4)28(34)33-21(2)26(24-7-5-6-23(16-24)18-31)17-22-9-11-25(12-10-22)35-15-14-30/h5-13,16,19,21,26H,14-15,17H2,1-4H3,(H,33,34)/t21-,26+/m0/s1

InChI Key

XIYPJXKEMLKFMD-HFZDXXHNSA-N

SMILES

CC1=CN=C(C=C1)OC(C)(C)C(=O)NC(C)C(CC2=CC=C(C=C2)OCCF)C3=CC=CC(=C3)C#N

Isomeric SMILES

CC1=CN=C(C=C1)OC(C)(C)C(=O)N[C@@H](C)[C@@H](CC2=CC=C(C=C2)OCCF)C3=CC=CC(=C3)C#N

Canonical SMILES

CC1=CN=C(C=C1)OC(C)(C)C(=O)NC(C)C(CC2=CC=C(C=C2)OCCF)C3=CC=CC(=C3)C#N

Appearance

Solid powder

Other CAS No.

947371-30-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

((18)F)MK-9470
18F-MK-9470
MK-9470
N-(2-(3-cyano-phenyl)-3-(4-(2-(18F)fluorethoxy)phenyl)-1-methylpropyl)-2-(5-methyl-2-pyridyloxy)-2-methylproponamide

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MK-9470 on the CB1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-9470 is a potent and selective inverse agonist of the Cannabinoid 1 (CB1) receptor. This technical guide provides a comprehensive overview of its mechanism of action, drawing upon key findings from preclinical and clinical research. This compound distinguishes itself with high binding affinity for the human CB1 receptor and is widely utilized in its radiolabeled form, [¹⁸F]this compound, as a positron emission tomography (PET) tracer for in vivo imaging and receptor occupancy studies. This document details the binding characteristics, signaling pathways, and experimental methodologies used to elucidate the interaction of this compound with the CB1 receptor, presenting quantitative data in a clear, comparative format and visualizing complex processes through detailed diagrams.

Introduction to this compound and the CB1 Receptor

The CB1 receptor, a G-protein coupled receptor (GPCR), is one of the most abundantly expressed GPCRs in the central nervous system. It is a key component of the endocannabinoid system, which plays a crucial role in regulating a wide array of physiological processes, including appetite, pain, mood, and memory. The CB1 receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist.

This compound is a synthetic compound that binds to the CB1 receptor and functions as an inverse agonist.[1] Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist binds to the constitutively active receptor and stabilizes it in an inactive conformation, thereby reducing its basal signaling activity. This property makes this compound a valuable tool for studying the physiological and pathological roles of the endocannabinoid system. Its radiolabeled form, [¹⁸F]this compound, has been instrumental in noninvasive in vivo studies of CB1 receptor biology and pharmacology.[2][3]

Quantitative Binding and Functional Data

The interaction of this compound with the CB1 receptor has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

ParameterValueSpeciesAssay TypeReference
IC₅₀ (CB1 Receptor) 0.7 nMHumanRadioligand Binding Assay[2]
Selectivity (CB1 vs. CB2) 60-foldHumanRadioligand Binding Assay[2]
Receptor Occupancy (Occ₅₀) 34 nM (for MK-0364)Rhesus MonkeyIn vivo PET with [¹⁸F]this compound[2]

Note: MK-0364 (Taranabant) is a structurally related CB1 inverse agonist often studied in conjunction with [¹⁸F]this compound.[2]

Mechanism of Action: Inverse Agonism and Signaling Pathways

As an inverse agonist, this compound's primary mechanism of action is to reduce the constitutive activity of the CB1 receptor. CB1 receptors are predominantly coupled to inhibitory G-proteins (Gi/o). In their constitutively active state, they tonically inhibit adenylyl cyclase, leading to a basal level of cyclic AMP (cAMP). By stabilizing the inactive conformation of the CB1 receptor, this compound attenuates this basal Gi/o signaling.

The downstream consequences of this action are opposite to those of a CB1 agonist. For instance, while an agonist would decrease cAMP levels, an inverse agonist like this compound would lead to a relative increase in cAMP by removing the tonic inhibition.

Visualizing the Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the CB1 receptor and the modulatory effect of an inverse agonist like this compound.

CB1_Inverse_Agonist_Signaling cluster_membrane Cell Membrane CB1_active CB1 Receptor (Constitutively Active) CB1_inactive CB1 Receptor (Inactive) G_protein Gi/o Protein CB1_active->G_protein Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts MK9470 This compound MK9470->CB1_active Binds and stabilizes inactive state ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates PET_Workflow cluster_pre Pre-Scan cluster_scan PET Scan cluster_post Post-Scan Analysis Subject Subject Preparation (e.g., Anesthesia) DrugAdmin Administer Unlabeled Drug (e.g., MK-0364) Subject->DrugAdmin TracerInject Inject [¹⁸F]this compound DrugAdmin->TracerInject DataAcq Dynamic PET Data Acquisition TracerInject->DataAcq BloodSample Arterial Blood Sampling TracerInject->BloodSample ImageRecon Image Reconstruction DataAcq->ImageRecon KineticModel Kinetic Modeling of Tracer Uptake BloodSample->KineticModel ImageRecon->KineticModel RO Calculate Receptor Occupancy KineticModel->RO

References

[18F]MK-9470 binding affinity and selectivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Binding Affinity and Selectivity of [18F]MK-9470

Introduction

[18F]this compound is a synthetic, selective, high-affinity inverse agonist for the cannabinoid type 1 (CB1) receptor.[1][2][3] Developed as a positron emission tomography (PET) tracer, it serves as a valuable, noninvasive research tool for the in vivo imaging and quantification of CB1 receptors in the human brain.[1][2] Its properties allow for the study of CB1 receptor biology and pharmacology in various neuropsychiatric disorders, and it aids in the clinical development of CB1 receptor-targeted therapeutics by enabling target engagement and dose-occupancy studies.[1][2] As an inverse agonist, [18F]this compound preferentially binds to CB1 receptors that are not coupled to their G-protein.

Binding Affinity and Selectivity Profile

This compound demonstrates potent binding affinity for the human CB1 receptor and excellent selectivity over the cannabinoid type 2 (CB2) receptor.[1][3] Extensive in vitro screening has confirmed its high specificity, with no significant off-target activities observed against a large panel of over 100 other cerebral receptors and ion channels.[1]

Quantitative Binding Data

The binding characteristics of this compound have been quantified against various receptors, highlighting its suitability as a specific CB1R ligand. Its affinity is notably more potent than the earlier CB1R antagonist/inverse agonist rimonabant (B1662492) and significantly higher than endogenous cannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoyl glycerol (B35011) (2-AG).[3]

LigandTargetParameterValueSelectivity
This compound Human CB1RIC500.7 nM[1][2][3][4][5]60-fold over CB2R[1][3]
RimonabantCB1RKi2.2 nM[3]-
Anandamide (AEA)CB1RAffinity~26–209 μM[3]Poor over CB2R[3]
2-AGCB1RAffinity>10 μM[3]Poor over CB2R[3]

Experimental Protocols

The characterization and application of [18F]this compound involve several key experimental methodologies, from its synthesis to its use in preclinical and clinical imaging.

Radiosynthesis of [18F]this compound

The radiosynthesis is a two-step process that yields the final tracer with high purity.[6]

  • Step 1: Synthesis of [18F]Bromo-fluoroethane: The process begins with the synthesis of the intermediate radiolabeling agent, 2-Bromo-1[18F]fluoroethane ([18F]BrFE), which is produced using a commercial synthesizer module.[6]

  • Step 2: Fluoroalkylation of Precursor: The [18F]this compound precursor is then manually reacted with [18F]BrFE. This fluoroalkylation step is performed using Cesium Carbonate (Cs2CO3) as a base.[6]

  • Purification: The final product is purified using high-performance liquid chromatography (HPLC) and a Sep-Pak cartridge.[6]

  • Quality Control: The resulting [18F]this compound has a radiochemical purity greater than 95%, with a specific activity averaging 6000 Ci/mmol (222 GBq/μmol).[6] The identity is confirmed by coinjection with a non-radioactive [19F]this compound standard.[6]

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Synthesis & Purification F18 [18F]Fluoride Synthesizer FDG Synthesizer Module F18->Synthesizer BrFE [18F]BrFE Intermediate Synthesizer->BrFE Reaction Fluoroalkylation (Cs2CO3 base) BrFE->Reaction Precursor This compound Precursor Precursor->Reaction HPLC HPLC Purification Reaction->HPLC SepPak Sep-Pak Purification HPLC->SepPak FinalProduct [18F]this compound SepPak->FinalProduct G cluster_pre Pre-Scan cluster_scan Scan Procedure cluster_post Data Analysis Subject Subject Preparation (Human/Animal) Baseline_Decision Study Type? Subject->Baseline_Decision Blocker Administer Blocker (e.g., MK-0364) Baseline_Decision->Blocker Blocking Study Tracer Inject [18F]this compound Baseline_Decision->Tracer Baseline Scan Blocker->Tracer Scan Dynamic PET Scan (60-120 min) Tracer->Scan Reconstruction Image Reconstruction Scan->Reconstruction Quant Quantification (Uptake Ratio or V_T) Reconstruction->Quant Result CB1R Availability Quant->Result G cluster_receptor Cell Membrane cluster_ligands CB1R_inactive CB1 Receptor (Inactive State) CB1R_active CB1 Receptor (Active State) G_Protein G-Protein CB1R_active->G_Protein activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Agonist Agonist (e.g., Anandamide) Agonist->CB1R_active Binds & Stabilizes InverseAgonist [18F]this compound (Inverse Agonist) InverseAgonist->CB1R_inactive Binds & Stabilizes

References

In Vivo Brain Distribution of the Cannabinoid CB1 Receptor PET Tracer [18F]MK-9470: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo distribution of [18F]MK-9470, a selective inverse agonist for the cannabinoid type 1 (CB1) receptor, in the brain. [18F]this compound is a valuable positron emission tomography (PET) tracer for noninvasive quantification of CB1 receptor availability, aiding in the study of neuropsychiatric disorders and the development of novel therapeutics targeting the endocannabinoid system.[1][2]

Data Presentation: Quantitative Distribution of [18F]this compound

The regional distribution of [18F]this compound in the brain is heterogeneous and aligns with the known high density of CB1 receptors in various mammalian species.[3] The highest uptake is consistently observed in areas such as the striatum, cortex, and cerebellum, with lower uptake in the thalamus and hippocampus.[3][4] Quantitative analysis of [18F]this compound uptake is typically performed using Standardized Uptake Values (SUV), Distribution Volume (V T), or by applying kinetic models to dynamic PET data.[5][6][7]

Human Brain Distribution

Studies in healthy human subjects have demonstrated high brain uptake of [18F]this compound, with a distribution pattern consistent with the known localization of CB1 receptors.[3][8] The tracer exhibits slow kinetics, reaching a plateau at approximately 120 minutes post-injection.[3]

Table 1: Regional Distribution of [18F]this compound in the Human Brain (Test-Retest Data)

Brain RegionV T (mL/cm³)K i (mL/cm³/min)FUR (mL/cm³/min)
Caudate26.3 ± 4.50.28 ± 0.050.29 ± 0.05
Putamen31.0 ± 5.60.33 ± 0.060.34 ± 0.06
Nucleus Accumbens24.6 ± 4.80.26 ± 0.050.27 ± 0.05
Thalamus15.6 ± 2.60.17 ± 0.030.17 ± 0.03
Cerebellum22.4 ± 3.40.24 ± 0.040.24 ± 0.04
Frontal Cortex24.9 ± 4.00.27 ± 0.050.27 ± 0.05
Temporal Cortex24.0 ± 4.10.26 ± 0.050.26 ± 0.05
Parietal Cortex25.1 ± 4.20.27 ± 0.050.27 ± 0.05
Occipital Cortex22.8 ± 3.70.24 ± 0.040.25 ± 0.04
Hippocampus16.5 ± 3.10.18 ± 0.030.18 ± 0.03
Amygdala18.2 ± 3.40.20 ± 0.040.20 ± 0.04
Pons14.5 ± 2.20.16 ± 0.030.16 ± 0.03

Data adapted from Sanabria-Bohorquez et al. (2009). Values are presented as mean ± standard deviation. V T: Total Distribution Volume; K i: Irreversible Uptake Constant; FUR: Fractional Uptake Rate.[6]

A study on chronic cannabis users revealed a global decrease in CB1 receptor availability of -11.7% compared to healthy controls.[9] Significant decreases were observed in the temporal lobe (-12.7%), anterior cingulate cortex (-12.6%), posterior cingulate cortex (-13.5%), and nucleus accumbens (-11.2%).[9]

Rhesus Monkey Brain Distribution

PET imaging studies in rhesus monkeys show rapid brain penetration and accumulation of [18F]this compound in most gray matter regions.[3] The distribution pattern is generally consistent with autoradiographic studies, with high specific binding in the cerebral cortex, cerebellum, caudate/putamen, globus pallidus, substantia nigra, and hippocampus.[1][3] The ratio of total to nonspecific binding in the putamen is approximately 4-5:1.[2]

Table 2: Regional SUV of [18F]this compound in Rhesus Monkey Brain (60-120 min post-injection)

Brain RegionSUV
Cerebellum~4.5
Frontal Cortex~4.0
Putamen~5.0
Thalamus~3.0

Approximate values derived from graphical data in Burns et al. (2007).[10]

Rat Brain Distribution

In rats, dynamic small-animal PET scans show significant uptake of [18F]this compound in the brain.[7] However, the presence of a brain-penetrating radiometabolite complicates quantification.[7]

Table 3: Regional Distribution Volume (V T) of [18F]this compound in Rat Brain

Brain RegionV T (mL/cm³) (One-tissue compartment model with constrained radiometabolite input)
Striatum10.3 ± 1.1
Cortex8.9 ± 0.9
Hippocampus7.8 ± 0.8
Cerebellum7.5 ± 0.8
Thalamus6.5 ± 0.7

Data adapted from Casteels et al. (2012). Values are presented as mean ± standard deviation.[7]

Experimental Protocols

Detailed methodologies for [18F]this compound PET imaging are crucial for reproducible and comparable results. The following sections outline typical experimental protocols for human, rhesus monkey, and rat studies.

Human Studies
  • Subject Preparation: Subjects are typically required to fast for at least 4 hours prior to tracer injection.[11]

  • Tracer Administration: A bolus injection of approximately 110 MBq of [18F]this compound is administered intravenously over 15 seconds.[12] In some studies, a higher dose of around 289 ± 22 MBq has been used.[11]

  • PET Scan Acquisition: Dynamic PET imaging is initiated at the time of injection.[12] Due to the slow kinetics of [18F]this compound, scan durations can be long, often up to 360 minutes, though shorter scans of 90 to 120 minutes can provide accurate specific binding information using FUR values.[3][6] For dynamic studies, imaging can be performed in intervals, for example, 0-30, 60-90, and 120-150 minutes post-injection.[11][13]

  • Blood Sampling and Metabolite Analysis: Arterial blood samples are collected throughout the scan to determine the arterial input function and for metabolite analysis.[12] The fraction of unchanged [18F]this compound in arterial plasma decreases over time, with approximately 77% at 10 minutes, 33% at 60 minutes, and 18% at 120 minutes post-injection.[12] Simplified methods using a reduced number of venous samples are also being explored.[6]

Rhesus Monkey Studies
  • Subject Preparation: Studies are conducted in male rhesus monkeys (6-7 kg).[12]

  • Tracer Administration: A bolus injection of approximately 110 MBq of [18F]this compound is administered intravenously over 15 seconds.[12]

  • PET Scan Acquisition: Emission imaging starts at the time of injection and typically lasts for 90-180 minutes.[3][12]

  • Blocking and Displacement Studies: To confirm specificity, blocking studies are performed by pre-treating the animals with a CB1 inverse agonist like MK-0364.[8] Displacement studies involve administering the blocking agent during the scan (e.g., at 120 minutes post-tracer injection) to observe the washout of the radiotracer.[3][10]

Rat Studies
  • Subject Preparation: Wistar or Sprague-Dawley rats are commonly used.[7][14]

  • Tracer Administration: Rats receive an intravenous injection of 13 to 25 MBq of [18F]this compound.[14]

  • PET Scan Acquisition: Dynamic small-animal PET scans are performed for up to 10 hours, although shorter scans of 90 minutes are also common.[7][14]

  • Metabolite Analysis: Both plasma and perfused brain homogenates are analyzed using HPLC to quantify radiometabolites.[7] In rats, a polar radiometabolite fraction is detected in both plasma and brain tissue.[7]

Visualizations: Signaling Pathways and Experimental Workflows

Cannabinoid CB1 Receptor Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gαi/o).[1][15][16] Activation of the CB1 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2] This signaling cascade ultimately modulates various cellular processes, including neurotransmitter release, by affecting ion channel activity.[2]

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1R CB1 Receptor G_protein Gαi/oβγ CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist ([18F]this compound) Agonist->CB1R Binds to PKA Protein Kinase A cAMP->PKA Activates Ion_Channel Ion Channels (e.g., K+, Ca2+) PKA->Ion_Channel Modulates Neurotransmitter_Release ↓ Neurotransmitter Release Ion_Channel->Neurotransmitter_Release Leads to ATP ATP ATP->AC

Cannabinoid CB1 Receptor Signaling Pathway.
Experimental Workflow for [18F]this compound PET Imaging

The workflow for a typical [18F]this compound PET imaging study involves several key steps, from subject preparation and tracer synthesis to image acquisition and data analysis.

PET_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Subject_Prep Subject Preparation (e.g., Fasting) Tracer_Admin Tracer Administration (IV Bolus) Subject_Prep->Tracer_Admin Tracer_Synth Radiosynthesis of [18F]this compound Tracer_Synth->Tracer_Admin PET_Scan Dynamic PET Scan Acquisition Tracer_Admin->PET_Scan Blood_Sampling Arterial/Venous Blood Sampling Tracer_Admin->Blood_Sampling Image_Recon Image Reconstruction & Attenuation Correction PET_Scan->Image_Recon Metabolite_Analysis Plasma Metabolite Analysis Blood_Sampling->Metabolite_Analysis Kinetic_Modeling Kinetic Modeling (e.g., SUV, VT, FUR) Image_Recon->Kinetic_Modeling Metabolite_Analysis->Kinetic_Modeling Statistical_Analysis Statistical Analysis & Interpretation Kinetic_Modeling->Statistical_Analysis

Experimental Workflow for [18F]this compound PET Imaging.

Conclusion

[18F]this compound is a well-characterized and valuable PET tracer for the in vivo quantification of CB1 receptors in the brain. Its distinct regional distribution, which is consistent across species, allows for the investigation of the role of the endocannabinoid system in various physiological and pathological conditions. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret studies using this important neuroimaging tool. Further research focusing on standardized imaging and analysis protocols will continue to enhance the utility of [18F]this compound in advancing our understanding of brain function and disease.

References

Role of MK-9470 as a CB1 inverse agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of MK-9470 as a CB1 Inverse Agonist

Introduction

This compound is a potent, selective, and high-affinity inverse agonist for the Cannabinoid-1 (CB1) receptor.[1][2] Developed for brain imaging using Positron Emission Tomography (PET) when labeled with fluorine-18 (B77423) ([¹⁸F]this compound), it has become an invaluable tool for in vivo studies of CB1 receptor biology, pharmacology, and its role in various neuropsychiatric disorders.[1][3] Unlike agonists that activate receptors or neutral antagonists that simply block agonist binding, inverse agonists like this compound bind to the receptor and reduce its constitutive (basal) activity.[4][5] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.

Mechanism of Action: CB1 Inverse Agonism

The CB1 receptor, a G protein-coupled receptor (GPCR), exhibits a degree of spontaneous, agonist-independent signaling, often referred to as constitutive or basal activity. CB1 inverse agonists, such as this compound, preferentially bind to and stabilize the inactive conformation of the receptor.[4][5] This action not only prevents agonist binding but also actively suppresses the receptor's basal signaling, leading to a biological response opposite to that of an agonist.[4] This mechanism is crucial for understanding its effects and its application in PET imaging, where it provides a stable and quantifiable measure of receptor density.

G cluster_state CB1 Receptor States cluster_signal Resulting Signal Level Inactive Inactive State (Stabilized by Inverse Agonist) p1 Inactive->p1 ReducedSignal Reduced Signal (Below Basal) Inactive->ReducedSignal Basal Basal Activity State (Constitutive Activity) p2 Basal->p2 BasalSignal Basal Signal Basal->BasalSignal Active Active State (Bound by Agonist) IncreasedSignal Increased Signal (Above Basal) Active->IncreasedSignal p1->Inactive Inverse Agonist Binding p1->Basal Spontaneous Isomerization p2->Basal Agonist Dissociation p2->Active Agonist Binding

Mechanism of CB1 Inverse Agonism.

Quantitative Pharmacology

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. The data are summarized in the tables below.

Table 1: In Vitro Binding Affinity and Selectivity
ParameterSpeciesValueReference
Binding Affinity (IC₅₀) Human0.7 nM[1][2][3][6]
Selectivity Human60-fold for CB1 over CB2[6]
Table 2: [¹⁸F]this compound Pharmacokinetics in Humans
ParameterValueTime Post-InjectionReference
Plasma Protein Binding 95.5 ± 1.4%-[7]
Unchanged Fraction in Plasma 77-79%10 min[6][7]
33-35%60 min[6][7]
18-19%120 min[6][7]
~13%180 min[6][7]
~5%270-600 min[7]
Table 3: [¹⁸F]this compound Pharmacokinetics in Rats
ParameterValueTime Post-InjectionReference
Unchanged Fraction in Plasma 80 ± 23%10 min[8]
38 ± 30%40 min[8]
13 ± 14%210 min[8]
Table 4: [¹⁸F]this compound PET Imaging Parameters in Humans
ParameterValueNotesReference
Test-Retest Variability 7%Overall binding[1][2]
Test-Retest Variability <10%For Kᵢ and FUR[7][9]
Kinetic Model Reversible two-tissue compartmentNecessary to describe brain kinetics[9]

Experimental Protocols

CB1 Receptor Binding Assay

The binding affinity of this compound for the CB1 receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from the receptor.[10][11]

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably transfected to express high levels of the human CB1 receptor (e.g., CHO cells).[12]

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[10]

    • Radioligand: A known CB1 agonist or antagonist with high affinity, such as [³H]CP-55,940, at a concentration near its Kd value (e.g., 0.5-1.0 nM).[10]

    • Test Compound: this compound diluted across a range of concentrations (e.g., 0.1 nM to 10 µM).[10]

    • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity ligand like WIN-55,212-2 to determine binding to non-receptor components.[10]

  • Incubation: The membrane preparation, radioligand, and either the test compound, buffer (for total binding), or non-specific control are incubated together in a 96-well plate, typically for 90 minutes at 30°C.[10]

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filter mats using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.[10]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[10]

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression. The IC₅₀ is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[10]

G start Start prep Prepare Reagents: - CB1 Receptor Membranes - Radioligand ([³H]CP-55,940) - Test Compound (this compound) - Assay Buffer start->prep setup Set up 96-well Plate (Total, Non-specific, Competitive Binding) prep->setup incubate Incubate Plate (e.g., 90 min at 30°C) setup->incubate filter Rapid Filtration (Cell Harvester, Glass Fiber Mats) incubate->filter wash Wash Filters (Ice-cold Assay Buffer) filter->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Data Analysis: - Calculate Specific Binding - Generate Dose-Response Curve - Determine IC₅₀ and Ki quantify->analyze end_node End analyze->end_node

Workflow for a Competitive Radioligand Binding Assay.
In Vivo PET Imaging and Data Analysis

[¹⁸F]this compound PET imaging allows for the noninvasive quantification and mapping of CB1 receptors in the living brain.

Methodology:

  • Subject Preparation: Human volunteers or research animals are positioned in the PET scanner. For human studies, an arterial line may be placed for blood sampling.[1][13]

  • Tracer Administration: A bolus injection of [¹⁸F]this compound is administered intravenously.[13]

  • Dynamic PET Scan: A dynamic scan is acquired over a period ranging from 90 minutes for rats to several hours for humans to capture the tracer's kinetics in the brain.[9][13]

  • Arterial Blood Sampling: Timed arterial blood samples are collected throughout the scan to measure the concentration of radioactivity in the plasma and to determine the fraction of unchanged [¹⁸F]this compound versus its radioactive metabolites.[6][13]

  • Metabolite Analysis: Plasma samples are processed, typically by protein precipitation with acetonitrile, and analyzed using HPLC to separate the parent tracer from its metabolites.[1][6] This allows for the generation of a metabolite-corrected arterial input function.

  • Image Reconstruction and Analysis: PET data are reconstructed into a series of 3D images over time. Regions of interest (ROIs) are drawn on the images corresponding to different brain areas.

  • Kinetic Modeling: Time-activity curves (TACs) for each ROI and the arterial input function are fitted to pharmacokinetic models (e.g., a reversible two-tissue compartment model) to estimate parameters such as the total distribution volume (Vₜ), which is proportional to CB1 receptor density.[9][13] For shorter, simplified protocols, the fractional uptake rate (FUR) can be used as a reliable index of specific binding.[7][9]

G cluster_analysis Parallel Data Processing cluster_plasma Plasma Analysis cluster_image Image Analysis start Start: Subject Preparation injection Intravenous Bolus Injection of [¹⁸F]this compound start->injection scan Dynamic PET Scan Acquisition (e.g., 90-120 min) injection->scan blood Timed Arterial Blood Sampling cluster_analysis cluster_analysis scan->cluster_analysis blood->cluster_analysis metabolite Metabolite Analysis (HPLC) to separate parent from metabolites input_func Generate Metabolite-Corrected Arterial Input Function metabolite->input_func recon Image Reconstruction (Dynamic 3D Images) roi Define Regions of Interest (ROIs) on Brain Images recon->roi tac Generate Time-Activity Curves (TACs) for each ROI roi->tac model Kinetic Modeling (Fit TACs and Input Function) results Estimate Parameters: - Distribution Volume (Vₜ) - Fractional Uptake Rate (FUR) model->results end_node End: CB1 Receptor Availability Map results->end_node cluster_analysis->model

Workflow for an In Vivo [¹⁸F]this compound PET Imaging Study.

CB1 Receptor Signaling Pathway

CB1 receptors primarily couple to inhibitory G proteins (Gᵢ/Gₒ). Agonist activation typically leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulation of ion channels. As an inverse agonist, this compound stabilizes the receptor in an inactive state, preventing G-protein coupling and subsequent downstream signaling. This effectively silences the pathway, reducing even the basal level of signal transduction.

G cluster_membrane Cell Membrane MK9470 This compound (Inverse Agonist) CB1R CB1 Receptor (Inactive State) MK9470->CB1R Binds & Stabilizes G_Protein Gαᵢ/ₒβγ (Inactive) CB1R->G_Protein Prevents G-Protein Coupling & Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion (Inhibited) ATP ATP ATP->AC PKA Downstream Effectors (PKA) cAMP->PKA

CB1 Receptor Signaling Inhibition by this compound.

Conclusion

This compound is a well-characterized and highly selective CB1 receptor inverse agonist. Its primary role has been as the PET radiotracer [¹⁸F]this compound, which has proven to be a robust tool for quantifying CB1 receptor availability in both preclinical and clinical research.[1] The ability to noninvasively measure receptor occupancy has been instrumental in aiding the clinical development of other CB1 receptor modulators.[2][6] The detailed understanding of its quantitative pharmacology and mechanism of action, as outlined in this guide, underscores its importance for researchers, scientists, and drug development professionals investigating the endocannabinoid system.

References

The Discovery and Development of MK-9470: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and preclinical/clinical application of MK-9470, a potent and selective inverse agonist for the Cannabinoid Type 1 (CB1) receptor. Its primary application is as the radiolabeled tracer, [¹⁸F]this compound, for Positron Emission Tomography (PET) imaging, enabling in vivo quantification and occupancy studies of the CB1 receptor in the central nervous system.

Introduction

This compound is a synthetic compound identified and developed for its high affinity and selectivity for the CB1 receptor, where it functions as an inverse agonist.[1] The development of its fluorine-18 (B77423) labeled counterpart, [¹⁸F]this compound, has provided a valuable tool for noninvasive in vivo imaging of CB1 receptor distribution, density, and pharmacological occupancy in both preclinical and clinical research.[2][3] This has significant implications for understanding the role of the endocannabinoid system in various neuropsychiatric disorders and for the development of novel therapeutics targeting the CB1 receptor.[3][4]

Physicochemical Properties and Binding Profile

This compound is characterized by its high binding affinity for the human CB1 receptor. The following tables summarize the key quantitative data available for this compound and its radiolabeled form.

Table 1: Receptor Binding Affinity and Selectivity of this compound
ParameterSpeciesReceptorValueReference
IC₅₀HumanCB10.7 nM[2][3][4][5][6]
SelectivityHumanCB1 vs. CB260-fold[7][8]
Table 2: Pharmacokinetics of [¹⁸F]this compound
ParameterSpeciesMatrixTime PointValue (% intact)Reference
Intact TracerHumanArterial Plasma10 min77 ± 5%[6][7][8]
60 min33 ± 5%[6][7][8]
120 min18 ± 3%[6][7][8]
180 min13 ± 3%[6][7][8]
Intact TracerRatArterial Plasma10 min80 ± 23%[9]
40 min38 ± 30%[9]
210 min13 ± 14%[9]
Plasma Protein BindingHumanPlasma-95.5 ± 1.4%[9]

Mechanism of Action and Signaling Pathway

This compound acts as an inverse agonist at the CB1 receptor. Unlike a neutral antagonist which blocks agonist binding without affecting receptor activity, an inverse agonist binds to the receptor and stabilizes it in an inactive conformation, thereby reducing its basal or constitutive activity. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[5][10] Basal activity of the CB1 receptor leads to a tonic inhibition of adenylyl cyclase and a reduction in intracellular cyclic AMP (cAMP) levels. As an inverse agonist, this compound is proposed to further suppress this basal signaling, leading to an increase in adenylyl cyclase activity and a subsequent rise in cAMP levels.

This compound Signaling Pathway MK9470 This compound (Inverse Agonist) CB1R_inactive CB1 Receptor (Inactive State) MK9470->CB1R_inactive Binds and Stabilizes Gi_o Gi/o Protein (αβγ) AC_active Adenylyl Cyclase (Active) Gi_o->AC_active ATP ATP cAMP cAMP ATP:e->cAMP:w Conversion PKA_inactive PKA (Inactive) cAMP->PKA_inactive Activates PKA_active PKA (Active) PKA_inactive->PKA_active Cellular_Response Cellular Response PKA_active->Cellular_Response Phosphorylation of substrates

Caption: Proposed mechanism of action for this compound as a CB1 receptor inverse agonist.

Experimental Protocols

Radiosynthesis of [¹⁸F]this compound

A simplified, automated one-step radiosynthesis of [¹⁸F]this compound has been developed for routine production.[11]

  • Precursor: Tosylate precursor of this compound.

  • Radiolabeling: One-step [¹⁸F]radiofluorination via nucleophilic displacement of the primary tosylate.

  • Automation: Performed using a GE TRACERlab FXFN module.

  • Purification: High-performance liquid chromatography (HPLC).

  • Typical Results:

    • Radiochemical Yield: 30.3 ± 11.7%

    • Specific Activity: > 6 Ci/µmol

    • Radiochemical Purity: 97.2 ± 1.5%

    • Synthesis Time: < 60 minutes

Radiosynthesis Workflow start [¹⁸F]Fluoride Production (Cyclotron) trapping Trapping and Elution of [¹⁸F]F⁻ start->trapping drying Azeotropic Drying trapping->drying reaction Nucleophilic Substitution (Tosylate Precursor + [¹⁸F]F⁻) drying->reaction purification Semi-preparative HPLC Purification reaction->purification formulation Formulation in Sterile Solution purification->formulation qc Quality Control (Purity, Specific Activity, etc.) formulation->qc final_product [¹⁸F]this compound for Injection qc->final_product

Caption: Automated radiosynthesis workflow for [¹⁸F]this compound.
Preclinical PET Imaging Protocol (Rat Model)

  • Animal Model: Wistar or Sprague-Dawley rats.[1][9]

  • Radiotracer Administration: Intravenous injection of 13-25 MBq of [¹⁸F]this compound.[1][12]

  • Anesthesia: Isoflurane.

  • PET Scanner: Small-animal PET system (e.g., FOCUS-220).[9]

  • Scan Duration: Dynamic scan for up to 90 minutes.[1]

  • Arterial Blood Sampling: Serial collection to determine the arterial input function and quantify radiometabolites via HPLC.[9]

  • Data Analysis:

    • Kinetic modeling is necessary to account for brain-penetrating radiometabolites.[9]

    • A reversible two-tissue compartment model is often best suited to describe the data.[1]

    • The distribution volume (VT) is used as a quantitative measure of CB1 receptor availability.[9]

Clinical PET Imaging Protocol (Human Subjects)
  • Subject Preparation: Fasting for at least 4 hours prior to tracer administration.[3]

  • Radiotracer Administration: Intravenous bolus injection of approximately 289 ± 22 MBq of [¹⁸F]this compound.[3]

  • PET/CT Scanner: Clinical PET/CT system.

  • Scan Acquisition: Dynamic imaging, often with a scan duration of 90-120 minutes post-injection providing stable estimates of tracer binding.[5][7]

  • Arterial Blood Sampling: Serial arterial blood samples are collected to measure the concentration of intact [¹⁸F]this compound in plasma.[7]

  • Data Analysis:

    • Kinetic analysis using models such as the reversible two-tissue compartment model.[5][7]

    • The irreversible uptake constant (Ki) or fractional uptake rate (FUR) can also be used to estimate CB1 receptor availability.[5][7]

    • For receptor occupancy studies, baseline scans are compared to scans performed after administration of a CB1 receptor inverse agonist.[2][3]

PET Imaging Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis subject_prep Subject Preparation (e.g., Fasting) tracer_admin [¹⁸F]this compound IV Injection subject_prep->tracer_admin pet_scan Dynamic PET Scan (e.g., 90-120 min) tracer_admin->pet_scan blood_sampling Arterial Blood Sampling tracer_admin->blood_sampling kinetic_modeling Kinetic Modeling (e.g., 2-Tissue Compartment) pet_scan->kinetic_modeling input_function Arterial Input Function (Metabolite Corrected) blood_sampling->input_function input_function->kinetic_modeling quantification Quantification of CB1R (VT, Ki, etc.) kinetic_modeling->quantification

Caption: General experimental workflow for a [¹⁸F]this compound PET imaging study.

Conclusion

This compound, and particularly its radiolabeled form [¹⁸F]this compound, represents a significant advancement in the in vivo study of the endocannabinoid system. Its high affinity, selectivity, and well-characterized behavior as a PET tracer make it an invaluable tool for researchers and drug developers. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for the design and interpretation of studies utilizing this important research compound. Future research will likely continue to leverage [¹⁸F]this compound to further elucidate the role of the CB1 receptor in health and disease, and to facilitate the development of novel therapeutics with improved efficacy and safety profiles.

References

[18F]MK-9470: A Technical Guide for Studying the Endocannabinoid System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of [18F]MK-9470, a high-affinity inverse agonist radioligand for the cannabinoid type 1 (CB1) receptor, and its application in Positron Emission Tomography (PET) for studying the endocannabinoid system.

[18F]this compound has emerged as a valuable tool for the in vivo quantification and visualization of CB1 receptors in the brain.[1][2][3] Its favorable pharmacokinetic properties and high specificity allow for robust and reproducible measurements, aiding in the understanding of the role of the endocannabinoid system in various physiological and pathological states.[1][2][3] This document details the quantitative data associated with [18F]this compound, experimental protocols for its use, and key biological pathways.

Quantitative Data

The following tables summarize the key quantitative parameters of [18F]this compound, compiled from various preclinical and clinical studies.

Table 1: In Vitro Binding Affinity and Selectivity

ParameterValueSpeciesNotes
IC500.7 nMHuman[1][2][3][4]
Selectivity (CB1 vs. CB2)60-foldHuman[1]

Table 2: Radiosynthesis and Quality Control

ParameterValueMethod
Radiochemical Yield30.3 ± 11.7%One-step automated synthesis[5][6]
Radiochemical Purity> 95%HPLC[6][7]
Specific Activity> 6 Ci/µmol (222 GBq/µmol)[5][6]
Synthesis Time< 60 minutesAutomated one-step method[5][6]

Table 3: In Vivo Brain Uptake and Biodistribution

SpeciesBrain Uptake (%ID/g or SUV)Key Regions of High Uptake
Rhesus MonkeyHigh uptake observedCerebral cortex, cerebellum, caudate/putamen, globus pallidus, substantia nigra, hippocampus[1][2]
HumanBrain uptake of 3.2% to 4.9% of injected dose[8]Striatum, frontal cortex, posterior cingulate[1]
RatAverage normalized uptake of 0.25 %ID/mlBrain showed less uptake compared to liver and small intestine[9]

Table 4: Human PET Imaging Characteristics

ParameterValueSignificance
Test-Retest Variability~7%High reproducibility of measurements[1][2][4]
Time to Reach Plateau~120 minutesOptimal time for static imaging acquisition[1][8]
Ratio of Total to Nonspecific Binding (Putamen)4-5:1Strong specific signal in a CB1-rich region[1][2]

Experimental Protocols

Detailed methodologies are crucial for the successful application of [18F]this compound in research.

Radiosynthesis of [18F]this compound (Automated One-Step Method)

This simplified method provides high yields and purity, suitable for clinical use.[5][6]

  • [18F]Fluoride Production: Produce [18F]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron.

  • Trapping and Elution: Trap the [18F]fluoride on an anion exchange cartridge and elute with a solution of potassium carbonate and Kryptofix 2.2.2.

  • Azeotropic Drying: Dry the [18F]fluoride/Kryptofix complex by azeotropic distillation with acetonitrile.

  • Radiolabeling Reaction: Add the tosylate precursor of this compound dissolved in a suitable solvent (e.g., DMSO) to the dried [18F]fluoride complex. Heat the reaction mixture at an elevated temperature (e.g., 120°C) for a specified time.

  • Purification: Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate [18F]this compound.

  • Formulation: Evaporate the HPLC solvent and formulate the purified [18F]this compound in a sterile, injectable solution (e.g., saline with ethanol).

  • Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, residual solvents, and sterility.

Animal PET Imaging Protocol (Rat)

This protocol outlines the typical procedure for conducting a dynamic [18F]this compound PET scan in rats.[10]

  • Animal Preparation: Fast the animal for at least 4 hours prior to the scan. Anesthetize the animal (e.g., with isoflurane) and maintain anesthesia throughout the imaging session.

  • Radiotracer Administration: Administer a bolus injection of [18F]this compound (e.g., 18 MBq) intravenously via a tail vein catheter.[11]

  • PET Data Acquisition: Perform a dynamic PET scan for a duration of up to 10 hours on a small-animal PET scanner.[10]

  • Blood Sampling (Optional): If required for kinetic modeling, collect arterial blood samples at specified time points to determine the plasma input function and analyze for radiometabolites.[10]

  • Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D).

  • Data Analysis:

    • Co-register the PET images with an anatomical template or MRI.

    • Define volumes of interest (VOIs) for various brain regions.

    • Generate time-activity curves (TACs) for each VOI.

    • Perform kinetic modeling (e.g., two-tissue compartment model) to estimate binding parameters such as the distribution volume (VT).[10][12] Alternatively, use simplified methods like the Standardized Uptake Value (SUV) for semi-quantitative analysis.[10]

Human PET Imaging Protocol

This protocol is a general guideline for clinical research studies using [18F]this compound.

  • Subject Preparation: Subjects should fast for at least 4 hours before radiotracer injection.[1][13]

  • Radiotracer Administration: Administer an intravenous bolus injection of [18F]this compound (e.g., 185 MBq or 289 ± 22 MBq).[1][13]

  • PET/CT Data Acquisition:

    • For dynamic imaging, start acquisition at the time of injection and continue for a specified duration (e.g., 30 minutes), followed by later static scans (e.g., at 60 and 120 minutes post-injection).[13]

    • For static imaging to assess receptor availability, acquire images for a duration of 60 minutes starting at 120 minutes post-injection.[7]

  • Blood Sampling (for kinetic modeling): Collect arterial blood samples at progressively increasing intervals to measure the unchanged fraction of [18F]this compound in plasma.[1]

  • Image Reconstruction: Reconstruct PET images using an iterative algorithm (e.g., 3D-OSEM) with corrections for attenuation and scatter.[7]

  • Data Analysis:

    • Co-register PET images with the subject's MRI for anatomical reference.

    • Define VOIs on the co-registered images.

    • Calculate parametric images of receptor availability, such as modified Standardized Uptake Value (mSUV) or distribution volume (VT).[7][14]

    • For receptor occupancy studies, compare baseline scans with scans performed after administration of a competing drug.[1][2]

Mandatory Visualizations

The following diagrams illustrate key concepts related to [18F]this compound and its use in studying the endocannabinoid system.

CB1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Inhibition Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition K_channel K+ Channel G_protein->K_channel Activation MAPK_pathway MAPK/ERK Pathway G_protein->MAPK_pathway Activation PI3K_AKT_pathway PI3K/AKT Pathway G_protein->PI3K_AKT_pathway Activation cAMP cAMP Neurotransmitter_release Neurotransmitter Release Ca_channel->Neurotransmitter_release Inhibition K_channel->Neurotransmitter_release Inhibition Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB1R MK9470 [18F]this compound (Inverse Agonist) MK9470->CB1R

Caption: CB1 Receptor Signaling Pathway.

PET_Workflow cluster_preparation Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Subject_Prep Subject Preparation (Fasting) Injection IV Injection of [18F]this compound Subject_Prep->Injection Radiotracer_Synth [18F]this compound Radiosynthesis & QC Radiotracer_Synth->Injection PET_Scan PET/CT Scan Injection->PET_Scan Blood_Sampling Arterial Blood Sampling (Optional) Injection->Blood_Sampling Image_Recon Image Reconstruction PET_Scan->Image_Recon Kinetic_Modeling Kinetic Modeling / SUV Blood_Sampling->Kinetic_Modeling Image_Coreg PET-MRI Co-registration Image_Recon->Image_Coreg VOI_Analysis VOI Definition Image_Coreg->VOI_Analysis VOI_Analysis->Kinetic_Modeling Outcome Outcome Measures (VT, BPND, SUV) Kinetic_Modeling->Outcome

Caption: Experimental Workflow for [18F]this compound PET Imaging.

Logical_Relationship cluster_development Tracer Development cluster_application Research & Clinical Application High_Affinity High Affinity & Selectivity for CB1R In_Vivo_Quantification In Vivo Quantification of CB1 Receptor Density High_Affinity->In_Vivo_Quantification Favorable_Kinetics Favorable in vivo Kinetics Favorable_Kinetics->In_Vivo_Quantification Successful_Radiolabeling Efficient 18F-Radiolabeling Successful_Radiolabeling->In_Vivo_Quantification Enables PET Imaging Disease_Characterization Characterization of Neurological & Psychiatric Disorders In_Vivo_Quantification->Disease_Characterization Drug_Development Pharmacodynamic & Receptor Occupancy Studies In_Vivo_Quantification->Drug_Development

Caption: Logical Relationship of [18F]this compound Application.

References

An In-depth Technical Guide to Neuroreceptor Mapping with [18F]MK-9470 PET

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of [18F]MK-9470, a positron emission tomography (PET) radiotracer for in vivo imaging of the cannabinoid type 1 (CB1) receptor. It is intended for researchers, scientists, and drug development professionals engaged in the study of the endocannabinoid system and its role in various neuropsychiatric disorders.

Introduction to [18F]this compound

[18F]this compound is a potent and selective inverse agonist for the CB1 receptor.[1] Developed for human brain imaging, this fluorine-18 (B77423) labeled tracer allows for the noninvasive quantification and mapping of CB1 receptor distribution and density.[2][3] Its favorable characteristics, including high affinity, good brain penetration, and excellent test-retest variability, make it a valuable tool for studying CB1 receptor biology, demonstrating target engagement for novel therapeutics, and exploring the pathophysiology of diseases where the endocannabinoid system is implicated.[2][3][4]

PropertyDescriptionReference
Target Cannabinoid Type 1 (CB1) Receptor[1][2][3]
Pharmacology Inverse Agonist[1][2][3]
Affinity (Human IC50) 0.7 nM[2][3][4][5]
Selectivity ~60-fold selectivity for CB1 over CB2 receptors[4]

The Cannabinoid Type 1 (CB1) Receptor Signaling Pathway

The CB1 receptor is a G protein-coupled receptor (GPCR), predominantly expressed in the central nervous system.[6] It is a key component of the endocannabinoid system, mediating the effects of endogenous cannabinoids (like anandamide (B1667382) and 2-AG) and exogenous compounds like Δ⁹-tetrahydrocannabinol (THC).[6][7] CB1 receptors are primarily coupled to inhibitory G proteins (Gi/o).[8][9][10] Upon activation by an agonist, the receptor initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][9] This pathway also involves the modulation of ion channels, including the inhibition of calcium channels and activation of potassium channels, which collectively suppresses neurotransmitter release.[6][9][10] Furthermore, CB1 receptor stimulation can activate mitogen-activated protein kinase (MAPK) pathways, influencing gene transcription and other cellular functions.[9][10]

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein Gi/o Protein cluster_intracellular Intracellular Space CB1R CB1 Receptor G_alpha Gαi/o CB1R->G_alpha Activates G_betagamma Gβγ CB1R->G_betagamma MAPK MAPK Pathway (ERK, JNK, p38) CB1R->MAPK Activates AC Adenylyl Cyclase G_alpha->AC Inhibits IonChannel Ion Channels (Ca²⁺, K⁺) G_betagamma->IonChannel Modulates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Neurotransmitter Neurotransmitter Release IonChannel->Neurotransmitter Inhibits Transcription Gene Transcription MAPK->Transcription Regulates Ligand Cannabinoid Agonist Ligand->CB1R Binds Experimental_Workflow cluster_prep Preparation Phase cluster_acq Acquisition Phase cluster_analysis Analysis Phase P1 Participant Recruitment & Consent A1 Subject Preparation (Fasting, IV lines) P1->A1 P2 Anatomical MRI Scan D2 Data Analysis Pipeline (See Figure 3) P2->D2 Anatomical Ref. P3 [18F]this compound Radiosynthesis (GMP) A2 Tracer Injection (~185 MBq) P3->A2 A1->A2 A3 Dynamic PET Scan (e.g., 90-180 min) A2->A3 D1 PET Image Reconstruction A3->D1 A4 Arterial Blood Sampling (Optional, for kinetic modeling) A4->D2 Plasma Input D1->D2 D3 Statistical Analysis & Interpretation D2->D3 Data_Analysis_Pipeline cluster_processing Core Image Processing cluster_quant Quantification Input_PET Dynamic PET Images P1 Motion Correction Input_PET->P1 Input_MRI T1w MRI P2 PET-MRI Co-registration Input_MRI->P2 Input_Plasma Plasma Data (Optional) Q2 Kinetic Modeling (e.g., 2-TC, FUR) Input_Plasma->Q2 P1->P2 P3 MRI Segmentation & Region of Interest (ROI) Definition P2->P3 P4 Partial Volume Correction (PVC) P3->P4 Q1 Time-Activity Curve (TAC) Extraction for each ROI P3->Q1 P4->Q1 Q1->Q2 Q3 Generation of Parametric Maps (e.g., VT, BPND) Q2->Q3

References

Preclinical Evaluation of MK-9470: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-9470 is a potent and selective inverse agonist for the Cannabinoid Type 1 (CB1) receptor.[1][2] This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in various animal models. The primary focus of these preclinical studies has been to characterize and validate [18F]this compound as a positron emission tomography (PET) radiotracer for in vivo imaging of CB1 receptor distribution and occupancy. While developed within a broader CB1 receptor inverse agonist drug development program, this document concentrates on the extensive preclinical imaging data available for this compound, as public domain information on its therapeutic efficacy in animal models is limited.

This guide details the quantitative data from key preclinical studies, outlines the experimental methodologies employed, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The preclinical evaluation of this compound has generated significant quantitative data across various animal models, primarily focusing on its properties as a PET radiotracer.

Table 1: In Vitro Binding Affinity and Selectivity of this compound
ParameterSpeciesValueSelectivityReference
IC50 Human0.7 nM60-fold for CB1 over CB2[1]
Table 2: In Vivo [18F]this compound PET Imaging Data in Rhesus Monkeys
ParameterBrain RegionValueConditionReference
Total to Nonspecific Binding Ratio Putamen4-5:1Baseline[1][2]
Receptor Occupancy (Occ50) -34 nM (plasma concentration of MK-0364)Post-MK-0364 administration[1]
Test-Retest Variability -7%Baseline[1][2]
Table 3: In Vivo [18F]this compound PET Imaging Data in Rodent Models
Animal ModelKey FindingValueReference
Wistar Rats Specific and reversible binding56%[3]
Intact tracer in plasma at 10 min80 ± 23%[3]
Intact tracer in plasma at 40 min38 ± 30%[3]
Intact tracer in plasma at 210 min13 ± 14%[3]
Sprague-Dawley Rats Time to reach plateau60-90 min post-injection[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the key experimental protocols used in the evaluation of [18F]this compound.

In Vivo PET Imaging in Rhesus Monkeys

Objective: To determine the in vivo distribution, specificity, and receptor occupancy of [18F]this compound in the non-human primate brain.

Animal Model: Male rhesus monkeys (6–7 kg).[1]

Radiotracer Administration: Intravenous (i.v.) bolus injection of [18F]this compound.

Imaging Protocol:

  • Baseline Scans: Monkeys are anesthetized and positioned in a PET scanner. Following tracer injection, dynamic images are acquired over a period of 120-180 minutes.[1]

  • Blocking/Displacement Studies: To demonstrate specificity, a potent CB1 inverse agonist, MK-0364, is administered either as a pretreatment before the [18F]this compound injection or as a "chase" dose during the scan.[1][5]

  • Receptor Occupancy Studies: Various doses of a therapeutic CB1 inverse agonist (e.g., MK-0364) are administered, and the reduction in [18F]this compound binding is measured to determine the dose-occupancy relationship.[1]

Data Analysis:

  • Time-activity curves (TACs) are generated for various brain regions of interest.

  • The ratio of total to nonspecific binding is calculated to determine the specific signal.

  • Receptor occupancy is calculated based on the reduction in tracer binding after administration of a competing ligand.[1]

In Vivo microPET Imaging in Rats

Objective: To characterize the kinetics and quantify the CB1 receptor availability of [18F]this compound in the rat brain.

Animal Model: Wistar or Sprague-Dawley rats.[3][6]

Radiotracer Administration: Intravenous (i.v.) injection of [18F]this compound (typically 13-25 MBq).[6]

Imaging Protocol:

  • Dynamic scans are performed for up to 10 hours on a small-animal PET scanner.[3]

  • Arterial blood sampling is conducted to measure the concentration of the parent tracer and its radiometabolites in plasma over time.[3][6]

  • Blocking experiments are performed by pre-treating animals with a non-radioactive CB1 receptor inverse agonist (e.g., cold this compound or SR141716A).[3]

Data Analysis:

  • Plasma and brain homogenates are analyzed using high-performance liquid chromatography (HPLC) to quantify radiometabolites.[3]

  • The distribution volume (VT) of [18F]this compound is calculated as a quantitative measure of receptor availability.[3]

  • Simplified quantification methods, such as standardized uptake value (SUV), are also used and compared to VT.[3]

Autoradiography in Rhesus Monkey Brain

Objective: To visualize the ex vivo distribution of [18F]this compound binding sites in the brain.

Methodology:

  • Rhesus monkey brain sections are incubated with [18F]this compound.

  • To determine nonspecific binding, adjacent sections are incubated with [18F]this compound in the presence of a high concentration of a competing CB1 receptor ligand (e.g., AM251).[7]

  • The brain sections are then exposed to a phosphorimaging plate, and the resulting images are analyzed.[7]

Key Findings: The anatomical distribution of [18F]this compound binding sites was found to be consistent with the known localization of CB1 receptors, with high concentrations in the cerebral cortex, cerebellum, caudate/putamen, globus pallidus, substantia nigra, and hippocampus.[1]

Visualizations

Signaling Pathway of a CB1 Receptor Inverse Agonist

This compound acts as an inverse agonist at the CB1 receptor. Unlike a neutral antagonist which simply blocks the receptor, an inverse agonist binds to the receptor and promotes a conformational state that reduces its basal (constitutive) activity. The primary signaling pathway affected is the adenylyl cyclase cascade.

CB1_Inverse_Agonist_Signaling cluster_membrane Cell Membrane CB1R CB1 Receptor (Constitutively Active) G_protein Gαi/o Protein CB1R->G_protein Reduced Activation AC Adenylyl Cyclase G_protein->AC Less Inhibition cAMP cAMP AC->cAMP Decreased Production MK9470 This compound (Inverse Agonist) MK9470->CB1R PKA Protein Kinase A cAMP->PKA Reduced Activation Cellular_Response Decreased Cellular Response PKA->Cellular_Response Leads to

CB1 Inverse Agonist Signaling Pathway.
Experimental Workflow for In Vivo PET Imaging

The following diagram illustrates the typical workflow for a preclinical in vivo PET imaging study with [18F]this compound.

PET_Workflow Animal_Prep Animal Preparation (e.g., Anesthesia, Cannulation) Tracer_Admin [18F]this compound Administration (i.v. bolus) Animal_Prep->Tracer_Admin PET_Scan PET Data Acquisition (Dynamic Scanning) Tracer_Admin->PET_Scan Image_Recon Image Reconstruction PET_Scan->Image_Recon Blood_Sampling Arterial Blood Sampling (Optional but recommended) Data_Analysis Data Analysis Blood_Sampling->Data_Analysis Image_Recon->Data_Analysis ROI_Analysis Region of Interest (ROI) Analysis Data_Analysis->ROI_Analysis Kinetic_Modeling Kinetic Modeling (e.g., VT calculation) Data_Analysis->Kinetic_Modeling Results Quantitative Results (e.g., Receptor Occupancy) ROI_Analysis->Results Kinetic_Modeling->Results

Preclinical PET Imaging Workflow.

Conclusion

The preclinical evaluation of this compound has robustly established its utility as a highly specific and selective PET radiotracer for the in vivo quantification of CB1 receptors in the brain. Studies in rhesus monkeys, rats, and mice have consistently demonstrated its favorable characteristics, including high brain uptake, a distribution pattern consistent with known CB1 receptor localization, and the ability to measure receptor occupancy. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals utilizing [18F]this compound in their studies. While the therapeutic potential of this compound itself has not been extensively reported in the public domain, its role as a critical tool in the development of other CB1 receptor-targeted therapies is well-documented and significant.

References

An In-depth Technical Guide on the Safety and Toxicology Profile of Doravirine (MK-9470)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doravirine (B607182) (MK-9470) is a novel, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection in adults. It is distinguished from earlier NNRTIs by its unique resistance profile and a significantly improved safety and tolerability profile. This technical guide provides a comprehensive overview of the nonclinical and clinical safety and toxicology data for doravirine. The information is compiled from regulatory submissions, clinical trial publications, and other scientific literature to support research and drug development activities. Doravirine has been shown to be generally well-tolerated in a wide range of studies, with a low incidence of severe adverse events and a favorable profile regarding neuropsychiatric and lipid-related side effects compared to other antiretrovirals.

Nonclinical Toxicology

A comprehensive nonclinical toxicology program was conducted to support the clinical development and registration of doravirine. These studies were performed in accordance with Good Laboratory Practice (GLP) regulations and included evaluations in mice, rats, and dogs.

Single and Repeat-Dose Toxicology

Repeat-dose toxicology studies were conducted in mice, rats, and dogs for up to 12, 26, and 39 weeks, respectively. Across these studies, doravirine was well-tolerated at doses providing exposures significantly higher than those achieved at the recommended human dose (RHD) of 100 mg/day.

Study TypeSpeciesDurationKey Findings
Repeat-DoseMouse12 weeksNo significant toxicities observed.
Repeat-DoseRat26 weeksNo significant toxicities observed.
Repeat-DoseDog39 weeksNo significant toxicities observed.

Experimental Protocol: Repeat-Dose Toxicology (General)

  • Species: Mice, Rats, and Dogs.

  • Administration: Oral gavage, once daily.

  • Dose Levels: Multiple dose levels were used to establish a dose-response relationship and determine a No Observed Adverse Effect Level (NOAEL).

  • Parameters Monitored: Clinical signs, body weight, food consumption, ophthalmology, electrocardiography (in dogs), hematology, clinical chemistry, urinalysis, organ weights, and macroscopic and microscopic pathology.

  • Toxicokinetics: Plasma concentrations of doravirine were measured to determine exposure levels.

Safety Pharmacology

Safety pharmacology studies were conducted to evaluate the potential effects of doravirine on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.

Study TypeSystemSpeciesKey Findings
CardiovascularhERG assayIn vitroNo significant inhibition of the hERG channel.
CardiovascularDogIn vivoNo effects on blood pressure, heart rate, or ECG parameters.
RespiratoryRatIn vivoNo effects on respiratory function.
Central Nervous SystemRatIn vivoNo effects on neurobehavioral parameters.

Experimental Protocol: Cardiovascular Safety Pharmacology in Dogs

  • Species: Beagle dogs.

  • Administration: Single oral doses.

  • Parameters Monitored: Continuous telemetry monitoring of electrocardiogram (ECG) for QT interval and other parameters, heart rate, and blood pressure.

  • Dose Levels: Doses were selected to achieve exposures well above the therapeutic clinical exposure.

Genetic Toxicology

Doravirine was evaluated in a battery of in vitro and in vivo genetic toxicology assays to assess its potential for mutagenicity and clastogenicity. The results from these studies were uniformly negative.[1][2]

Assay TypeSystemResult
Bacterial Reverse Mutation (Ames)In vitroNegative
Chromosomal AberrationChinese Hamster Ovary (CHO) cellsNegative
MicronucleusRat bone marrowNegative

Experimental Protocol: In Vivo Micronucleus Assay

  • Species: Sprague-Dawley rats.

  • Administration: Oral gavage.

  • Dose Levels: Multiple doses, including a maximum tolerated dose.

  • Sample Collection: Bone marrow was collected at specified time points after dosing.

  • Analysis: Polychromatic erythrocytes were scored for the presence of micronuclei.

Carcinogenicity

Long-term carcinogenicity studies were conducted in mice and rats. Doravirine was not found to be carcinogenic in these studies at exposures up to 6 and 7 times the human exposure at the RHD, respectively.[1][2] A statistically significant increase in thyroid parafollicular cell adenomas and carcinomas was observed only in female rats at the highest dose, but the incidence was within the historical control range.[2]

SpeciesDurationKey Findings
Mouse6 months (transgenic)Non-carcinogenic
Rat2 yearsNon-carcinogenic

Experimental Protocol: 2-Year Rat Carcinogenicity Study

  • Species: Wistar Han rats.

  • Administration: Daily oral gavage.

  • Dose Levels: Three dose levels and a control group.

  • Duration: 24 months.

  • Endpoints: Survival, clinical signs, body weight, food consumption, and comprehensive histopathological examination of all tissues.

Reproductive and Developmental Toxicology

Reproductive and developmental toxicology studies were conducted in rats and rabbits. Doravirine did not affect fertility, reproductive performance, or early embryonic development in rats at exposures approximately 7 times the human exposure.[2] No adverse embryo-fetal effects were observed in rats and rabbits at exposures up to 9 and 8 times the human exposure, respectively.[2]

Study TypeSpeciesNOAEL (Maternal/Developmental)
Fertility and Early Embryonic DevelopmentRat450 mg/kg/day
Embryo-Fetal DevelopmentRat450 mg/kg/day
Embryo-Fetal DevelopmentRabbit300 mg/kg/day
Pre- and Postnatal DevelopmentRatNot specified, no adverse findings at ~9x human exposure

Experimental Protocol: Embryo-Fetal Development Study (Rabbit)

  • Species: New Zealand White rabbits.

  • Administration: Oral gavage during the period of organogenesis.

  • Dose Levels: Multiple dose levels and a control group.

  • Evaluation: Dams were monitored for clinical signs, body weight, and food consumption. Uterine contents were examined for number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetuses were examined for external, visceral, and skeletal malformations.

Clinical Safety

The clinical safety of doravirine has been extensively evaluated in Phase I, II, and III clinical trials in healthy volunteers and HIV-1 infected individuals. The pivotal Phase III trials, DRIVE-FORWARD and DRIVE-AHEAD, provide the most comprehensive safety data.

Overview of Clinical Safety Profile

Doravirine is generally well-tolerated. The most common adverse reactions reported in clinical trials were nausea, headache, fatigue, diarrhea, and abnormal dreams. The majority of these were mild to moderate in severity.

Adverse Reactions from Pivotal Phase III Trials

The following table summarizes the most common adverse reactions (≥5% in any treatment group) from the DRIVE-FORWARD and DRIVE-AHEAD trials at 48 weeks.

Adverse ReactionDRIVE-FORWARDDRIVE-AHEAD
Doravirine + 2 NRTIs (n=383)Darunavir/r + 2 NRTIs (n=383)
Nausea7%8%
Headache6%3%
Diarrhea5%13%
Dizziness--
Abnormal Dreams--
Fatigue--
Rash--

Data adapted from prescribing information and clinical study reports.

Neuropsychiatric and Lipid-Related Adverse Events

A key advantage of doravirine is its favorable neuropsychiatric and lipid profile compared to efavirenz (B1671121) and some protease inhibitors, respectively.

Neuropsychiatric Adverse Events (DRIVE-AHEAD, Week 48) [1]

Event CategoryDoravirine/3TC/TDF (n=364)Efavirenz/FTC/TDF (n=364)
Dizziness9%37%
Sleep Disorders/Disturbances12%26%
Altered Sensorium4%8%

Fasting Lipid Changes from Baseline (DRIVE-FORWARD, Week 48)

Lipid Parameter (mg/dL)Doravirine + 2 NRTIs (n=311)Darunavir/r + 2 NRTIs (n=311)
LDL-Cholesterol-4.6+9.5
Non-HDL Cholesterol-5.4+13.7
Total Cholesterol-4.1+17.8
Triglycerides-2.0+22.0

Data adapted from prescribing information.

Discontinuations and Serious Adverse Events

Discontinuation rates due to adverse events were low in the doravirine arms of the pivotal trials. In DRIVE-FORWARD, 2% of participants in the doravirine group discontinued (B1498344) due to adverse events by week 48, compared to 3% in the darunavir/r group.[1] In DRIVE-AHEAD, 3% in the doravirine/3TC/TDF group discontinued, compared to 6% in the efavirenz/FTC/TDF group.[1] Serious drug-related adverse events were infrequent.

Visualizations

Preclinical Safety Assessment Workflow for Doravirine

Preclinical_Safety_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_outcome Assessment cluster_progression Progression genotox_invitro Genetic Toxicology (Ames, Chromosomal Aberration) single_dose Single-Dose Toxicology (Rodent, Non-rodent) genotox_invitro->single_dose safety_pharm_invitro hERG Assay safety_pharm_invitro->single_dose repeat_dose Repeat-Dose Toxicology (Mice, Rats, Dogs) single_dose->repeat_dose safety_pharm_invivo Safety Pharmacology (CV, Resp, CNS) repeat_dose->safety_pharm_invivo genotox_invivo Genetic Toxicology (Micronucleus) safety_pharm_invivo->genotox_invivo repro_tox Reproductive Toxicology (Rats, Rabbits) genotox_invivo->repro_tox carcinogenicity Carcinogenicity (Mice, Rats) repro_tox->carcinogenicity noael Determine NOAEL carcinogenicity->noael risk_assessment Human Risk Assessment noael->risk_assessment ind IND Submission risk_assessment->ind

Caption: Generalized workflow for the preclinical safety assessment of doravirine.

DRIVE-AHEAD Clinical Trial Design

DRIVE_AHEAD_Design screening Screening (ART-Naive HIV-1 Adults, RNA >= 1000 c/mL) randomization Randomization (1:1) (n=728) screening->randomization arm_a Arm A: Doravirine/3TC/TDF Once Daily (n=364) randomization->arm_a arm_b Arm B: Efavirenz/FTC/TDF Once Daily (n=364) randomization->arm_b follow_up Double-Blind Follow-up (96 weeks) arm_a->follow_up arm_b->follow_up primary_endpoint Primary Endpoint @ Week 48 (HIV-1 RNA < 50 copies/mL) follow_up->primary_endpoint secondary_endpoints Secondary Endpoints (Safety, Lipids, CD4 count) follow_up->secondary_endpoints open_label Open-Label Extension follow_up->open_label DRIVE_FORWARD_Design screening Screening (ART-Naive HIV-1 Adults, RNA >= 1000 c/mL) randomization Randomization (1:1) (n=769) screening->randomization arm_a Arm A: Doravirine 100mg QD + 2 NRTIs* (n=385) randomization->arm_a arm_b Arm B: Darunavir/r 800/100mg QD + 2 NRTIs* (n=384) randomization->arm_b nrtis *NRTIs: TDF/FTC or ABC/3TC (Investigator's Choice) arm_a->nrtis follow_up Double-Blind Follow-up (96 weeks) arm_a->follow_up arm_b->nrtis arm_b->follow_up primary_endpoint Primary Endpoint @ Week 48 (HIV-1 RNA < 50 copies/mL) follow_up->primary_endpoint secondary_endpoints Secondary Endpoints (Safety, Lipids, CD4 count) follow_up->secondary_endpoints open_label Open-Label Extension follow_up->open_label

References

Methodological & Application

Application Notes and Protocols for [18F]MK-9470 PET Imaging in Human Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of [18F]MK-9470 as a positron emission tomography (PET) tracer for imaging the cannabinoid type 1 (CB1) receptor in human subjects. [18F]this compound is a selective, high-affinity inverse agonist for the CB1 receptor, making it a valuable tool for in vivo research into the receptor's role in various neuropsychiatric disorders and for pharmacological studies.[1][2]

Radiotracer: [18F]this compound

[18F]this compound is a synthetic compound that binds to the CB1 receptor.[3] Its 18F-labeled version allows for noninvasive imaging of CB1 receptor distribution and density in the brain and other tissues.[3]

Radiosynthesis

A simplified, one-step automated radiosynthesis approach for [18F]this compound has been developed, providing a significant improvement over previous two-step methods.[4][5] This method involves the [18F]fluoride displacement of a primary tosylate precursor and can be performed using a GE TRACERlab FXFN module.[4][5]

Protocol: Automated One-Step Radiosynthesis of [18F]this compound [4][5]

  • [18F]Fluoride Production: Produce [18F]fluoride via the 18O(p,n)18F reaction in a cyclotron.

  • Trapping and Elution: Trap the [18F]fluoride on an anion exchange cartridge and elute with a solution of potassium carbonate and Kryptofix 2.2.2.

  • Azeotropic Drying: Dry the [18F]fluoride/Kryptofix complex by azeotropic distillation with acetonitrile.

  • Labeling Reaction: Add the tosylate precursor to the dried [18F]fluoride complex and heat at 110°C for 20 minutes to perform the nucleophilic substitution.[6]

  • Purification: Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC).

  • Formulation: Evaporate the collected radioactive fraction containing [18F]this compound to dryness and reformulate in an appropriate solvent for injection (e.g., 50% DMSO in saline).[6]

Diagram: [18F]this compound Automated Radiosynthesis Workflow

cluster_prep [18F]Fluoride Preparation cluster_synthesis Radiolabeling & Purification Cyclotron Cyclotron Production (18O(p,n)18F) Trapping Anion Exchange Cartridge Trapping Cyclotron->Trapping Elution Elution with K2CO3/Kryptofix Trapping->Elution Drying Azeotropic Drying Elution->Drying Precursor Add Tosylate Precursor Drying->Precursor Reaction Labeling Reaction (110°C, 20 min) Precursor->Reaction HPLC Semi-preparative HPLC Purification Reaction->HPLC Formulation Formulation for Injection HPLC->Formulation QC Quality Control Formulation->QC cluster_acq Data Acquisition cluster_proc Image Processing cluster_model Kinetic Modeling PET_Scan Dynamic or Static PET Scan Recon Image Reconstruction (Attenuation, Scatter Correction) PET_Scan->Recon MRI_Scan Anatomical MRI Coreg PET-MRI Co-registration MRI_Scan->Coreg Motion_Corr Motion Correction Recon->Motion_Corr Motion_Corr->Coreg ROI Region of Interest Delineation Coreg->ROI Model_Select Kinetic Model Selection (e.g., 2TCM, FUR, SUV) ROI->Model_Select Input_Func Arterial Input Function (if applicable) Input_Func->Model_Select Param_Est Parameter Estimation (VT, Ki, FUR, SUV) Model_Select->Param_Est Stats Statistical Analysis Param_Est->Stats Final_Output Quantitative CB1R Availability Maps Stats->Final_Output

References

Application Notes and Protocols for Standardized Uptake Value (SUV) Analysis of [18F]MK-9470

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]MK-9470 is a potent and selective inverse agonist for the cannabinoid-1 (CB1) receptor, developed for in vivo imaging using Positron Emission Tomography (PET).[1][2][3] This radiotracer enables the noninvasive quantification and assessment of CB1 receptor availability and occupancy in the brain and other tissues.[1][2] Standardized Uptake Value (SUV) is a semi-quantitative metric widely used in PET imaging to represent the relative tissue uptake of a radiotracer, normalized to the injected dose and patient body weight. This document provides detailed application notes and protocols for conducting SUV analysis using [18F]this compound.

Signaling Pathway of CB1 Receptor

The CB1 receptor is a G-protein coupled receptor that, upon activation by endogenous cannabinoids (e.g., anandamide, 2-AG) or exogenous agonists, primarily signals through the inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, CB1 receptor activation modulates ion channels, including the inhibition of voltage-gated calcium channels (Ca2+) and the activation of G-protein-coupled inwardly rectifying potassium channels (GIRK). These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release. [18F]this compound, as an inverse agonist, is thought to bind to the CB1 receptor and stabilize it in an inactive conformation, thereby reducing basal signaling activity.

CB1_Signaling_Pathway cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular [18F]this compound [18F]this compound CB1R CB1R [18F]this compound->CB1R Binds to Gi/o Gi/o CB1R->Gi/o Activates AC Adenylyl Cyclase Gi/o->AC Inhibits Ca_channel Ca2+ Channel Gi/o->Ca_channel Inhibits GIRK GIRK Gi/o->GIRK Activates cAMP cAMP AC->cAMP Converts ATP to Ca_ion Ca2+ Ca_channel->Ca_ion Influx K_ion K+ GIRK->K_ion Efflux ATP ATP ATP->AC

Caption: CB1 Receptor Signaling Pathway.

Experimental Protocols

Subject Preparation
  • Fasting: Patients should fast for a minimum of 4 hours prior to the administration of [18F]this compound to ensure stable metabolic conditions.[4] Water intake is permitted.

  • Medication Review: A thorough review of the subject's current medications is necessary to identify any compounds that may interfere with CB1 receptor binding.

  • Informed Consent: Obtain written informed consent from all subjects before study participation.

  • Pre-imaging Assessment: Record the subject's weight, height, and vital signs.

Radiotracer Administration
  • Dosage: An intravenous (IV) bolus injection of [18F]this compound is administered. A typical dose for human studies is approximately 289 ± 22 MBq.[4]

  • Injection Procedure: The radiotracer should be administered through an antecubital vein over a short period (e.g., 15-30 seconds).[2]

PET/CT Data Acquisition
  • Imaging Equipment: A high-resolution PET/CT scanner is required for data acquisition.

  • Dynamic Imaging (for kinetic modeling and detailed quantitative analysis):

    • Initiate a dynamic PET scan immediately upon injection of [18F]this compound.

    • Acquisition can be performed over multiple intervals, for example: 0-30 minutes, 60-90 minutes, and 120-150 minutes post-injection.[4][5]

  • Static Imaging (for SUV measurement at a specific time point):

    • For brain imaging, a static scan is typically acquired between 120 and 180 minutes post-injection, as the tracer uptake reaches a plateau during this period.[2][6]

    • For other applications, such as oncology, static scans at 1 and 3 hours post-injection have been used.[5]

  • CT Scan: A low-dose CT scan is performed for attenuation correction of the PET data and for anatomical localization.

Image Reconstruction and Analysis
  • Reconstruction: PET data should be reconstructed using an ordered subset expectation maximization (OSEM) algorithm, with corrections for attenuation, scatter, random coincidences, and dead time.

  • Image Co-registration: For brain imaging, co-register the PET images with the subject's anatomical MRI to accurately delineate regions of interest (ROIs).[6]

  • Region of Interest (ROI) Definition:

    • Define ROIs on the co-registered MRI for specific brain regions (e.g., cortex, cerebellum, caudate, putamen, hippocampus).[2]

    • For other applications, ROIs can be drawn on tumors, benign tissue, and a reference tissue (e.g., muscle for non-specific binding).[4]

  • SUV Calculation: The mean SUV (SUVmean) within each ROI is calculated using the following formula:

    SUVmean = [Mean ROI activity concentration (Bq/mL)] / [Injected Dose (Bq) / Body Weight (g)]

[18F]this compound Experimental Workflow

Experimental_Workflow cluster_pre Pre-Imaging cluster_imaging Imaging cluster_post Post-Imaging Analysis A Subject Preparation (Fasting, Consent) B Radiotracer Administration ([18F]this compound IV Bolus) A->B C PET/CT Data Acquisition (Dynamic or Static Scan) B->C D Image Reconstruction (OSEM with Corrections) C->D E Image Co-registration (PET with MRI) D->E F ROI Definition E->F G SUV Calculation F->G

Caption: [18F]this compound PET SUV Analysis Workflow.

Data Presentation

Table 1: [18F]this compound Metabolism in Human Plasma

This table summarizes the percentage of intact (unmetabolized) [18F]this compound in human arterial plasma at various time points following intravenous injection. This data is crucial for kinetic modeling and understanding the tracer's behavior in vivo.

Time Post-Injection (minutes)Mean % Intact [18F]this compound in Arterial Plasma (± SD)Reference
596 ± 1%[4]
1077 ± 5%[2]
1080 ± 4%[4]
2074 ± 4%[4]
4050 ± 3%[4]
6033 ± 5%[2]
6038 ± 1%[4]
12018 ± 3%[2]
18013 ± 3%[2]
2706 ± 1%[2]
3605 ± 1%[2]
Table 2: Regional Brain Distribution of [18F]this compound in Humans

The regional distribution of [18F]this compound in the human brain is consistent with the known high density of CB1 receptors in these areas.

Brain RegionRelative [18F]this compound Uptake
Cerebral CortexHigh
CerebellumHigh
Caudate/PutamenHigh
Globus PallidusHigh
Substantia NigraHigh
HippocampusHigh
Thalamic NucleiLow

Data synthesized from autoradiographic and in vivo imaging studies.[1][2]

Table 3: Quantitative [18F]this compound SUV Data in a Prostate Cancer Study

This table presents mean SUV values from a study investigating [18F]this compound uptake in prostate cancer. It demonstrates the application of SUV analysis in an oncological context.

Tissue TypeMean SUV (Time Post-Injection)
Malignant Prostate TissueSignificantly higher than muscle[7]
Benign Prostate TissueSignificantly higher than muscle[7]
Muscle (Reference)Baseline for non-specific binding[7]
Metastatic Bone Lesions (Axial)Lower than normal axial bone[7]
Metastatic Bone Lesions (Appendicular)Higher than contralateral normal bone[7]

Note: While uptake was higher in prostate tissue compared to muscle, there was no significant difference in [18F]this compound uptake between malignant and benign prostate tissue.[7]

Logical Relationship for SUV Calculation

SUV_Calculation_Logic A Mean ROI Activity Concentration (Bq/mL) E / A->E B Injected Dose (Bq) D / B->D C Body Weight (g) C->D D->E F SUVmean E->F

References

Synthesis and Radiolabeling of [¹⁸F]MK-9470: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and radiolabeling of [¹⁸F]MK-9470, a selective inverse agonist for the cannabinoid type 1 (CB1) receptor used in positron emission tomography (PET) imaging. The focus is on the efficient, automated one-step radiosynthesis method, which offers significant advantages over the older two-step process. Detailed protocols for the automated synthesis using a GE TRACERlab FXFN module, precursor synthesis, purification, and quality control are presented. This guide is intended to facilitate the routine and Good Manufacturing Practice (GMP) compliant production of [¹⁸F]this compound for clinical and preclinical research.

Introduction

[¹⁸F]this compound is a critical radiotracer for in vivo imaging of CB1 receptors in the human brain, playing a vital role in neuroscience research and the development of therapies for various neuropsychiatric disorders.[1][2][3] The ability to reliably and efficiently synthesize this tracer is paramount for its widespread use. An automated one-step radiofluorination method has been developed, demonstrating a six-fold increase in yield compared to the previous two-step method that involved the O-alkylation of a phenol (B47542) precursor.[1][2] This one-step process, utilizing a primary tosylate precursor, has been validated for routine GMP production of [¹⁸F]this compound for clinical studies.[1][2]

Synthesis and Radiolabeling of [¹⁸F]this compound

The synthesis of [¹⁸F]this compound is achieved through a nucleophilic substitution reaction on a tosylate precursor. The automated process on a GE TRACERlab FXFN module is the preferred method due to its efficiency and reproducibility.

Precursor Synthesis

The direct precursor for the one-step radiolabeling is the tosylate precursor, N-[2-(3-cyanophenyl)-3-(4-(2-tosyloxyethoxy)phenyl)-1-methylpropyl]-2-(5-methyl-2-pyridyloxy)-2-methylpropanamide. This is synthesized from its corresponding phenol precursor, this compound-P.

Protocol for Tosylate Precursor Synthesis:

  • Dissolution: Dissolve the phenol precursor, this compound-P, in an appropriate organic solvent such as dichloromethane (B109758) or acetonitrile (B52724).

  • Addition of Base: Add a suitable base, for example, triethylamine (B128534) or pyridine, to the solution to act as an acid scavenger.

  • Tosylation: Cool the reaction mixture in an ice bath and slowly add a solution of tosyl chloride in the same solvent.

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure tosylate precursor.

Automated [¹⁸F]this compound Synthesis (GE TRACERlab FXFN)

The automated synthesis on the GE TRACERlab FXFN module involves the following key steps:

Protocol for Automated Synthesis:

  • [¹⁸F]Fluoride Trapping: Transfer the cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water to the synthesis module and trap it on a quaternary methyl ammonium (B1175870) (QMA) anion-exchange cartridge. The [¹⁸O]water can be recovered for reuse.

  • Elution and Azeotropic Drying: Elute the trapped [¹⁸F]fluoride into the reactor vessel using a solution of a phase-transfer catalyst, such as Kryptofix 2.2.2. (K₂₂₂), and potassium carbonate in a mixture of acetonitrile and water. Perform azeotropic drying of the [¹⁸F]fluoride/K₂₂₂ complex by heating under a stream of nitrogen or helium to remove water.

  • Radiofluorination: Add a solution of the tosylate precursor in a suitable solvent (e.g., dimethyl sulfoxide (B87167) or acetonitrile) to the dried [¹⁸F]fluoride/K₂₂₂ complex. Heat the reaction mixture to facilitate the nucleophilic substitution of the tosylate group with [¹⁸F]fluoride.

  • Purification: After the reaction, purify the crude [¹⁸F]this compound using semi-preparative HPLC.

  • Formulation: Collect the purified [¹⁸F]this compound fraction and reformulate it in a physiologically compatible solution, typically containing ethanol (B145695) and saline, for injection. Pass the final product through a sterile filter.

Experimental Workflows and Diagrams

Radiosynthesis_Workflow cluster_cyclotron Cyclotron Production cluster_synthesis_module GE TRACERlab FXFN Module Cyclotron Cyclotron F18_Fluoride [18F]Fluoride in [18O]Water Cyclotron->F18_Fluoride QMA_Cartridge QMA Cartridge ([18F]F- Trapping) Reactor Reactor Vessel HPLC Semi-preparative HPLC Final_Product Formulated [18F]this compound

Precursor_Synthesis Phenol_Precursor This compound-P (Phenol Precursor) Reaction_Step 1. Dissolve in DCM/ACN 2. Add Base (e.g., TEA) 3. Add Tosyl Chloride Phenol_Precursor->Reaction_Step Purification Work-up & Flash Chromatography Reaction_Step->Purification Tosylate_Product Tosylate Precursor Purification->Tosylate_Product

Data Presentation

The automated one-step synthesis of [¹⁸F]this compound provides consistent and high-quality results suitable for clinical applications.

ParameterValueReference
Radiochemical Yield (decay corrected) 30.3 ± 11.7% (n=12)[1][2]
Specific Activity > 6 Ci/µmol (> 222 GBq/µmol)[1][2]
Radiochemical Purity 97.2 ± 1.5% (n=12)[1][2]
Total Synthesis Time < 60 minutes[1][2]

Experimental Protocols

HPLC Purification

Semi-preparative HPLC:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., sodium acetate (B1210297) or ammonium formate) is commonly employed. The pH of the mobile phase should be maintained above 5 for silica-based C18 columns to ensure good recovery of [¹⁸F]fluoride.

  • Flow Rate: A flow rate of 3-5 mL/min is generally used.

  • Detection: The eluate is monitored with a UV detector (at a wavelength suitable for this compound, e.g., 254 nm) and a radioactivity detector in series.

Analytical HPLC for Quality Control:

  • Column: A reversed-phase C18 analytical column.

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 50 mM sodium acetate, pH 5.5).[4]

  • Flow Rate: A typical flow rate is 1-1.5 mL/min.[4]

  • Detection: UV and radioactivity detectors.

Quality Control

The final product must undergo rigorous quality control testing to ensure it is safe for human administration. The tests should be performed according to Good Manufacturing Practice (GMP) guidelines and comply with relevant pharmacopeial monographs (e.g., USP <823>).

TestSpecificationMethod
Appearance Clear, colorless solution, free of visible particlesVisual Inspection
pH 4.5 - 7.5pH meter
Radiochemical Purity ≥ 95%Analytical HPLC
Radiochemical Identity Retention time of the main radioactive peak corresponds to that of the this compound reference standardAnalytical HPLC
Radionuclidic Identity Half-life between 105 and 115 minutesGamma-ray spectrometer
Radionuclidic Purity ≥ 99.5%Gamma-ray spectrometer
Residual Solvents Ethanol < 10% v/v, Acetonitrile < 410 ppmGas Chromatography (GC)
Kryptofix 2.2.2. Concentration < 50 µg/mLSpot test or validated TLC/HPLC method
Bacterial Endotoxins < 175 EU/V (where V is the maximum recommended dose in mL)Limulus Amebocyte Lysate (LAL) test
Sterility SterileSterility test (as per USP)

Conclusion

The automated one-step synthesis of [¹⁸F]this compound is a robust and efficient method for the production of this important PET radiotracer. The protocols and data presented in this document provide a comprehensive resource for researchers and professionals in the field of radiopharmaceutical sciences, enabling the consistent and high-quality production of [¹⁸F]this compound for advancing our understanding of the cannabinoid system in health and disease.

References

Application Notes and Protocols for [18F]MK-9470 PET Imaging in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]MK-9470 is a potent and selective inverse agonist for the cannabinoid type 1 (CB1) receptor, developed for in vivo imaging using Positron Emission Tomography (PET).[1][2][3][4] This radiotracer allows for the non-invasive quantification and visualization of CB1 receptor distribution and density in the brain.[1][5] These application notes provide detailed protocols and parameters for conducting [18F]this compound PET scans in rodents, specifically rats and mice, to support preclinical research in neuroscience and drug development.

Signaling Pathway of CB1 Receptor

The CB1 receptor is a G-protein coupled receptor that, upon activation by endocannabinoids (like anandamide (B1667382) and 2-AG) or exogenous agonists, initiates a signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels. [18F]this compound, as an inverse agonist, binds to the CB1 receptor and is thought to stabilize it in an inactive conformation, thereby reducing basal receptor signaling.

CB1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Endocannabinoids Endocannabinoids CB1R CB1 Receptor Endocannabinoids->CB1R Activates MK9470 [18F]this compound MK9470->CB1R Binds (Inverse Agonist) G_Protein Gi/o Protein CB1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channels G_Protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Neuronal_Activity ↓ Neuronal Activity cAMP->Neuronal_Activity Modulates Ion_Channels->Neuronal_Activity Modulates

CB1 Receptor Signaling Pathway

Quantitative Data Summary

The following tables summarize key quantitative parameters for [18F]this compound PET imaging in rodents as reported in the literature.

Table 1: Radiotracer Administration

ParameterValueSpeciesReference
Injected Dose13 - 25 MBqSprague-Dawley Rats[2]
Injected Dose (Mean ± SD)289 ± 22 MBq (in humans)N/A (Human Study)[6]
Specific Activity (Average)12.5 GBq/µmolWistar Rats[5]

Table 2: PET Imaging Parameters

ParameterValueSpeciesReference
PET ScannerFOCUS-220Wistar Rats[1]
PET ScannerFocus 120 microPETSprague-Dawley Rats & C57BL/6N Mice[7]
Scan Duration (Dynamic)Up to 10 hoursWistar Rats[1]
Scan Duration (Dynamic)90 minutesSprague-Dawley Rats[2]
Scan Duration (for quantification)40 to 60 minutesRats[8]
AnesthesiaIsoflurane (B1672236)/O2 (2-2.5%)Wistar Rats[9]
AnesthesiaKetamine (60 mg/kg) and Medetomidine (0.4 mg/kg)Wistar Rats[9]

Table 3: Data Analysis and Quantification

ParameterDescriptionSpeciesReference
Quantification MethodStandardized Uptake Value (SUV)Rats[1][10]
Quantification MethodPercentage Injected Dose per milliliter (%ID/ml)Rats & Mice[7]
Quantification MethodUptake Ratios (VOItarget/VOIwhole brain)Rats[7]
Kinetic ModelingOne-tissue compartment modelWistar Rats[1]
Kinetic ModelingTwo-tissue compartment modelSprague-Dawley Rats[2]
Blocking AgentRimonabant (SR141716A)Sprague-Dawley Rats[1][7]
Blocking AgentCold this compoundWistar Rats[1]

Experimental Protocols

Protocol 1: Animal Preparation
  • Acclimatization: House the animals in a controlled environment (12h light/dark cycle, ad libitum access to food and water) for at least one week prior to the experiment.

  • Fasting: Fast the animals for a minimum of 4 hours before radiotracer injection to reduce variability in tracer uptake.[6]

  • Anesthesia: Anesthetize the animal using isoflurane (2-2.5% in O2) or a combination of ketamine and medetomidine.[9] Maintain anesthesia throughout the imaging procedure.

  • Catheterization: For dynamic scanning with arterial blood sampling, place a catheter in the femoral artery and vein for blood collection and radiotracer injection, respectively.

  • Positioning: Secure the animal on the scanner bed. A stereotaxic frame may be used to minimize head motion.

Protocol 2: Radiotracer Administration and PET/CT Imaging
  • Radiotracer Preparation: Prepare a sterile solution of [18F]this compound in saline. The final injection volume should be appropriate for the animal's size (e.g., < 0.5 mL for a rat).

  • Injection: Administer a bolus injection of [18F]this compound via the tail vein or a catheter. The typical injected dose for a rat is between 13-25 MBq.[2]

  • PET Scan Acquisition:

    • Dynamic Scan: Start the PET acquisition simultaneously with the radiotracer injection. For kinetic modeling, a scan duration of at least 90 minutes is recommended.[2] Longer scans (up to 10 hours) have also been performed.[1]

    • Static Scan: For simpler quantification using SUV or uptake ratios, a static scan of 20-30 minutes, acquired at 40-60 minutes post-injection, is often sufficient.[8]

  • CT Scan: Perform a low-dose CT scan for anatomical co-registration and attenuation correction of the PET data.

Experimental_Workflow cluster_preparation Animal Preparation cluster_imaging PET/CT Imaging cluster_analysis Data Analysis Acclimatization Acclimatization Fasting Fasting Acclimatization->Fasting Anesthesia Anesthesia Fasting->Anesthesia Positioning Positioning Anesthesia->Positioning Injection [18F]this compound Injection Positioning->Injection PET_Scan PET Scan Acquisition Injection->PET_Scan Reconstruction Image Reconstruction PET_Scan->Reconstruction CT_Scan CT Scan for Anatomy Coregistration PET-CT Coregistration CT_Scan->Coregistration Reconstruction->Coregistration Quantification Quantification (SUV, SUVR) Coregistration->Quantification Modeling Kinetic Modeling Quantification->Modeling

References

Application Notes and Protocols for [18F]MK-9470 PET Image Acquisition and Reconstruction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]MK-9470 is a potent and selective inverse agonist for the type 1 cannabinoid receptor (CB1R), developed as a positron emission tomography (PET) tracer for in vivo imaging.[1][2][3] The CB1 receptor is the most abundant G-protein-coupled receptor in the brain and plays a crucial role in various physiological and pathological processes, making it a significant target in neuropsychiatric research and drug development.[4][5] These application notes provide detailed protocols for the acquisition and reconstruction of [18F]this compound PET images, enabling researchers to quantitatively assess CB1R availability in the brain and other tissues.

Signaling Pathway of the Cannabinoid Receptor 1 (CB1R)

The CB1 receptor is primarily coupled through Gi/o proteins. Upon activation by cannabinoids, it predominantly inhibits adenylate cyclase, leading to a decrease in intracellular cAMP concentration.[4][6] This action, in turn, influences downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[4][5][6][7] The receptor also modulates ion channels, particularly calcium and potassium channels, which is a key mechanism in the regulation of neurotransmitter release.[5][7]

CB1R_Signaling_Pathway CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca2+ Channel G_protein->Ca_channel Modulation K_channel K+ Channel G_protein->K_channel Modulation MAPK MAPK Pathway G_protein->MAPK Activation cAMP cAMP AC->cAMP Conversion Neurotransmitter_release Neurotransmitter Release Ca_channel->Neurotransmitter_release Modulation K_channel->Neurotransmitter_release Modulation PKA Protein Kinase A (PKA) cAMP->PKA Activation ATP ATP

CB1 Receptor Signaling Pathway

Experimental Workflow for [18F]this compound PET Imaging

A typical experimental workflow for a [18F]this compound PET study involves several key stages, from subject preparation to data analysis. The following diagram outlines a generalized workflow applicable to both clinical and preclinical research.

PET_Workflow cluster_preparation Preparation Phase cluster_acquisition Image Acquisition Phase cluster_processing Image Processing & Analysis Phase cluster_blood_sampling Blood Sampling (Optional) Subject_Prep Subject Preparation (Fasting, Consent) Tracer_Admin [18F]this compound Administration (IV Bolus Injection) Subject_Prep->Tracer_Admin PET_Scan PET Scan Acquisition (Dynamic or Static) Tracer_Admin->PET_Scan Arterial_Sampling Arterial Blood Sampling Tracer_Admin->Arterial_Sampling Anatomical_Scan Anatomical Imaging (CT or MRI) PET_Scan->Anatomical_Scan Coregistration Reconstruction Image Reconstruction (e.g., OSEM) Anatomical_Scan->Reconstruction Quantification Kinetic Modeling & Quantification (e.g., SUV, VT) Reconstruction->Quantification Stats Statistical Analysis Quantification->Stats Metabolite_Analysis Plasma Metabolite Analysis Arterial_Sampling->Metabolite_Analysis Metabolite_Analysis->Quantification Input Function

General Experimental Workflow for [18F]this compound PET

Quantitative Data Summary

The following tables summarize key quantitative data from various [18F]this compound PET studies.

Table 1: Radiotracer Administration and Plasma Analysis

ParameterHumanRhesus MonkeyRatReference
Injected Dose (Mean ± SD) 185 MBq~110 MBq-[3]
289 ± 22 MBq--[8]
Intact [18F]this compound in Arterial Plasma
10 min post-injection77 ± 5%-80 ± 23%[2][3]
40 min post-injection--38 ± 30%[2]
60 min post-injection33 ± 5%--[3]
120 min post-injection18 ± 3%--[3]
180 min post-injection13 ± 3%--[3]
210 min post-injection--13 ± 14%[2]
Intact [18F]this compound in Venous Plasma
5 min post-injection96 ± 1%--[8]
10 min post-injection80 ± 4%--[8]
20 min post-injection74 ± 4%--[8]
40 min post-injection50 ± 3%--[8]
60 min post-injection38 ± 1%--[8]

Table 2: PET Image Acquisition and Analysis Parameters

ParameterHuman Brain StudiesHuman Prostate Cancer StudyRhesus Monkey Brain StudyRat Brain StudyReference
PET Scanner HR+ (Siemens)Biograph Hirez 16-slice LSO PET-CT (Siemens)ECAT EXACT HR+ (CTI/Siemens)FOCUS-220[2][3][8]
Scan Mode 3D3D3D-[3][8]
Scan Duration Up to 360 min (test-retest)3 x 30 min dynamic scans (0-30, 60-90, 120-150 min p.i.)180 minUp to 10 hours[2][3][8]
Quantification Method Distribution Volume (VT), Fractional Uptake Rate (FUR), Standardized Uptake Value (SUV)Standardized Uptake Value (SUVmean)SUVDistribution Volume (VT), SUV[2][8][9][10]
Test-Retest Variability (VT) 10-30%---[9]
Test-Retest Variability (FUR) <10%---[9]

Experimental Protocols

Subject Preparation
  • Human Subjects:

    • Obtain written informed consent in accordance with local ethics committee regulations and the Declaration of Helsinki.[11]

    • Subjects should fast for a minimum of 4 hours prior to [18F]this compound administration.[3][8]

    • Perform a medical history review and urine toxicology screening to exclude substance abuse or use of psychoactive medications.[11]

  • Animal Subjects:

    • All animal experiments should be conducted in accordance with national and international regulations and approved by the local animal care and ethics commission.

    • Anesthetize animals prior to the procedure. For example, in rats, a mixture of ketamine and medetomidine (B1201911) can be used.[12]

Radiotracer Administration
  • Administer [18F]this compound as a slow intravenous (IV) bolus injection.[3][8]

  • The typical injected dose for human studies is around 185 MBq to 289 MBq.[3][8]

PET/CT or PET/MR Image Acquisition
  • Human Brain Imaging:

    • Position the subject comfortably in the PET scanner.

    • For kinetic modeling, dynamic scanning is recommended, starting at the time of injection. A scan duration of 90-120 minutes is often sufficient for determining specific binding using FUR.[9][10] For test-retest studies, longer dynamic scans (e.g., up to 360 minutes) may be employed.[3]

    • For anatomical reference and attenuation correction, acquire a low-dose CT or an MRI scan.

  • Human Prostate Cancer Imaging:

    • Perform dynamic PET/CT acquisitions over the region of interest (e.g., the pelvis).

    • A suggested protocol includes three 30-minute dynamic scans at 0-30, 60-90, and 120-150 minutes post-injection.[8][13]

    • Acquire a low-dose CT scan before each PET acquisition for attenuation correction.[8]

  • Animal Imaging:

    • Position the anesthetized animal in the scanner.

    • Dynamic scanning is performed, with durations that can extend for several hours to characterize tracer kinetics.[2]

Blood Sampling and Metabolite Analysis (for kinetic modeling)
  • If arterial input function is required for kinetic modeling, perform arterial blood sampling.

  • Collect arterial blood samples at progressively increasing intervals throughout the scan. For example, samples can be taken at 2, 5, 10, 20, 40, 60, 90, 120, and 180 minutes post-injection.[3]

  • Analyze plasma samples using high-performance liquid chromatography (HPLC) to determine the fraction of unchanged [18F]this compound.[2][3]

Image Reconstruction
  • Reconstruct PET images using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM).[8] For example, a reconstruction with five iterations and eight subsets has been used.[8]

  • Apply corrections for attenuation (using the CT or MR data), scatter, and randoms.

  • A post-reconstruction Gaussian filter (e.g., 5 mm) can be applied to smooth the images.[8]

  • The choice of reconstruction parameters (e.g., number of iterations and subsets, filter size) can impact image quality and quantification, and should be optimized for the specific scanner and research question.[14][15]

Image Analysis and Quantification
  • Coregistration: Coregister the PET images with the corresponding anatomical MR or CT images.

  • Region of Interest (ROI) Definition: Delineate ROIs on the anatomical images for brain regions or other tissues of interest.

  • Quantification:

    • Standardized Uptake Value (SUV): A semi-quantitative measure of tracer uptake, calculated as the decay-corrected tissue radioactivity concentration normalized for injected dose and body weight.

    • Kinetic Modeling: For more detailed quantitative analysis, use kinetic models with the arterial input function to estimate parameters such as the total distribution volume (VT), which is proportional to the receptor density. A reversible two-tissue compartment model is often appropriate for [18F]this compound in the brain.[9]

    • Fractional Uptake Rate (FUR): A simplified method that can provide an index of receptor availability and has shown good test-retest variability.[9][10] This requires a short scan from 90 to 120 minutes post-injection.[9]

References

Application Notes and Protocols: Area Under the Curve (AUC) Analysis for [18F]MK-9470

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]MK-9470 is a selective and high-affinity inverse agonist for the cannabinoid type 1 (CB1) receptor, developed as a positron emission tomography (PET) tracer for in vivo imaging.[1][2][3] Its primary application lies in the noninvasive study of CB1 receptor biology and pharmacology in various neuropsychiatric disorders.[1][3] Furthermore, [18F]this compound serves as a valuable tool in clinical trials to demonstrate target engagement and to aid in dose selection for novel CB1 receptor inverse agonists by measuring receptor occupancy.[1][2][3] Due to its favorable kinetic properties, where it remains bound to the CB1 receptor for the duration of the imaging session, Area Under the Curve (AUC) analysis of the tissue time-activity curve (TAC) is a robust method for estimating receptor availability.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for [18F]this compound, compiled from preclinical and clinical studies.

Table 1: Binding Characteristics of this compound

ParameterValueSpeciesReference
IC500.7 nMHuman[1][2][3]
Selectivity (CB1 vs. CB2)60-fold-[3]

Table 2: In Vivo Performance of [18F]this compound

ParameterValueSpeciesBrain RegionReference
Test-Retest Variability7%Human-[1][2][3]
Total to Nonspecific Binding Ratio4-5:1Rhesus MonkeyPutamen[1][2][3]

Table 3: [18F]this compound Metabolite Analysis in Human Arterial Plasma

Time Post-InjectionPercentage of Intact [18F]this compoundReference
10 min77 ± 5%[3]
60 min33 ± 5%[3]
120 min18 ± 3%[3]
180 min13 ± 3%[3]
270 min6 ± 1%[3]
360 min5 ± 1%[3]

Signaling Pathway and Mechanism of Action

[18F]this compound acts as an inverse agonist at the CB1 receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that is predominantly expressed in the central nervous system.[4] It functions as a presynaptic heteroreceptor, modulating the release of various neurotransmitters.[4] Upon activation by endogenous cannabinoids (endocannabinoids) or exogenous agonists, the CB1 receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, and modulation of ion channels.[4] As an inverse agonist, [18F]this compound is thought to bind to the receptor and stabilize it in an inactive conformation, thereby reducing basal receptor signaling.

CB1_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates Neurotransmitter_Vesicle Neurotransmitter Vesicle Ca_channel->Neurotransmitter_Vesicle Inhibits Release K_channel->Neurotransmitter_Vesicle Inhibits Release Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter_Vesicle->Postsynaptic_Receptor Neurotransmitter Release Endocannabinoid Endocannabinoid (e.g., Anandamide, 2-AG) Endocannabinoid->CB1R Activates MK9470 [18F]this compound (Inverse Agonist) MK9470->CB1R Inhibits (Inverse Agonism) Experimental_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_output Output Subject_Prep Subject/Animal Preparation (Fasting) Injection IV Bolus Injection of [18F]this compound Subject_Prep->Injection Radiotracer_Prep [18F]this compound Radiosynthesis & QC Radiotracer_Prep->Injection PET_Scan Dynamic PET Scan Acquisition Injection->PET_Scan Image_Recon PET Image Reconstruction PET_Scan->Image_Recon Blood_Sampling Arterial Blood Sampling (Optional) TAC_Generation Time-Activity Curve (TAC) Generation Blood_Sampling->TAC_Generation Input Function ROI_Delineation Region of Interest (ROI) Delineation Image_Recon->ROI_Delineation ROI_Delineation->TAC_Generation AUC_Calculation Area Under the Curve (AUC) Calculation TAC_Generation->AUC_Calculation Receptor_Availability Index of CB1 Receptor Availability AUC_Calculation->Receptor_Availability Logical_Relationships AUC [18F]this compound AUC CB1R_Availability CB1 Receptor Availability AUC->CB1R_Availability is an index of Interpretation Biological Interpretation CB1R_Availability->Interpretation Physiology_Pathology Physiological/Pathological State Physiology_Pathology->CB1R_Availability alters Drug_Occupancy Competing Drug Occupancy Drug_Occupancy->CB1R_Availability reduces

References

Application of [18F]MK-9470 in Neuropsychiatric Disorder Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]MK-9470 is a potent and selective inverse agonist for the cannabinoid type 1 (CB1) receptor, developed for in vivo imaging using positron emission tomography (PET).[1][2][3] The CB1 receptor is the most abundant G protein-coupled receptor in the mammalian brain and a key component of the endocannabinoid system, which plays a crucial role in regulating a wide array of physiological and cognitive processes. Dysregulation of the endocannabinoid system has been implicated in the pathophysiology of numerous neuropsychiatric disorders, including addiction, schizophrenia, mood and anxiety disorders, and neurodegenerative diseases.[4][5] Consequently, [18F]this compound has emerged as a valuable research tool for elucidating the role of the CB1 receptor in these conditions and for the development of novel therapeutic agents targeting this system.[1][2]

These application notes provide a comprehensive overview of the use of [18F]this compound in neuropsychiatric research, including detailed experimental protocols, quantitative data from key studies, and visualizations of relevant pathways and workflows.

Data Presentation

The following tables summarize quantitative findings from [18F]this compound PET studies in various neuropsychiatric disorders. These data provide insights into alterations in CB1 receptor availability in different patient populations compared to healthy controls (HC).

Table 1: CB1 Receptor Availability in Substance Use Disorders

DisorderBrain RegionFindingQuantitative ChangeReference
Chronic Cannabis UseGlobalDecreased CB1 Receptor Availability-11.7%[6]
Temporal LobeDecreased CB1 Receptor Availability-12.7%[6]
Anterior Cingulate CortexDecreased CB1 Receptor Availability-12.6%[6]
Posterior Cingulate CortexDecreased CB1 Receptor Availability-13.5%[6]
Nucleus AccumbensDecreased CB1 Receptor Availability-11.2%[6]
Alcohol Dependence (Chronic)GlobalDecreased CB1 Receptor Availability-16.1%[5]
Alcohol (Acute Administration)GlobalIncreased CB1 Receptor Availability+15.8%[5]

Table 2: CB1 Receptor Availability in Other Neuropsychiatric and Neurological Disorders

DisorderBrain RegionFindingQuantitative ChangeReference
Functional DyspepsiaBrainstem, Insula, Anterior Cingulate Cortex, Hypothalamus, (Ventral) StriatumIncreased CB1 Receptor AvailabilitySignificantly higher (p < 0.05)[7]
Parkinson's DiseaseSubstantia NigraDecreased CB1 Receptor AvailabilitySignificant reduction
Prefrontal and Midcingulate CortexDecreased CB1 Receptor AvailabilityCorrelated with cognitive deficits

Table 3: [18F]this compound Tracer Characteristics

ParameterValueReference
Human IC500.7 nM[1][2][3]
Test-Retest Variability (AUC method)~7%[1][2][4]
Test-Retest Variability (VT and VNDk3)10% - 30%[8]
Test-Retest Variability (Ki and FUR)<10%[8]
Plasma Protein Binding (human)95.5 ± 1.4%[9]

Experimental Protocols

Radiosynthesis of [18F]this compound

A simplified, automated one-step radiosynthesis is commonly employed for the production of [18F]this compound for clinical studies.[10]

Precursor: Tosylate precursor of this compound. Module: GE TRACERlab FXFN or similar automated synthesis module.

Procedure:

  • [18F]Fluoride Production and Trapping: Produce [18F]fluoride via the 18O(p,n)18F reaction in a cyclotron. Trap the aqueous [18F]fluoride on an anion exchange cartridge.

  • Elution and Drying: Elute the [18F]fluoride from the cartridge into the reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2. Azeotropically dry the [18F]fluoride by heating under a stream of nitrogen.

  • Radiofluorination: Add the tosylate precursor dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to the dried [18F]Kryptofix 2.2.2 complex. Heat the reaction mixture to facilitate the nucleophilic substitution. A typical condition is 10 minutes at 100°C.[11]

  • Purification: Purify the crude reaction mixture using high-performance liquid chromatography (HPLC).

  • Formulation: Collect the HPLC fraction containing [18F]this compound, remove the organic solvent under reduced pressure, and formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

  • Quality Control: Perform standard quality control tests, including radiochemical purity (≥95%), specific activity, and sterility testing.[11]

The average radiochemical yield for this one-step method is approximately 30.3 ± 11.7%, with a synthesis time of less than 60 minutes.[10]

PET Imaging Protocol

Patient/Subject Preparation:

  • Subjects should fast for at least 4 hours prior to tracer injection.[12]

  • Obtain informed consent and ensure all necessary ethical approvals are in place.

  • A high-resolution anatomical magnetic resonance imaging (MRI) scan is typically acquired for subsequent co-registration and anatomical localization of the PET signal.

Tracer Administration and Image Acquisition:

  • Catheter Placement: Place an intravenous catheter for tracer injection and, if required for arterial input function analysis, an arterial line for blood sampling.

  • Tracer Injection: Administer a bolus injection of [18F]this compound. The injected dose is typically around 185-289 MBq.[3][12]

  • PET Scanning:

    • Dynamic scanning is often initiated at the time of injection.

    • A common scanning protocol involves multiple frames with increasing duration over a total scan time of 90 to 120 minutes or longer to capture the tracer kinetics.[8][13]

    • For example, a 90-minute scan might consist of frames of 4x15s, 4x60s, 2x150s, and 16x300s.[9]

    • Static scans can also be acquired at later time points (e.g., 90-120 minutes post-injection) to approximate receptor availability.[8]

Data Analysis

Image Pre-processing:

  • Reconstruction: Reconstruct the raw PET data with corrections for attenuation, scatter, and random coincidences.

  • Motion Correction: If necessary, perform motion correction on the dynamic PET images.

  • Co-registration: Co-register the PET images to the individual's anatomical MRI.

  • Region of Interest (ROI) Definition: Delineate ROIs on the co-registered MRI for various brain structures of interest.

Kinetic Modeling:

  • Due to the slow kinetics of [18F]this compound, various kinetic models can be applied to quantify CB1 receptor availability.

  • Reversible Two-Tissue Compartment Model: This model is often used to estimate the total distribution volume (VT), which is proportional to the density of available receptors.[8]

  • Irreversible Kinetic Analysis: Methods to estimate the irreversible uptake constant (Ki) or the fractional uptake rate (FUR) can also be employed, particularly for shorter scan durations (90-120 minutes).[8] These measures have been shown to correlate well with VT.[8]

  • Simplified Methods:

    • Standardized Uptake Value (SUV): Calculation of SUV, especially at later time points, can provide a semi-quantitative measure of tracer uptake.

    • Area Under the Curve (AUC): The AUC of the tissue time-activity curve at later time points (e.g., after 120 minutes) can serve as an index of CB1 receptor availability.[4]

Metabolite Correction:

  • [18F]this compound is metabolized in vivo. At 60 minutes post-injection, approximately 33% of the radioactivity in arterial plasma corresponds to the parent tracer.[4]

  • For full quantitative analysis using an arterial input function, arterial blood samples should be collected throughout the scan, and the plasma should be analyzed (e.g., by HPLC) to determine the fraction of unmetabolized [18F]this compound.[4]

Visualizations

Signaling Pathway

CB1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Signaling cluster_mapk MAPK Pathway Cannabinoid Ligand Cannabinoid Ligand CB1R CB1 Receptor Cannabinoid Ligand->CB1R Binds to Gi_o Gi/o Protein CB1R->Gi_o Activates MAPK MAPK (ERK, p38, JNK) CB1R->MAPK Activates beta_arrestin β-Arrestin CB1R->beta_arrestin Recruits AC Adenylyl Cyclase Gi_o->AC Inhibits IonChannels K+ / Ca2+ Channels Gi_o->IonChannels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Transcription Gene Transcription MAPK->Transcription Regulates Internalization Receptor Internalization beta_arrestin->Internalization Mediates

Caption: Cannabinoid CB1 Receptor Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation Phase cluster_pet_day PET Imaging Day cluster_analysis Data Analysis Phase SubjectRecruitment Subject Recruitment (Patient & Healthy Control Groups) InformedConsent Informed Consent & Screening SubjectRecruitment->InformedConsent MRI_Acquisition Anatomical MRI Acquisition InformedConsent->MRI_Acquisition CoRegistration PET-MRI Co-registration MRI_Acquisition->CoRegistration Radiosynthesis [18F]this compound Radiosynthesis & Quality Control TracerInjection Tracer Injection (~185-289 MBq) Radiosynthesis->TracerInjection SubjectPrep Subject Preparation (Fasting, IV lines) SubjectPrep->TracerInjection PET_Scan Dynamic PET Scan (e.g., 90-120 min) TracerInjection->PET_Scan ImageRecon Image Reconstruction & Pre-processing PET_Scan->ImageRecon BloodSampling Arterial Blood Sampling (optional) KineticModeling Kinetic Modeling (e.g., 2-TC, FUR) BloodSampling->KineticModeling ImageRecon->CoRegistration ROI_Delineation ROI Delineation CoRegistration->ROI_Delineation ROI_Delineation->KineticModeling StatisticalAnalysis Statistical Analysis (Group Comparisons) KineticModeling->StatisticalAnalysis

Caption: Experimental Workflow for a [18F]this compound PET Study.

Data Analysis Logic

Data_Analysis_Logic cluster_processing Image Processing cluster_quantification Quantification DynamicPET Dynamic PET Images Coregistration Co-registration (PET to MRI) DynamicPET->Coregistration TAC_Generation Time-Activity Curve (TAC) Generation for each ROI DynamicPET->TAC_Generation AnatomicalMRI Anatomical MRI AnatomicalMRI->Coregistration ArterialPlasma Arterial Plasma Data (with metabolite correction) KineticModel Kinetic Modeling ArterialPlasma->KineticModel ROI_Definition ROI Definition Coregistration->ROI_Definition ROI_Definition->TAC_Generation TAC_Generation->KineticModel SUV_Calc Simplified Methods (SUV, SUVR, AUC) TAC_Generation->SUV_Calc VT V_T (Distribution Volume) KineticModel->VT BP BP_ND (Binding Potential) KineticModel->BP Ki K_i (Uptake Constant) KineticModel->Ki SUV_Values SUV / SUVR / AUC SUV_Calc->SUV_Values

Caption: Logical Flow of [18F]this compound PET Data Analysis.

References

Application Notes and Protocols: [18F]MK-9470 for Imaging Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders. Positron Emission Tomography (PET) offers a powerful in vivo imaging modality to study these processes. While the 18 kDa translocator protein (TSPO) is a well-established target for imaging activated microglia and astrocytes, emerging evidence highlights the modulatory role of the endocannabinoid system in neuroinflammatory cascades.

This document provides detailed application notes and protocols for the proposed use of [18F]MK-9470, a high-affinity inverse agonist for the cannabinoid type 1 (CB1) receptor, as a tool to investigate neuroinflammation. [18F]this compound is not a direct marker of inflammatory cells; instead, it allows for the in vivo quantification of changes in CB1 receptor availability that are associated with neuroinflammatory conditions. The rationale lies in the observation that CB1 receptor expression is altered in response to inflammatory stimuli in the central nervous system (CNS).[1][2][3]

[18F]this compound: Radioligand Properties

[18F]this compound is a selective and potent inverse agonist for the CB1 receptor.[4] Its favorable pharmacokinetic profile and specific binding characteristics make it a suitable PET tracer for quantifying CB1 receptor density in the brain.

Table 1: Quantitative Data for [18F]this compound

ParameterValueSpeciesReference
Binding Affinity (IC50) 0.7 nMHuman[4]
Selectivity >60-fold for CB1 over CB2Human[5]
Test-Retest Variability ~7%Human[4]
Ratio of Total to Nonspecific Binding (Putamen) 4-5:1Rhesus Monkey[4]

Table 2: Baseline [18F]this compound Uptake in Healthy Subjects (Human)

Brain RegionModified Standardized Uptake Value (SUV)
Temporal Lobe~12.7% decrease in users vs. controls
Anterior Cingulate Cortex~12.6% decrease in users vs. controls
Posterior Cingulate Cortex~13.5% decrease in users vs. controls
Nucleus Accumbens~11.2% decrease in users vs. controls
Global Average ~11.7% decrease in users vs. controls
Data derived from a study comparing chronic cannabis users to healthy controls, illustrating regional differences in receptor availability.[6]

Table 3: Regional Distribution of [18F]this compound in Rat Brain (Baseline)

Brain RegionUptake Ratio (VOItarget/VOIwhole brain)
Caudate-PutamenHigh
ThalamusHigh
HippocampusModerate
HypothalamusModerate
CerebellumModerate
CortexLow
AmygdalaLow
PonsLow
Data from a microPET study in Sprague Dawley rats.[7]

Signaling Pathways and Rationale for Imaging Neuroinflammation

The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed on presynaptic neurons. Its activation generally leads to the inhibition of neurotransmitter release.[8][9] The endocannabinoid system is increasingly recognized as a key modulator of neuroinflammation.[9][10] In response to inflammatory insults, the expression and function of CB1 receptors can be significantly altered. For instance, studies using lipopolysaccharide (LPS) to induce neuroinflammation have shown an initial increase in CB1 mRNA followed by a reduction in CB1 receptor protein levels in the hippocampus.[1][2] In the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis, decreased CB1 receptor binding has been observed.[3] Therefore, imaging with [18F]this compound can provide an indirect measure of the neuroinflammatory state by quantifying these changes in CB1 receptor availability.

CB1_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_neuroinflammation Neuroinflammation CB1R CB1 Receptor Gi_o Gi/o Protein CB1R->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition Ca_channel Ca2+ Channel Gi_o->Ca_channel Inhibition K_channel K+ Channel Gi_o->K_channel Activation Neurotransmitter_Vesicle Neurotransmitter Vesicle Ca_channel->Neurotransmitter_Vesicle Release Neurotransmitter Release Neurotransmitter_Vesicle->Release Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Microglia Activated Microglia Inflammatory_Stimuli->Microglia Activation Cytokines Pro-inflammatory Cytokines Microglia->Cytokines Release Cytokines->CB1R Modulates Expression Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) Endocannabinoids->CB1R Binds to

Caption: CB1 receptor signaling in the context of neuroinflammation.

Experimental Protocols

The following are proposed protocols for using [18F]this compound to image neuroinflammation in preclinical models.

Radiosynthesis of [18F]this compound

An automated, one-step radiosynthesis is recommended for consistent and high-yield production. This method involves the [18F]fluoride displacement of a primary tosylate precursor.

Materials:

  • Tosylate precursor of this compound

  • [18F]Fluoride

  • Kryptofix 2.2.2 (K222)/Potassium Carbonate (K2CO3)

  • Acetonitrile (B52724) (anhydrous)

  • Automated radiosynthesis module (e.g., GE TRACERlab FXFN)

  • HPLC for purification

  • C18 Sep-Pak cartridge for formulation

Procedure:

  • Trap aqueous [18F]fluoride on an anion exchange cartridge.

  • Elute the [18F]fluoride into the reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.

  • Azeotropically dry the [18F]fluoride by heating under a stream of nitrogen.

  • Add the tosylate precursor dissolved in anhydrous acetonitrile to the reaction vessel.

  • Heat the reaction mixture (e.g., 100-120°C for 10-15 minutes).

  • Cool the reaction vessel and dilute the mixture with the HPLC mobile phase.

  • Purify the crude product using semi-preparative HPLC.

  • Collect the fraction corresponding to [18F]this compound.

  • Trap the collected fraction on a C18 Sep-Pak cartridge.

  • Wash the cartridge with sterile water.

  • Elute the final product with ethanol (B145695) and dilute with sterile saline for injection.

  • Perform quality control tests for radiochemical purity, specific activity, residual solvents, and sterility.

Animal Models of Neuroinflammation

a) Lipopolysaccharide (LPS) Model: This model induces an acute inflammatory response in the brain.[11][12]

  • Animals: Adult male C57BL/6 mice or Sprague-Dawley rats.

  • Induction: A single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg).

  • Time Course: Neuroinflammation peaks at different times depending on the dose and readout. PET imaging can be performed at various time points post-injection (e.g., 6, 24, 48 hours) to capture the dynamic changes in CB1 receptor expression.[1][2]

b) Experimental Autoimmune Encephalomyelitis (EAE) Model: This is a widely used model for multiple sclerosis, characterized by chronic inflammation, demyelination, and axonal damage.

  • Animals: Female C57BL/6 mice.

  • Induction: Immunization with Myelin Oligodendrocyte Glycoprotein (MOG35-55) peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

  • Time Course: Clinical signs typically appear around 10-14 days post-immunization. PET imaging can be performed at the peak of the disease and during the chronic phase to assess CB1 receptor changes associated with disease progression.[3][13]

[18F]this compound PET Imaging Protocol (Rodents)

Animal Preparation:

  • Fast animals for 4-6 hours before scanning to reduce variability in tracer uptake.

  • Anesthetize the animal with isoflurane (B1672236) (2-3% for induction, 1.5-2% for maintenance) in oxygen.

  • Place a catheter in the lateral tail vein for tracer injection.

  • Position the animal on the scanner bed and monitor vital signs throughout the scan.

PET Acquisition:

  • Administer [18F]this compound via the tail vein catheter as a bolus injection (e.g., 10-15 MBq).

  • Perform a dynamic scan for 60-90 minutes.

  • For quantitative analysis, arterial blood sampling may be required to obtain an image-derived input function.

Image Reconstruction and Analysis:

  • Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D).

  • Co-register the PET images with a CT or MRI scan for anatomical reference.

  • Delineate volumes of interest (VOIs) on the brain regions of interest (e.g., hippocampus, striatum, cortex, cerebellum).

  • Generate time-activity curves (TACs) for each VOI.

  • Quantify tracer uptake using:

    • Standardized Uptake Value (SUV): Calculated at a specific time point (e.g., 60-90 minutes post-injection).

    • Distribution Volume (VT): Determined by kinetic modeling of the dynamic data, which provides a more accurate measure of receptor availability.[12]

Ex Vivo Validation

To validate the in vivo PET findings, ex vivo methods can be employed at the end of the imaging studies.

  • Immunohistochemistry/Immunofluorescence: Stain brain sections for CB1 receptors and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) to correlate changes in receptor expression with the extent of inflammation.

  • Autoradiography: Use [3H]CP-55,940 or another suitable radioligand to perform in vitro binding assays on brain sections to confirm changes in CB1 receptor density.

  • Western Blotting or qPCR: Quantify CB1 receptor protein and mRNA levels in dissected brain regions.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_imaging In Vivo Imaging cluster_analysis Data Analysis & Validation Animal_Model Induce Neuroinflammation (LPS or EAE Model) PET_Scan [18F]this compound PET/CT Scan Animal_Model->PET_Scan Control_Group Control Group (Vehicle Injection) Control_Group->PET_Scan Radiosynthesis Radiosynthesis of [18F]this compound Radiosynthesis->PET_Scan Data_Acquisition Dynamic Data Acquisition (60-90 min) PET_Scan->Data_Acquisition Ex_Vivo Ex Vivo Validation (IHC, Autoradiography, WB) PET_Scan->Ex_Vivo Terminal Study Image_Reconstruction Image Reconstruction Data_Acquisition->Image_Reconstruction VOI_Analysis VOI Analysis (SUV, VT) Image_Reconstruction->VOI_Analysis Statistical_Analysis Statistical Comparison (Control vs. Model) VOI_Analysis->Statistical_Analysis Statistical_Analysis->Ex_Vivo Correlate Findings

Caption: Proposed workflow for imaging neuroinflammation with [18F]this compound.

Conclusion

The use of [18F]this compound PET imaging represents a novel, albeit indirect, approach to studying neuroinflammation by providing a quantitative measure of CB1 receptor availability. This methodology has the potential to offer new insights into the role of the endocannabinoid system in the pathogenesis of neuroinflammatory disorders and to serve as a valuable tool in the development of novel therapeutics targeting this system. Further research is warranted to fully validate this application and to correlate [18F]this compound PET findings with established markers of neuroinflammation.

References

Application Notes and Protocols for [18F]MK-9470 Whole-Body Biodistribution and Radiation Dosimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the whole-body biodistribution and radiation dosimetry of [18F]MK-9470, a selective inverse agonist for the cannabinoid type-1 (CB1) receptor. The provided protocols are based on published human studies to guide researchers in designing and implementing similar imaging studies.

Introduction

[18F]this compound is a positron emission tomography (PET) tracer with high affinity and selectivity for the human CB1 receptor.[1][2][3] It serves as a valuable tool for in vivo imaging and quantification of CB1 receptor availability in the brain and peripheral organs.[2][3] Understanding its whole-body distribution and the associated radiation dose is crucial for ensuring subject safety in clinical research and for the planning of future studies. This document summarizes the biodistribution profile and radiation dosimetry of [18F]this compound in healthy human subjects and provides detailed experimental protocols.

Whole-Body Biodistribution of [18F]this compound

Following intravenous injection, [18F]this compound is distributed throughout the body. The tracer is primarily excreted through the hepatobiliary system.[1][4] The brain uptake is slow, reaching a plateau approximately 90-120 minutes after injection.[1][4]

Table 1: Biodistribution of [18F]this compound in Healthy Human Subjects

OrganMean Absorbed Dose (μGy/MBq)
Gallbladder159
Upper Large Intestine98
Small Intestine87
Liver86

Source: Goffin et al., J Nucl Med, 2008.[1][4]

Radiation Dosimetry of [18F]this compound

The radiation dosimetry of [18F]this compound has been determined in healthy human subjects. The mean effective dose is comparable to other commonly used 18F-labeled radiopharmaceuticals.[1][4]

Table 2: Radiation Dosimetry of [18F]this compound in Healthy Human Subjects

ParameterMean Value (± SD)
Effective Dose (ED)22.8 ± 4.3 μSv/MBq
Total Effective Dose for PET/CT5.7 ± 1.3 mSv (PET) + 1.5 mSv (CT)

Source: Goffin et al., J Nucl Med, 2008.[1]

The radiation burden of [18F]this compound is considered acceptable and falls within the World Health Organization and International Commission for Radiation Protection class II-b for standard injected activities (185–370 MBq).[4]

Experimental Protocols

Radiotracer Synthesis and Quality Control

The radiosynthesis of [18F]this compound can be performed via a one-step or two-step method. A simplified, automated one-step [18F]radiofluorination using a GE TRACERlab FXFN module has been reported to provide a six-fold increase in yield over the previous two-step method.[5]

  • Precursor: Tosylate precursor for the one-step method.[5]

  • Radiolabeling: Nucleophilic substitution with [18F]fluoride.

  • Purification: High-performance liquid chromatography (HPLC).[1]

  • Quality Control:

    • Radiochemical Purity: >95%[1]

    • Specific Activity: >20 GBq/μmol[1]

  • Final Formulation: Sterile solution of 5 mM sodium acetate (B1210297) buffer (pH 5.5) containing 6% ethanol.[1]

Subject Preparation and Injection
  • Fasting: Subjects should fast for at least 4 hours prior to [18F]this compound administration.[6]

  • Injection: A bolus injection of [18F]this compound is administered intravenously. The typical injected activity is around 251 ± 25 MBq.[1][4]

PET/CT Imaging Protocol

Serial whole-body PET/CT scans are performed to determine the biodistribution and dosimetry.

  • Scanner: A combined PET/CT scanner.

  • Imaging Duration: Serial scans are acquired for up to 6 hours post-injection.[1][4]

  • Acquisition Intervals:

    • Dynamic imaging of the pelvis for the first 30 minutes.[6]

    • Static whole-body scans at multiple time points (e.g., 60 and 180 minutes post-injection).[7]

Data Analysis
  • Image Reconstruction: Standard image reconstruction algorithms are used.

  • Source Organ Delineation: Source organs are delineated three-dimensionally using the combined morphological (CT) and functional (PET) data.[1][4]

  • Time-Activity Curves: Time-activity curves for each source organ are generated.

  • Residence Time Calculation: Residence times are derived from the time-activity profiles using methods such as the trapezoid rule or curve fitting.[1][4]

  • Dosimetry Calculation: Individual organ doses and the effective dose are determined using software such as OLINDA (Organ Level Internal Dose Assessment Code).[1][4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis radiosynthesis [18F]this compound Radiosynthesis & Quality Control injection IV Bolus Injection (251 ± 25 MBq) radiosynthesis->injection subject_prep Subject Preparation (Fasting) subject_prep->injection pet_ct Serial Whole-Body PET/CT Scans (up to 6h) injection->pet_ct delineation Source Organ Delineation pet_ct->delineation tac Time-Activity Curve Generation delineation->tac residence_time Residence Time Calculation tac->residence_time dosimetry Dosimetry Calculation (OLINDA) residence_time->dosimetry

Caption: Experimental workflow for [18F]this compound biodistribution and dosimetry studies.

logical_relationship biodistribution Biodistribution Data (Time-Activity Curves) residence_time Residence Time Calculation biodistribution->residence_time is used to calculate olinda Dosimetry Software (e.g., OLINDA) residence_time->olinda is input for organ_doses Absorbed Organ Doses olinda->organ_doses calculates effective_dose Effective Dose organ_doses->effective_dose are used to calculate

Caption: Logical relationship for calculating radiation dosimetry from biodistribution data.

References

Troubleshooting & Optimization

Technical Support Center: [18F]MK-9470 PET Kinetic Modeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [18F]MK-9470 PET kinetic modeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of [18F]this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Which kinetic model is most appropriate for analyzing [18F]this compound PET data in the brain?

A1: The choice of kinetic model for [18F]this compound in the brain can be complex due to its slow kinetics.

  • Two-Tissue Compartment Model (2TCM): In human brain studies, a reversible two-tissue compartment model (2TCM) with a global k4 value has been found necessary to accurately describe the tracer's kinetics.[1][2] However, a single-tissue compartment model is generally not sufficient.[1]

  • Irreversible Two-Tissue Compartment Model: In rat brain studies, an irreversible 2TCM is often preferred. This is because the dissociation rate (k4) tends towards zero, and this model provides stable and robust parameter estimates, particularly for shorter scan durations (e.g., 90 minutes).[3][4]

  • Simplified Methods: For routine use, simplified methods like the fractional uptake rate (FUR) can provide a reliable index of CB1 receptor availability and have shown good test-retest variability (<10%).[1][2] This approach requires a shorter scan from 90 to 120 minutes post-injection.[1][2]

Troubleshooting Tip: If you are observing high variability in your results with a reversible 2TCM, especially with shorter acquisition times, consider evaluating an irreversible 2TCM or using the FUR method. According to the Akaike information criterion (AIC), a 2TCM is generally the best fit for the data.[3]

Q2: How do radiometabolites of [18F]this compound affect kinetic analysis, and how should they be handled?

A2: [18F]this compound is metabolized over time, and these radiometabolites can complicate quantification if they cross the blood-brain barrier.

  • Metabolite Profile: The percentage of intact [18F]this compound in arterial plasma decreases over time. In humans, at 60 minutes post-injection, approximately 33-35% of the radioactivity in arterial plasma corresponds to the intact tracer, dropping to about 18-19% at 120 minutes.[1][5] In rats, the metabolism is faster, with about 38% intact tracer at 40 minutes.[6]

  • Brain Penetrating Metabolites: Preclinical studies in rats have shown the presence of a polar, brain-penetrating radiometabolite fraction.[6] This can lead to an overestimation of the total distribution volume (VT) if not accounted for.[6]

  • Correction Methods: To obtain an accurate arterial input function (AIF), frequent arterial blood sampling is required, followed by HPLC analysis to separate the parent tracer from its radiometabolites.[4][6] The fraction of intact tracer is then used to correct the total plasma radioactivity curve.

Troubleshooting Tip: If you are not correcting for metabolites, your binding estimates will likely be overestimated. For accurate quantification, establishing a robust protocol for arterial blood sampling and metabolite analysis is crucial. In preclinical models, a one-tissue compartment model with a constrained radiometabolite input can be used.[6]

Q3: Is a reference region available for [18F]this compound kinetic modeling in the brain?

A3: A true reference region, i.e., a brain region devoid of Cannabinoid Type 1 (CB1) receptors, is not available for [18F]this compound studies in the human brain.[1] Therefore, kinetic modeling requires an arterial input function derived from plasma samples.

Troubleshooting Tip: Since a reference region cannot be used, efforts should be focused on obtaining a high-quality, metabolite-corrected arterial input function for accurate quantification of receptor binding.

Q4: What is the recommended scan duration for dynamic [18F]this compound PET imaging?

A4: The optimal scan duration depends on the kinetic model being used and the research question.

  • Full Kinetic Modeling: For full kinetic modeling using a 2TCM, longer scan durations are recommended due to the slow kinetics of the tracer. In humans, imaging up to 460 minutes has been performed to characterize the kinetics fully.[1]

  • Simplified Methods (FUR): If using the FUR method, a shorter scan of 30 minutes, acquired between 90 and 120 minutes post-injection, can provide accurate and reproducible estimates of specific binding.[1][2]

  • Preclinical Studies: In rats, dynamic scans of up to 90 minutes have been used with an irreversible 2TCM.[3][4]

Troubleshooting Tip: For longitudinal or multi-center studies, standardizing the scan duration is critical for comparability. The choice between a long and a short protocol will be a trade-off between accuracy in detailed kinetic modeling and patient comfort/throughput.

Quantitative Data Summary

Table 1: [18F]this compound Metabolite Data in Human and Rat Plasma

SpeciesTime Post-InjectionPercentage of Intact [18F]this compound in Arterial Plasma (Mean ± SD)Citation
Human10 min77 ± 5%[5]
Human60 min33 ± 5%[5]
Human120 min18 ± 3%[5]
Human180 min13 ± 3%[5]
Rat10 min80 ± 23%[6]
Rat40 min38 ± 30%[6]
Rat210 min13 ± 14%[6]

Table 2: Kinetic Parameters for [18F]this compound in Rat Brain (Irreversible 2TCM)

Brain RegionK1 (min⁻¹) (Mean ± SD)Ki (min⁻¹) (Mean ± SD)Citation
Cerebellum0.089 ± 0.030.040 ± 0.01[3]
Cortex0.079 ± 0.030.036 ± 0.01[3]
Pons0.068 ± 0.020.033 ± 0.01[3]

Experimental Protocols

Protocol 1: Dynamic Human Brain PET Imaging with Arterial Sampling

  • Patient Preparation: Patients should fast for at least 4 hours prior to tracer administration.

  • Tracer Administration: An intravenous bolus injection of [18F]this compound (e.g., 289 ± 22 MBq) is administered.[7]

  • Dynamic PET Acquisition: Dynamic PET scanning is initiated at the time of injection. For full kinetic modeling, a long acquisition (e.g., up to 270 minutes or longer) is performed.[1] For FUR analysis, a 30-minute scan between 90 and 120 minutes post-injection is sufficient.[1][2]

  • Arterial Blood Sampling: Frequent arterial blood samples are collected throughout the scan to measure total radioactivity in plasma.

  • Metabolite Analysis: A portion of the plasma from selected time points is analyzed using HPLC to determine the fraction of intact [18F]this compound.

  • Input Function Generation: The total plasma radioactivity curve is corrected for metabolism to generate the arterial input function for kinetic modeling.

Protocol 2: Preclinical Rat Brain PET Imaging

  • Animal Preparation: A femoral artery catheter is placed for blood sampling.

  • Tracer Administration: An intravenous injection of [18F]this compound (e.g., 13-25 MBq) is administered.[3][4]

  • Dynamic PET Acquisition: A dynamic scan of at least 90 minutes is performed.[3][4]

  • Arterial Blood Sampling: Arterial blood samples are collected throughout the scan.[4]

  • Data Analysis: Time-activity curves are generated for various brain regions. The data is then fitted to an appropriate kinetic model (e.g., irreversible 2TCM) using the metabolite-corrected arterial input function.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_scan PET Imaging cluster_analysis Data Analysis prep Subject Preparation (Fasting, Catheterization) injection [18F]this compound Injection prep->injection scan Dynamic PET Scan injection->scan blood Arterial Blood Sampling injection->blood tac Generate Tissue Time-Activity Curves (TACs) scan->tac hplc Plasma Metabolite Analysis (HPLC) blood->hplc aif Generate Arterial Input Function (AIF) hplc->aif model Kinetic Modeling (e.g., 2TCM, FUR) aif->model tac->model quant Quantification of CB1R Availability model->quant

Caption: Experimental workflow for [18F]this compound PET kinetic modeling.

logical_relationship cluster_challenges Key Challenges cluster_solutions Modeling Solutions slow_kinetics Slow Tracer Kinetics long_scan Extended Scan Duration slow_kinetics->long_scan irrev_model Irreversible 2TCM (for shorter scans) slow_kinetics->irrev_model fur Simplified FUR Method slow_kinetics->fur metabolites Brain-Penetrating Radiometabolites met_corr Metabolite Correction metabolites->met_corr no_ref No True Reference Region aif Arterial Input Function (AIF) no_ref->aif

References

Technical Support Center: [18F]MK-9470 Radiometabolite Correction in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PET tracer [18F]MK-9470. The focus is on the critical step of correcting for radiometabolites in plasma to ensure accurate quantification of cannabinoid CB1 receptor availability.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for radiometabolites when using [18F]this compound?

A1: [18F]this compound is metabolized in the body over time, and the resulting radiometabolites can also be present in the plasma. These radiometabolites can interfere with the accurate measurement of the parent tracer concentration, which is crucial for kinetic modeling of PET data. Failure to correct for these metabolites can lead to an overestimation of the tracer's distribution volume (VT) and inaccurate quantification of CB1 receptor availability.[1]

Q2: What is the typical rate of [18F]this compound metabolism in human and rat plasma?

A2: The metabolism of [18F]this compound is relatively rapid. In humans, the percentage of intact [18F]this compound in arterial plasma decreases significantly over time.[2][3] In rats, a similar trend of rapid metabolism is observed.[1] The following tables summarize the percentage of the parent compound found in plasma at various time points.

Q3: What are the primary methods for analyzing [18F]this compound radiometabolites in plasma?

A3: The gold standard for analyzing [18F]this compound radiometabolites is High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.[1][4] This technique allows for the separation of the parent tracer from its radiometabolites, enabling accurate quantification of the parent fraction.

Q4: Are there any known brain-penetrating radiometabolites of [18F]this compound?

A4: Yes, studies in rats have detected a polar radiometabolite fraction in both plasma and brain tissue.[1] The presence of a brain-penetrating radiometabolite complicates the kinetic modeling of [18F]this compound in the brain.[1]

Q5: Can I use simplified quantification methods instead of full kinetic modeling with arterial sampling?

A5: While full kinetic modeling with a metabolite-corrected arterial input function is the most accurate approach, some studies have explored simplified methods. For instance, the Standardized Uptake Value (SUV) has been shown to correlate with the distribution volume (VT).[1] Additionally, it has been suggested that for [18F]this compound, the fractional uptake rate (FUR) can provide an accurate measure of specific binding and may be determined with a shorter scan and fewer blood samples.[5][6] However, these simplified methods may introduce bias due to inter-subject differences in plasma kinetics.[3][5]

Troubleshooting Guide

Issue 1: High variability in the measured parent fraction of [18F]this compound.

  • Possible Cause: Inconsistent timing of blood sample collection.

    • Solution: Adhere strictly to the predetermined blood sampling schedule. Precise timing is critical, especially in the early phase after tracer injection when metabolism is rapid.

  • Possible Cause: Issues with the HPLC analysis.

    • Solution:

      • Ensure the HPLC system is properly calibrated and validated for the analysis of [18F]this compound and its metabolites.

      • Verify the mobile phase composition and gradient to ensure optimal separation.

      • Check the performance of the radioactivity detector.

Issue 2: Overestimation of the distribution volume (VT) in kinetic modeling.

  • Possible Cause: Inadequate correction for radiometabolites.

    • Solution:

      • Re-evaluate the metabolite correction procedure. Ensure that the parent fraction data is accurately fitted and applied to the total plasma radioactivity curve.

      • Consider the presence of brain-penetrating radiometabolites, which can complicate quantification.[1] One-tissue compartment models without a constrained radiometabolite input can lead to an overestimation of VT.[1]

Issue 3: Difficulty in obtaining a stable fit with a two-tissue compartment model.

  • Possible Cause: The kinetics of [18F]this compound can be slow, and a 90-minute scan may not be sufficient for a stable fit with a reversible two-tissue model in all cases.[7]

    • Solution:

      • Consider using an irreversible model, which has been shown to provide more stable and consistent results for shorter acquisition times.[7]

      • Alternatively, if a reversible model is necessary, extending the scan duration may improve the stability of the parameter estimates.

Data Presentation

Table 1: Percentage of Intact [18F]this compound in Human Arterial Plasma

Time Post-InjectionMean Parent Fraction (%) ± SDReference
10 min77 ± 5[2]
10 min79 ± 9[3]
60 min33 ± 5[2]
60 min35 ± 8[3]
120 min18 ± 3[2]
120 min19 ± 6[3]
180 min13 ± 3[2]
180 min13 ± 5[3]
270 min6 ± 1[2]
360 min5 ± 1[2]

Table 2: Percentage of Intact [18F]this compound in Rat Arterial Plasma

Time Post-InjectionMean Parent Fraction (%) ± SDReference
10 min80 ± 23[1]
40 min38 ± 30[1]
210 min13 ± 14[1]

Experimental Protocols

Protocol 1: Arterial Blood Sampling for Radiometabolite Analysis

  • Cannulation: Prior to the PET scan, insert a cannula into a radial or femoral artery for blood sampling under local anesthesia.[2]

  • Sampling Schedule:

    • Initial Phase (0-2 minutes): Withdraw 2 mL samples manually every 10 seconds immediately following tracer injection to capture the peak of the input function.[2]

    • Subsequent Phases: Gradually increase the sampling interval. For example, collect samples at 2, 5, 10, 20, 40, 60, and 90 minutes.[2] For longer scans, samples can be taken at the beginning and end of each scanning period.[2]

  • Sample Processing:

    • Immediately after collection, centrifuge the blood samples to separate plasma from whole blood.[8]

    • Measure the total radioactivity in both whole blood and plasma using a gamma counter.[8]

Protocol 2: HPLC Analysis of [18F]this compound in Plasma

  • Plasma Preparation: Precipitate plasma proteins by adding a solvent such as acetonitrile (B52724). Centrifuge the mixture and collect the supernatant for analysis.

  • HPLC System: Use a reverse-phase HPLC system equipped with a suitable C18 column and a radioactivity detector (e.g., an on-line scintillation detector).[4]

  • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water or a buffer solution. The exact composition and gradient profile should be optimized to achieve good separation between [18F]this compound and its radiometabolites.

  • Data Analysis:

    • Integrate the peaks corresponding to the parent tracer and its metabolites in the radio-chromatogram.

    • Calculate the parent fraction as the ratio of the parent peak area to the total area of all radioactive peaks.

    • Fit the parent fraction data over time to an appropriate mathematical model (e.g., a sum of exponentials) to generate a continuous function for correcting the total plasma radioactivity curve.[8]

Visualizations

Experimental_Workflow cluster_pet_scan PET Imaging cluster_blood_sampling Blood Sampling & Processing cluster_analysis Data Analysis tracer_injection [18F]this compound Injection pet_acquisition Dynamic PET Scan tracer_injection->pet_acquisition arterial_sampling Arterial Blood Sampling tracer_injection->arterial_sampling kinetic_modeling Kinetic Modeling pet_acquisition->kinetic_modeling centrifugation Centrifugation arterial_sampling->centrifugation plasma_separation Plasma Separation centrifugation->plasma_separation gamma_counting Gamma Counting (Total Radioactivity) plasma_separation->gamma_counting hplc_analysis HPLC Analysis (Parent Fraction) plasma_separation->hplc_analysis gamma_counting->kinetic_modeling hplc_analysis->kinetic_modeling Logical_Relationship Total_Plasma Total Plasma Radioactivity Metabolite_Corrected_Input Metabolite-Corrected Arterial Input Function Total_Plasma->Metabolite_Corrected_Input Parent_Fraction Parent Fraction (from HPLC) Parent_Fraction->Metabolite_Corrected_Input Kinetic_Model Kinetic Model (e.g., 2-Tissue Compartment) Metabolite_Corrected_Input->Kinetic_Model PET_Data Dynamic PET Brain Data PET_Data->Kinetic_Model VT_BP Outcome Parameters (V_T, BP_ND) Kinetic_Model->VT_BP

References

Optimizing injection dose for [18F]MK-9470 PET imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [18F]MK-9470 for Positron Emission Tomography (PET) imaging of the cannabinoid CB1 receptor.

Frequently Asked Questions (FAQs)

Q1: What is [18F]this compound and why is it used in PET imaging?

A1: [18F]this compound is a selective, high-affinity inverse agonist for the cannabinoid CB1 receptor (CB1R).[1][2] It is labeled with the positron-emitting radioisotope fluorine-18, allowing for the in vivo visualization and quantification of CB1R distribution and density in the brain and other tissues using PET.[1][2] Its high specificity and favorable imaging characteristics make it a valuable tool for studying the role of the endocannabinoid system in various neuropsychiatric disorders and for aiding in the dose selection for clinical trials of CB1R-targeting drugs.[1][2]

Q2: What is the typical injected dose of [18F]this compound for human and animal studies?

A2: The injected dose of [18F]this compound can vary depending on the subject and the specific imaging protocol. For human studies, a typical intravenous bolus injection is approximately 289 ± 22 MBq.[3] In studies with rhesus monkeys, an injection of around 110 MBq has been used.[1] It is crucial to optimize the injection dose based on factors like patient body weight and scanner sensitivity to achieve optimal image quality while minimizing radiation exposure.[4][5]

Q3: What are the expected imaging times after [18F]this compound injection?

A3: Dynamic PET acquisitions often begin at the time of injection and can continue for up to 150 minutes or longer.[3][6] Static scans are typically performed at later time points, for example, at 60 and 180 minutes post-injection.[3][6] The optimal imaging window depends on the research question, with earlier scans capturing tracer delivery and kinetics, while later scans reflect more stable receptor binding.

Q4: How is non-specific binding of [18F]this compound accounted for?

A4: In some studies, muscle tissue, which has no or very low expression of CB1R, is used as a reference region to estimate non-specific binding.[3][6] Another approach is to perform blocking studies where a non-radiolabeled CB1R inverse agonist, such as MK-0364, is administered to saturate the receptors, allowing for the measurement of the signal that is not due to specific binding to CB1R.[1]

Q5: What are the main challenges in quantifying [18F]this compound PET data?

A5: A significant challenge in the quantification of [18F]this compound binding is the presence of radiometabolites that can penetrate the brain.[7] These metabolites can contribute to the PET signal, potentially overestimating the true receptor density if not properly accounted for in the kinetic modeling.[7] Therefore, analysis of plasma samples to determine the fraction of unchanged radiotracer over time is crucial for accurate quantification.[1][7][8]

Troubleshooting Guides

Issue 1: High variability in test-retest results.

  • Question: We are observing significant variability in our test-retest studies with [18F]this compound. What could be the cause and how can we improve reproducibility?

  • Answer: High test-retest variability can stem from several factors. One study reported a good test-retest variability of 7% in humans, suggesting that consistent results are achievable.[1][2]

    • Potential Causes & Solutions:

      • Inconsistent Patient/Animal State: Ensure that subjects are in a consistent physiological state for each scan (e.g., fasting for at least 4 hours).[3]

      • Variable Radiotracer Metabolism: Differences in individual metabolism can affect the concentration of the parent tracer in the plasma. It is essential to perform serial arterial or venous blood sampling to measure the parent radioligand fraction for accurate kinetic modeling.[1][7][8]

      • Motion Artifacts: Head motion during the scan can lead to blurred images and inaccurate quantification. Use appropriate head fixation and motion correction techniques.

      • Image Analysis Consistency: Employ a standardized and validated image analysis pipeline for defining regions of interest (ROIs) and performing kinetic modeling.

Issue 2: Lower than expected specific binding signal.

  • Question: Our [18F]this compound PET scans are showing a low ratio of specific to non-specific binding. How can we enhance the specific signal?

  • Answer: A low specific binding signal can compromise the ability to detect changes in CB1R availability.

    • Potential Causes & Solutions:

      • Sub-optimal Injection Dose: While a lower dose reduces radiation exposure, an insufficient injected dose can lead to poor signal-to-noise ratio. Refer to established protocols for appropriate dose ranges.[1][3]

      • Presence of Competing Endogenous Ligands: The endocannabinoid system is dynamic. While it's noted that the impact of endogenous ligands on displacing [18F]this compound is not fully clear, consider standardizing conditions that might influence endocannabinoid levels.[1]

      • Incorrect Timing of Acquisition: Ensure that the PET acquisition is performed within the optimal time window when specific binding is high relative to non-specific binding. This can be determined from time-activity curves (TACs).

      • Partial Volume Effects: In small brain structures, the signal can be underestimated due to partial volume effects. Use partial volume correction methods in your image analysis.

Issue 3: Discrepancy between PET data and in vitro results.

  • Question: We are not seeing the expected CB1R distribution with [18F]this compound PET as suggested by our autoradiography or immunohistochemistry data. What could explain this?

  • Answer: Discrepancies between in vivo PET and in vitro methods can arise from several factors.

    • Potential Causes & Solutions:

      • Blood-Brain Barrier Penetration: While [18F]this compound has good brain penetration, factors affecting the blood-brain barrier could influence tracer delivery in a way not present in in vitro preparations.[1]

      • Radiometabolites: Brain-penetrant radiometabolites can create a background signal that may obscure the true regional distribution of CB1R binding.[7] Accurate metabolite correction is crucial.

      • Receptor Affinity State: The in vivo affinity of [18F]this compound for CB1R might differ from in vitro conditions due to the physiological environment (temperature, pH, presence of endogenous ligands).

      • Image Resolution: The spatial resolution of PET is lower than that of in vitro methods. Small, discrete regions of high receptor density may not be fully resolved in a PET image.

Data Presentation

Table 1: Summary of [18F]this compound Injection Doses and Imaging Times

SubjectInjected Dose (MBq)Imaging ProtocolKey FindingsReference
Human (Prostate Carcinoma)289 ± 22Dynamic PET/CT at 0-30, 60, and 120 min post-injection.Higher uptake in prostate tissue vs. muscle.[3]
Rhesus Monkey≈ 110Dynamic PET from injection up to 180 min.High brain uptake with distribution consistent with known CB1R localization.[1]
Wistar RatsNot specifiedDynamic small-animal PET for up to 10 hours.Presence of a brain-penetrating radiometabolite was identified.[7]

Table 2: Parent Radiotracer Fraction in Human Arterial Plasma

Time Post-InjectionPercentage of Intact [18F]this compoundReference
10 min77 ± 5%[1]
60 min33 ± 5%[1]
120 min18 ± 3%[1]
180 min13 ± 3%[1]

Experimental Protocols

Protocol 1: Human PET/CT Imaging with [18F]this compound

  • Patient Preparation:

    • Patients should fast for a minimum of 4 hours prior to [18F]this compound administration.[3]

  • Radiotracer Administration:

    • Administer an intravenous bolus injection of [18F]this compound (e.g., 289 ± 22 MBq) through an antecubital vein.[3]

  • PET/CT Acquisition:

    • Dynamic Imaging:

      • Commence a 30-minute dynamic PET/CT acquisition over the region of interest (e.g., pelvis) immediately following the injection.[3]

      • Perform subsequent scans at later time points, such as 60 and 120 minutes post-injection.[3]

    • Static Imaging:

      • Alternatively, perform static whole-body PET scans at predefined times, for instance, at 60 and 180 minutes post-injection.[3]

  • Blood Sampling for Metabolite Analysis:

    • Collect venous or arterial blood samples at multiple time points (e.g., 5, 10, 20, 40, 60 minutes) after injection.[3]

    • Process plasma samples using high-performance liquid chromatography (HPLC) to separate and quantify the parent radiotracer from its metabolites.[3]

  • Image Analysis:

    • Co-register PET images with anatomical images (CT or MRI).

    • Define volumes of interest (VOIs) on the anatomical images and transfer them to the PET data.

    • Calculate standardized uptake values (SUV) or perform kinetic modeling using the metabolite-corrected plasma input function to determine parameters such as the distribution volume (VT).

Mandatory Visualizations

G cluster_ligand Ligand Binding cluster_gprotein G-Protein Signaling cluster_mapk MAPK Pathway Ligand Cannabinoid Ligand (e.g., [18F]this compound) CB1R CB1 Receptor (GPCR) Ligand->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates MAPK MAPK Activation (p42/p44, p38, JNK) CB1R->MAPK Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (K+, Ca2+) G_protein->Ion_Channels Regulates cAMP ↓ cAMP AC->cAMP Transcription Nuclear Transcription Factors MAPK->Transcription Regulates

Caption: Simplified signaling pathway of the Cannabinoid CB1 Receptor.[9][10][11][12]

G cluster_prep Preparation cluster_scan PET Imaging cluster_analysis Data Analysis SubjectPrep Subject Preparation (e.g., Fasting) Injection [18F]this compound Bolus Injection SubjectPrep->Injection DynamicScan Dynamic PET Scan (e.g., 0-150 min) Injection->DynamicScan BloodSampling Arterial/Venous Blood Sampling Injection->BloodSampling ImageRecon Image Reconstruction & Motion Correction DynamicScan->ImageRecon PlasmaAnalysis Plasma Metabolite Analysis (HPLC) BloodSampling->PlasmaAnalysis KineticModeling Kinetic Modeling (e.g., SUV, VT) PlasmaAnalysis->KineticModeling ImageRecon->KineticModeling Stats Statistical Analysis KineticModeling->Stats

Caption: Experimental workflow for [18F]this compound PET imaging and data analysis.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio in [18F]MK-9470 PET Scans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during [18F]MK-9470 positron emission tomography (PET) experiments, with a focus on reducing the signal-to-noise ratio (SNR).

Frequently Asked Questions (FAQs)

Q1: What is [18F]this compound and what is its primary application?

A1: [18F]this compound is a selective, high-affinity inverse agonist for the cannabinoid type 1 (CB1) receptor developed for in vivo PET imaging.[1][2] Its primary application is the noninvasive study of CB1 receptor biology and pharmacology in various neuropsychiatric disorders.[1][3] It can also be used to demonstrate target engagement and in dose-occupancy studies for new drugs targeting the CB1 receptor.[1][3]

Q2: What are the key factors that can negatively impact the signal-to-noise ratio in [18F]this compound scans?

A2: Several factors can contribute to a poor signal-to-noise ratio, including:

  • Suboptimal Radiotracer Quality: Low radiochemical purity or specific activity can lead to increased background signal.

  • Improper Subject Preparation: Failure to follow appropriate fasting protocols can alter tracer biodistribution.

  • Incorrect Injected Dose and Uptake Time: Both insufficient and excessive doses, as well as suboptimal uptake times, can negatively affect image quality.

  • Inadequate PET Scanner Calibration and Settings: An uncalibrated scanner or poorly chosen acquisition parameters will degrade image quality.

  • Suboptimal Image Reconstruction Parameters: The choice of reconstruction algorithm, number of iterations and subsets, and post-reconstruction filtering can significantly impact image noise.

Q3: What is the expected biodistribution of [18F]this compound in the brain?

A3: In the brain, [18F]this compound binding aligns with the known distribution of CB1 receptors. High specific binding is expected in the cerebral cortex, cerebellum, caudate/putamen, globus pallidus, substantia nigra, and hippocampus.[1][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during [18F]this compound PET scans.

Issue 1: High Image Noise and/or Low Signal Intensity

Question: My [18F]this compound PET images are noisy, and the signal in the regions of interest is weak. What are the potential causes and how can I improve the image quality?

Answer: High noise and low signal can originate from several stages of the experimental workflow. The following troubleshooting steps can help identify and resolve the issue.

Troubleshooting Workflow

A High Image Noise / Low Signal B Check Radiotracer Quality Control Data A->B C Review Subject Preparation Protocol A->C D Verify Acquisition Parameters A->D E Optimize Image Reconstruction A->E F Radiochemical Purity < 95%? B->F H Low Specific Activity? B->H J Fasting Protocol Followed? C->J L Injected Dose and Uptake Time Optimal? D->L N Sufficient Scan Duration? D->N P Reconstruction Algorithm Appropriate? E->P R Iterations/Subsets Optimized? E->R F->C No G Re-synthesize or Purify Tracer F->G Yes H->C No I Optimize Radiolabeling H->I Yes J->D Yes K Enforce Strict Fasting J->K No M Adjust Dose and/or Uptake Time L->M No L->N Yes N->E Yes O Increase Acquisition Time N->O No Q Use OSEM with TOF and PSF P->Q No P->R Yes S Adjust Iterations and Subsets R->S No A Start: [18F]Fluoride Production B [18F]Fluoride Trapping and Elution A->B C Azeotropic Drying B->C D One-Step Nucleophilic Substitution (Tosylate Precursor) C->D E Semi-preparative HPLC Purification D->E F Formulation E->F G Quality Control (Purity, Specific Activity) F->G H End: [18F]this compound for Injection G->H

References

Addressing slow kinetics of [18F]MK-9470 in data analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the slow kinetics of [18F]MK-9470 in data analysis.

Frequently Asked Questions (FAQs)

Q1: Why are the kinetics of [18F]this compound considered "slow," and what are the implications for my data analysis?

A1: [18F]this compound is an inverse agonist that binds with high affinity to the cannabinoid type 1 (CB1) receptor.[1][2][3] Its slow kinetics are characterized by a prolonged time to reach a state of equilibrium, or a plateau in tracer uptake in the brain, often between 90 and 120 minutes after injection.[4] This slow approach to equilibrium means that standard positron Emission Tomography (PET) scan durations (e.g., 90 minutes) may not be sufficient to capture the full kinetic profile of the tracer, potentially leading to unstable estimates of binding parameters if an inappropriate kinetic model is used.[1]

Q2: What is the most appropriate kinetic model for analyzing [18F]this compound PET data?

A2: The choice of kinetic model is critical and depends on the study design, particularly the scan duration. While [18F]this compound binds reversibly, its slow kinetics can make it appear irreversible within a typical 90-minute scan.[1][4] Studies have shown that a one-tissue compartment model is often insufficient to describe the tracer's kinetics in the human brain.[4] A reversible two-tissue compartment model is generally more appropriate for longer scan durations.[4][5] However, for shorter, more practical scan times (e.g., 90 minutes), an irreversible two-tissue model may provide more stable and reliable parameter estimates.[1][2]

Q3: Can I use simplified quantification methods instead of full kinetic modeling?

A3: Yes, simplified methods such as calculating the Fractional Uptake Rate (FUR) or using the Standardized Uptake Value (SUV) can be employed, but with caution. The FUR, particularly when calculated between 90 and 120 minutes post-injection, has been shown to provide a reliable index of [18F]this compound specific binding and has a lower test-retest variability than more complex models.[4][5] While brain uptake can serve as a receptor availability index, it may be biased by differences in tracer plasma kinetics between subjects.[4][5][6]

Q4: How do radiometabolites of [18F]this compound affect data analysis?

A4: [18F]this compound is metabolized over time, and some of these radiometabolites can penetrate the brain, complicating quantification.[7] The percentage of intact [18F]this compound in arterial plasma decreases significantly over the course of a scan.[4][7][8] Ignoring the contribution of brain-penetrating radiometabolites can lead to an overestimation of the total distribution volume (VT).[7] Therefore, it is crucial to perform metabolite correction of the arterial input function for accurate kinetic modeling.

Troubleshooting Guides

Problem 1: High variability in test-retest results for binding potential.

  • Cause: The slow kinetics of [18F]this compound can lead to instability in the estimation of reversible binding parameters, especially with shorter scan durations. The choice of kinetic model significantly impacts reproducibility.

  • Solution:

    • Evaluate Scan Duration: If feasible, extend the scan duration to better capture the tracer's approach to equilibrium.

    • Consider an Irreversible Model: For shorter scan durations (e.g., 90 minutes), an irreversible two-tissue model may yield more stable and reproducible results for the net uptake rate (Ki).[1][2]

    • Use Simplified Methods: The Fractional Uptake Rate (FUR) calculated between 90 and 120 minutes has shown lower test-retest variability (<10%) compared to the distribution volume (VT) (10-30%).[4][5]

Problem 2: My one-tissue compartment model provides a poor fit to the data.

  • Cause: A one-tissue compartment model is generally insufficient to describe the complex kinetics of [18F]this compound in the brain, often leading to an overestimation of tracer uptake at later time points.[4]

  • Solution:

    • Implement a Two-Tissue Compartment Model: A two-tissue model is better suited to characterize the data.[1][2]

    • Assess Model Fit: Use goodness-of-fit measures, such as the Akaike Information Criterion (AIC), to compare different models. Studies indicate that a two-tissue model provides a superior fit to experimental data compared to a one-tissue model.[1]

Problem 3: Difficulty in obtaining a stable arterial input function.

  • Cause: Frequent arterial blood sampling is required to accurately capture the rapid initial changes in plasma radioactivity and the subsequent decline.

  • Solution:

    • Optimize Sampling Schedule: A well-defined sampling schedule is crucial. For example, frequent sampling in the initial minutes followed by progressively longer intervals.

    • Consider Simplified Venous Sampling: Research suggests that [18F]this compound plasma kinetics can be reasonably assessed using a reduced number of venous samples, which is less invasive for human studies.[4][5]

Quantitative Data Summary

Table 1: Test-Retest Variability of [18F]this compound Quantification Methods

ParameterTest-Retest VariabilitySpeciesReference
VT (Distribution Volume)10% - 30%Human[4][5]
Ki (Irreversible Uptake Constant)<10%Human[4][5]
FUR (Fractional Uptake Rate)<10%Human[4][5]
Brain Uptake (AUC method)~7%Human[9]

Table 2: Parent Compound Fraction in Arterial Plasma

Time Post-InjectionMean % of Intact [18F]this compoundSpeciesReference
10 min77% - 80%Human, Rat[4][7][8]
60 min33% - 35%Human[4][8]
120 min18% - 19%Human[4][8]
180 min13%Human[4][8]

Experimental Protocols

Protocol 1: Dynamic PET Imaging with Arterial Blood Sampling (Human)

  • Subject Preparation: Subjects are positioned in the PET scanner, and a cannula is inserted into a radial artery for blood sampling.

  • Tracer Administration: A bolus injection of [18F]this compound is administered intravenously.

  • PET Scan Acquisition: A dynamic PET scan is initiated simultaneously with the tracer injection and continues for a predefined duration (e.g., 90 to 120 minutes).

  • Arterial Blood Sampling: Arterial blood samples are collected frequently at the beginning of the scan (e.g., every 15 seconds for the first 2 minutes), with the sampling interval progressively increasing over the scan duration.

  • Metabolite Analysis: A portion of the arterial blood samples is analyzed using High-Performance Liquid Chromatography (HPLC) to determine the fraction of unmetabolized parent compound ([18F]this compound).

  • Data Analysis: The dynamic PET data and the metabolite-corrected arterial input function are used to fit a kinetic model (e.g., a two-tissue compartment model) to generate parametric images of receptor binding.

Protocol 2: Simplified Quantification using Fractional Uptake Rate (FUR)

  • Tracer Administration: A bolus injection of [18F]this compound is administered intravenously.

  • PET Scan Acquisition: A static PET scan is acquired over a specific time window, typically 90 to 120 minutes post-injection.

  • Venous Blood Sampling: A limited number of venous blood samples are taken during the scan to estimate the plasma concentration of the tracer.

  • Data Analysis: The FUR is calculated by dividing the brain tissue radioactivity concentration at the time of the scan by the integral of the plasma parent concentration up to that time.

Visualizations

G Workflow for [18F]this compound Data Analysis cluster_0 Data Acquisition cluster_1 Kinetic Modeling cluster_2 Simplified Method A Dynamic PET Scan B Arterial Blood Sampling D Generate Time-Activity Curves (TACs) A->D C Metabolite Analysis (HPLC) E Metabolite-Corrected Arterial Input Function B->E C->E F Select Kinetic Model D->F E->F G Two-Tissue Compartment Model (Reversible) F->G Long Scan Duration H Two-Tissue Compartment Model (Irreversible) F->H Short Scan Duration I One-Tissue Compartment Model (Not Recommended) F->I Poor Fit Expected J Generate Parametric Images (e.g., V┬, K┬) G->J H->J K Static PET Scan (90-120 min) M Calculate FUR K->M L Venous Blood Sampling L->M

Caption: Data analysis workflow for [18F]this compound PET studies.

G Decision Tree for Model Selection A Scan Duration? B > 120 min A->B Long C < 120 min A->C Short D Arterial Input Function Available? B->D C->D E Yes D->E Yes F No D->F No G Reversible Two-Tissue Model (V┬) E:e->G:w H Irreversible Two-Tissue Model (K┬) E:e->H:w I Fractional Uptake Rate (FUR) F->I

Caption: Model selection based on experimental parameters.

References

Technical Support Center: Partial Volume Correction for [18F]MK-9470 PET Images

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with partial volume correction (PVC) for [18F]MK-9470 PET images.

Frequently Asked Questions (FAQs)

Q1: What is the partial volume effect (PVE) and why is it important for [18F]this compound PET imaging?

The partial volume effect (PVE) is a phenomenon in medical imaging, including Positron Emission Tomography (PET), that reduces image quality due to the limited spatial resolution of the scanner.[1] This leads to a blurring of the image, where the measured radioactivity in a specific region is a mix of its true signal and the signal from surrounding tissues. This can cause small structures to show lower activity than they actually have.[1] For [18F]this compound PET imaging, which targets the cannabinoid-1 (CB1) receptor, PVE can lead to inaccurate quantification of receptor availability, especially in small brain regions.[2] Correcting for PVE is crucial for obtaining accurate and reliable quantitative data.[3][4]

Q2: What are the common methods for partial volume correction (PVC)?

There are several methods to correct for PVE, which can be broadly categorized as region-based and voxel-based methods.[4]

  • Region-based methods provide a corrected average value for a specific region of interest (ROI) but do not produce a corrected image.[4][5] Examples include:

    • Recovery Coefficient (RC) Method: This simple method involves multiplying the measured uptake value in an ROI by a correction factor known as the Recovery Coefficient.[3][5]

    • Geometric Transfer Matrix (GTM): This method accounts for the spillover of signal between multiple defined regions.[5]

  • Voxel-based methods apply a correction to each individual voxel, resulting in a PVE-corrected image. An example is:

    • Deconvolution: This image restoration technique aims to recover the spatial resolution of the image.[3][5]

Many modern PVC techniques utilize high-resolution anatomical information from co-registered MRI or CT scans to define anatomical boundaries for the correction.[1][4]

Q3: When should I apply partial volume correction to my [18F]this compound PET data?

Partial volume correction is particularly important when:

  • Quantifying tracer uptake in small structures or regions of the brain.

  • Comparing uptake values between subjects or groups, where anatomical differences could influence the extent of PVE.

  • Conducting longitudinal studies to track changes in CB1 receptor availability over time.[6]

Q4: What are the main challenges associated with partial volume correction?

While PVC is essential, it's not without its challenges. These include:

  • Requirement for additional data: Many advanced PVC methods require a co-registered high-resolution anatomical image (MRI or CT).[4]

  • Complex image processing: The implementation of PVC methods can be computationally intensive and requires specialized software.[4]

  • Sensitivity to errors: The accuracy of the correction is sensitive to errors in image registration and segmentation of anatomical regions.[4]

  • Noise amplification: Some correction methods can amplify the noise present in the PET images, which may negatively impact the reliability of the corrected data.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Underestimation of [18F]this compound uptake in small brain nuclei. Partial volume effect due to the limited spatial resolution of the PET scanner.[2]Apply a validated partial volume correction method. Consider methods that incorporate anatomical information from a co-registered MRI for more accurate delineation of small structures.[1][4]
High variability in quantitative results after PVC. The chosen PVC method may be amplifying noise in the PET data.[7]Evaluate different PVC algorithms. Some methods are more robust to noise than others. Ensure that the PET data is acquired with optimal parameters to minimize noise from the outset.
Inaccurate correction at the boundaries of brain regions. Misalignment between the PET and anatomical (MRI/CT) images. Inaccurate segmentation of the anatomical regions.Verify the accuracy of the co-registration between the PET and anatomical images. Manually inspect and, if necessary, correct the segmentation of the regions of interest.
Corrected values seem physiologically implausible. Errors in the implementation of the correction algorithm. Inappropriate assumptions of the chosen PVC method (e.g., assumption of uniform tracer distribution within a region).Double-check all parameters of the PVC software. Re-evaluate if the chosen correction method is appropriate for the specific brain regions and the distribution of [18F]this compound.

Experimental Protocols

General Protocol for [18F]this compound PET Imaging and Data Acquisition

This protocol provides a general framework. Specific parameters may need to be optimized based on the scanner and research question.

  • Subject Preparation:

    • Subjects should fast for at least 6 hours prior to the scan.[8]

    • Regular medications can be taken with water, with the exception of diabetic medications which require special instructions.[8]

    • Blood glucose levels should be checked before tracer injection.[8]

  • Tracer Injection:

    • A bolus injection of [18F]this compound is administered intravenously.[9]

  • PET Scan Acquisition:

    • Dynamic scanning is typically initiated at the time of injection.[9]

    • Scan duration can vary, with some studies acquiring data for up to 120 minutes or longer to capture the tracer kinetics.[10][11]

    • Data is often acquired in list mode and reconstructed into multiple frames of increasing duration.[12]

  • Blood Sampling (for kinetic modeling):

    • Arterial blood samples are collected at specified time points to measure the concentration of the parent tracer and its metabolites in plasma.[9]

  • Anatomical Imaging:

    • A high-resolution T1-weighted MRI scan is acquired for each subject to provide anatomical information for co-registration and PVC.

Protocol for Partial Volume Correction
  • Image Co-registration:

    • The PET images are co-registered to the subject's anatomical MRI.

  • Anatomical Segmentation:

    • The MRI is segmented into different brain regions of interest (ROIs) using automated software (e.g., FreeSurfer) or manual delineation.[13]

  • Application of PVC Algorithm:

    • Choose an appropriate PVC method (e.g., GTM).

    • Input the co-registered PET image, the segmented anatomical image, and the point spread function (PSF) of the PET scanner into the PVC software. The PSF describes the degree of blurring of the imaging system.[4]

  • Quality Control:

    • Visually inspect the PVE-corrected images to ensure that the correction has not introduced artifacts.

    • Compare the corrected and uncorrected quantitative values to assess the impact of the correction.

Quantitative Data Summary

The following table summarizes common quantitative outcome measures for [18F]this compound PET studies and the potential impact of PVC.

Parameter Description Typical Units Impact of PVE Effect of PVC
Standardized Uptake Value (SUV) A semi-quantitative measure of tracer uptake, normalized to injected dose and body weight.[14]g/mLUnderestimation, especially in small regions.Increases SUV in small regions, providing a more accurate measure of uptake.
Distribution Volume (VT) A measure of the total tracer distribution in a region, reflecting the density of available receptors.[14]mL/cm³Underestimation.Increases VT, leading to more accurate receptor quantification.
Binding Potential (BPND) The ratio of specifically bound radioligand to that of the non-displaceable concentration in tissue at equilibrium.DimensionlessUnderestimation.Increases BPND, improving the accuracy of receptor availability estimates.

Visualizations

PVE_Correction_Workflow cluster_data_acquisition Data Acquisition cluster_preprocessing Image Pre-processing cluster_correction Partial Volume Correction cluster_analysis Quantitative Analysis PET [18F]this compound PET Scan Coregistration Co-registration of PET to MRI PET->Coregistration MRI Anatomical MRI MRI->Coregistration Segmentation Segmentation of MRI into ROIs Coregistration->Segmentation PVC Application of PVC Algorithm Coregistration->PVC Segmentation->PVC Quantification Quantification of Tracer Uptake (e.g., SUV, VT) PVC->Quantification PVE_Concept cluster_true True Activity cluster_measured Measured Activity (with PVE) A Region A A_pve Region A' A->A_pve Spill-out B_pve Region B' A->B_pve Spill-in B Region B B->A_pve Spill-in B->B_pve Spill-out

References

Minimizing motion artifacts in [18F]MK-9470 brain imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize motion artifacts in [18F]MK-9470 brain positron emission tomography (PET) imaging.

Troubleshooting Guide

Issue 1: Blurring and loss of anatomical detail in reconstructed [18F]this compound PET images.

  • Q: My final PET images appear blurred, and the distinction between gray and white matter is poor. What is the likely cause and how can I fix it?

    • A: This is a classic sign of patient head motion during the scan. PET scans of the brain can be lengthy, making it difficult for subjects to remain completely still.[1] Even small, involuntary movements can lead to significant degradation of image quality.[2][3]

      • Troubleshooting Steps:

        • Visual Inspection of Dynamic Frames: Review the raw dynamic image frames to visually confirm motion. Look for shifts in the position of the brain between frames.

        • Patient Comfort and Immobilization: Ensure the patient is comfortable and use head restraints, such as foam padding and straps, to minimize voluntary and involuntary movements.[2] A curved head holder made of carbon fiber can also be effective.[4]

        • Retrospective Motion Correction: If the scan is complete, you can apply retrospective, frame-by-frame motion correction techniques.[3] These algorithms align each frame to a reference frame (often the first frame) to create a motion-corrected dynamic sequence.[5][6]

Issue 2: Misalignment between [18F]this compound PET data and anatomical MRI/CT.

  • Q: I'm observing a significant mismatch between the high-uptake regions on my PET scan and the corresponding anatomical structures on the co-registered MRI or CT scan. What could be the cause?

    • A: This misalignment is often due to patient movement that occurs between the anatomical (CT/MRI) and the PET scan, or during the PET acquisition itself.[7] This can lead to incorrect attenuation correction and inaccurate localization of the PET signal.

      • Troubleshooting Steps:

        • Co-registration Software: Use image co-registration software to align the PET and CT/MRI images. This can often correct for motion that occurred between the scans.[8]

        • Simultaneous PET/MR: If available, a simultaneous PET/MR scanner can acquire both datasets at the same time, reducing the likelihood of inter-scan motion. The MR data can also be used to track head motion and correct the PET data in real-time.[3][9]

        • Multiple-Acquisition-Frame (MAF) Method: This approach involves sorting the PET list-mode data into short time frames. For each frame, the head position is determined, and a corresponding attenuation correction map is calculated and applied before reconstruction. The reconstructed frames are then realigned.[1][5][6]

Issue 3: Artifacts and inaccurate quantification in parametric images.

  • Q: My parametric images (e.g., distribution volume ratio, DVR) show discontinuities and small, intense spots, particularly at the edges of cortical gray matter. What is causing this?

    • A: These types of artifacts in parametric images are a direct result of patient motion. While the summed PET images may just look blurred, the pixel-wise kinetic analysis used to generate parametric images is highly sensitive to movement, leading to severe errors.[6]

      • Troubleshooting Steps:

        • Motion Correction is Crucial: It is essential to apply a robust motion correction technique before generating parametric images. The MAF-based motion correction has been shown to effectively eliminate these artifacts.[1][6]

        • Data-Driven Gating: Data-driven gating techniques, which analyze the raw PET data to detect and correct for motion, can also be applied retrospectively to improve image quality before kinetic modeling.[2][10]

Frequently Asked Questions (FAQs)

  • Q1: What are the main types of motion that can affect my [18F]this compound brain PET scan?

    • A: The primary concern for brain PET is bulk head motion, which can be voluntary (e.g., coughing, repositioning) or involuntary (e.g., small drifts, tremors).[2] While respiratory and cardiac motion are major issues in whole-body PET, their direct effect on brain imaging is less pronounced, though they can cause some minor, periodic movements of the head.

  • Q2: What is the difference between prospective and retrospective motion correction?

    • A: Prospective motion correction involves tracking the patient's head position during the scan and adjusting the scanner's acquisition parameters in real-time. This often requires specialized hardware like optical tracking systems.[3] Retrospective motion correction is performed after the scan is complete by analyzing the acquired data and computationally realigning the images.[4]

  • Q3: Can I prevent motion artifacts without specialized tracking equipment?

    • A: Yes, to some extent. Good patient communication, ensuring patient comfort, and using physical restraints are fundamental first steps.[2] Additionally, data-driven retrospective techniques can be very effective and do not require external hardware. These methods analyze the PET data itself to estimate and correct for motion.[2][10]

  • Q4: How much motion is too much?

    • A: Any head motion with a magnitude similar to the PET scanner's spatial resolution (typically a few millimeters) will result in blurring and a loss of image quality.[3] For high-resolution scanners, even very small movements can be detrimental.

  • Q5: Will motion correction affect the quantitative accuracy of my [18F]this compound data?

    • A: Yes, motion correction is crucial for accurate quantification. Motion-induced blurring can lead to errors in the definition of regions of interest (ROIs) and affect kinetic modeling parameters.[2] Correcting for motion has been shown to improve the accuracy and reliability of quantitative measures like the standardized uptake value (SUV) and distribution volume ratio (DVR).[2][6]

Quantitative Data on Motion Correction

The following tables summarize the impact of motion correction on PET imaging data from various studies.

Table 1: Impact of Motion Correction on Signal-to-Noise (SNR) and Contrast-to-Noise (CNR) Ratios

Correction MethodSNR ImprovementCNR ImprovementReference
CT-based Dual GatingFrom 20.3 to 27.5From 11.1 to 14.5[2]

Table 2: Effect of Motion Correction on Standardized Uptake Value (SUV)

Correction MethodSUVmax ImprovementReference
Principal Component Analysis (PCA)From 7.9 to 9.0[2]
Data-Driven Gating (DDG) - 1 cm motionImproved by an average of 2.48[11]
Data-Driven Gating (DDG) - 2 cm motionImproved by an average of 3.23[11]
Data-Driven Gating (DDG) - 3 cm motionImproved by an average of 3.00[11]

Table 3: Change in Regional SUVR with Motion Correction

TracerBrain Region ErrorReference
18F-FDG-0.3 ± 2.8%[2]
11C-RAC-0.4 ± 3.2%[2]

Experimental Protocols

Protocol 1: Frame-Based Retrospective Motion Correction

This protocol describes a general workflow for retrospective motion correction of dynamic [18F]this compound brain PET data.

  • Data Acquisition: Acquire PET data in list mode over the desired duration (e.g., 90-120 minutes) following the injection of [18F]this compound.

  • Framing: Rebin the list-mode data into a sequence of short-duration time frames (e.g., 1-2 minutes each).

  • Image Reconstruction: Reconstruct an image for each time frame.

  • Image Registration: Select a reference frame (typically the first frame or a sum of early frames). Co-register all other frames to this reference frame using a rigid registration algorithm (6 degrees of freedom: 3 translations, 3 rotations).

  • Transformation: Apply the calculated transformation parameters to each corresponding frame to align them.

  • Summation: Sum the realigned frames to create a final, motion-corrected static image, or use the realigned dynamic sequence for kinetic modeling.

Protocol 2: Multiple-Acquisition-Frame (MAF) Motion Correction with Optical Tracking

This protocol outlines a more advanced method using an external motion tracking system.

  • Setup: Place markers on a cap or goggles worn by the patient. Position an optical tracking system (e.g., infrared) to monitor the position of these markers throughout the scan.[1]

  • Data Acquisition: Acquire PET data in list mode. Simultaneously, record the 6-degree-of-freedom head position data from the tracking system.

  • Data Sorting: Sort the list-mode data into short time frames (e.g., 10 seconds to 2 minutes).[5][6]

  • Attenuation Correction: For each time frame, use the corresponding head position data to generate a correctly positioned and aligned attenuation map.

  • Image Reconstruction: Reconstruct each frame using its specific attenuation map.

  • Frame Realignment: Realign all reconstructed frames to the position of the first frame.

  • Final Image Generation: Sum the realigned frames or use the dynamic sequence for further analysis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing cluster_analysis Analysis Patient_Prep Patient Preparation & Immobilization Tracer_Admin [18F]this compound Administration Patient_Prep->Tracer_Admin PET_Scan Dynamic PET Scan (List Mode) Tracer_Admin->PET_Scan Framing Frame Binning PET_Scan->Framing Motion_Track Motion Tracking (Optional) Motion_Correct Motion Correction Motion_Track->Motion_Correct Recon Image Reconstruction Framing->Recon Recon->Motion_Correct Final_Image Generate Final Image Motion_Correct->Final_Image Quant Quantitative Analysis (SUV, DVR) Final_Image->Quant

Caption: General experimental workflow for motion-corrected [18F]this compound PET imaging.

Motion_Correction_Logic cluster_retro Retrospective Correction cluster_pro Prospective / Advanced Correction Start Dynamic PET Data Acquired Decision External Motion Tracking Used? Start->Decision Retro_Choice OR Decision->Retro_Choice No MAF Multiple-Acquisition-Frame (MAF) Reconstruction Decision->MAF Yes Frame_Reg Frame-by-Frame Registration Corrected_Data Motion-Corrected Images Frame_Reg->Corrected_Data Data_Driven Data-Driven Gating Data_Driven->Corrected_Data Retro_Choice->Frame_Reg Retro_Choice->Data_Driven MAF->Corrected_Data

Caption: Decision logic for selecting a motion correction strategy.

References

Improving radiochemical yield of [18F]MK-9470 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the radiochemical yield of [18F]MK-9470 synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of [18F]this compound, offering potential causes and solutions in a question-and-answer format.

Q1: What is the most significant factor for improving the radiochemical yield (RCY) of [18F]this compound?

A1: The choice of synthesis method is paramount. A simplified one-step radiofluorination, involving the displacement of a primary tosylate precursor with [18F]fluoride, has been shown to increase the radiochemical yield by as much as six-fold compared to the older two-step method that uses O-alkylation of a phenol (B47542) precursor.[1][2] One-step methods have reported average radiochemical yields of approximately 30.3 ± 11.7%.[1][2] A further modified one-pot synthesis using [18F]-fluoroethyltosylate has demonstrated even higher uncorrected radiochemical yields of about 47%.[2]

Q2: My radiochemical yield is consistently low despite using a one-step method. What are the likely causes?

A2: Low radiochemical yields in a one-step synthesis can stem from several factors:

  • Inefficient Drying of [18F]Fluoride: The presence of residual water can significantly reduce the nucleophilicity of the [18F]fluoride ion. Ensure the azeotropic drying process with acetonitrile (B52724) is thorough.

  • Suboptimal Reaction Temperature: The fluorination reaction is temperature-sensitive. For the one-step tosylate displacement, a reaction temperature of around 100°C for 10 minutes has been reported to be effective.[2]

  • Precursor Quality and Stability: The tosylate precursor should be of high purity and stored under appropriate conditions (cool and dry) to prevent degradation.

  • Ineffective Phase Transfer Catalyst: The activity of the Kryptofix 2.2.2 (K222)/potassium carbonate complex is crucial for the fluoride (B91410) activation. Ensure the K222 is of good quality and the complex is prepared correctly.

  • Suboptimal Precursor Concentration: The amount of precursor used can impact the yield. Optimization studies may be necessary to determine the ideal concentration for your specific reaction conditions.

Q3: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?

A3: While specific side products for [18F]this compound synthesis are not extensively detailed in the provided literature, common side reactions in nucleophilic fluorination include hydrolysis of the final product or precursor, and elimination reactions. To minimize side products:

  • Ensure Anhydrous Conditions: As mentioned, water can lead to hydrolysis.

  • Optimize Reaction Time and Temperature: Over-heating or prolonged reaction times can promote decomposition and side reactions. Stick to optimized and validated protocols.

  • Purification Strategy: Employing an efficient purification method, such as semi-preparative HPLC followed by solid-phase extraction (SPE), is critical for removing impurities and isolating the final product with high radiochemical purity.

Q4: What are the key considerations for the purification of [18F]this compound?

A4: Both HPLC and solid-phase extraction (SPE) are commonly used for purification.

  • HPLC Purification: This method offers high-resolution separation of the desired product from unreacted precursors and byproducts, ensuring high radiochemical purity.

  • Solid-Phase Extraction (SPE): SPE with cartridges like C18 can be a faster and simpler alternative or complement to HPLC for purification and formulation. It is effective in removing polar impurities. The total synthesis time, including HPLC and C18 cartridge purification, has been reported to be as short as 30 minutes.[2]

Q5: Can the synthesis of [18F]this compound be automated?

A5: Yes, the synthesis is well-suited for automation. The one-step method has been successfully implemented on automated synthesis modules like the GE TRACERlab FXFN.[1][3] Automation provides the advantages of reproducibility, higher yields, and radiation safety, making it ideal for routine GMP production of [18F]this compound for clinical studies.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis methods for [18F]this compound.

Synthesis MethodAverage Radiochemical Yield (RCY)Synthesis TimeRadiochemical PuritySpecific ActivityReference
One-Step (Tosylate Precursor)30.3 ± 11.7%< 60 min97.2 ± 1.5%> 6 Ci/µmol[1][2]
Modified One-Pot ([18F]-fluoroethyltosylate)~47% (uncorrected)30 min≥ 95%12.5 GBq/µmol[2]
Two-Step (Phenol Precursor)Lower (yield increased six-fold with one-step method)LongerNot specifiedNot specified[1][2]

Experimental Protocols

Detailed Methodology for the Automated One-Step Synthesis of [18F]this compound

This protocol is based on the simplified, high-yielding automated process for routine GMP production.[1]

  • [18F]Fluoride Trapping and Elution:

    • Aqueous [18F]fluoride is trapped on a QMA (quaternary methylammonium) cartridge.

    • The trapped [18F]fluoride is eluted into the reactor vessel with a solution of Kryptofix 2.2.2 (K222) and potassium carbonate in acetonitrile/water.

  • Azeotropic Drying:

    • The solvent is evaporated under a stream of nitrogen with gentle heating to ensure the [18F]fluoride-K222 complex is anhydrous. This step is critical for activating the fluoride for nucleophilic substitution.

  • Radiolabeling Reaction:

    • The tosylate precursor of this compound, dissolved in a suitable anhydrous solvent (e.g., dimethylformamide or acetonitrile), is added to the reactor containing the dried [18F]fluoride-K222 complex.

    • The reaction mixture is heated at a controlled temperature (e.g., 100°C) for a specific duration (e.g., 10 minutes).[2]

  • Purification:

    • The crude reaction mixture is diluted and passed through a series of solid-phase extraction (SPE) cartridges (e.g., C18) to remove unreacted [18F]fluoride and polar impurities.

    • The product is further purified using semi-preparative high-performance liquid chromatography (HPLC).

  • Formulation:

    • The HPLC fraction containing [18F]this compound is collected, the solvent is removed, and the final product is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).

    • The final product is passed through a sterile filter into a sterile vial.

Visualizations

[18F]this compound Synthesis Workflow

G cluster_start Start cluster_synthesis Automated Synthesis Module cluster_purification Purification cluster_end Final Product start [18F]Fluoride Production (Cyclotron) trap [18F]Fluoride Trapping (QMA Cartridge) start->trap elute Elution with K222/K2CO3 trap->elute dry Azeotropic Drying elute->dry react Radiolabeling Reaction (Tosylate Precursor, 100°C, 10 min) dry->react spe Solid-Phase Extraction (e.g., C18 Cartridge) react->spe hplc Semi-Preparative HPLC spe->hplc formulate Formulation hplc->formulate qc Quality Control formulate->qc final_product [18F]this compound qc->final_product

Caption: Automated one-step synthesis workflow for [18F]this compound.

Troubleshooting Decision Tree for Low Radiochemical Yield

G cluster_check1 Initial Checks cluster_check2 Reagent & Precursor Checks cluster_check3 Reaction Condition Checks cluster_solution Potential Solutions start Low Radiochemical Yield check_f18 Check [18F]Fluoride Trapping Efficiency start->check_f18 check_drying Verify Azeotropic Drying Process start->check_drying check_precursor Assess Precursor Quality & Quantity start->check_precursor check_k222 Evaluate K222/K2CO3 Activity start->check_k222 check_temp Confirm Reaction Temperature start->check_temp check_time Verify Reaction Time start->check_time sol_f18 Replace QMA Cartridge check_f18->sol_f18 sol_drying Increase Drying Cycles/Time check_drying->sol_drying sol_precursor Use Fresh, High-Purity Precursor check_precursor->sol_precursor sol_k222 Use Fresh K222/K2CO3 Solution check_k222->sol_k222 sol_temp Calibrate Heater/Optimize Temperature check_temp->sol_temp sol_time Optimize Reaction Duration check_time->sol_time

Caption: Decision tree for troubleshooting low radiochemical yield in [18F]this compound synthesis.

References

Technical Support Center: [18F]MK-9470 Automated Radiosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the automated radiosynthesis of [18F]MK-9470, a selective inverse agonist for the cannabinoid type 1 (CB1) receptor.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended automated synthesis method for [18F]this compound?

A simplified, one-step [18F]radiofluorination approach using a GE TRACERlab FXFN module is a validated and high-yielding method for the routine production of [18F]this compound.[1][2] This method involves the [18F]fluoride displacement of a primary tosylate precursor.[1][2]

Q2: What are the expected outcomes for radiochemical yield, purity, and specific activity with the one-step automated method?

The one-step automated synthesis has been shown to provide a significant increase in yield over previous two-step methods.[1][2] Key performance indicators are summarized in the table below.

Q3: My radiochemical yield is significantly lower than expected. What are the potential causes?

Low radiochemical yield can stem from several factors. A common issue is the incomplete drying of the [18F]fluoride. Other potential causes include precursor degradation, suboptimal reaction temperature, or issues with the reagents. A systematic check of each of these parameters is recommended.

Q4: I am observing unexpected peaks in my radio-HPLC chromatogram. What could be the source of these impurities?

Radiochemical impurities can arise from several sources. Long-lived radionuclidic impurities can be co-produced with [18F]fluoride during cyclotron irradiation. Chemical impurities may also be present in the final product, such as unreacted precursor or byproducts from side reactions.[4][5] Ensure that the purification process, typically semi-preparative HPLC, is effectively separating the desired product from any contaminants.

Q5: How can I ensure the stability of the final formulated [18F]this compound product?

The stability of the final product is crucial for clinical applications. It is important to perform stability tests on the formulated product over several hours to ensure that radiochemical purity remains high.[6][7] The final formulation should be checked for pH and for the absence of microbial contamination.[5]

Data Presentation

Table 1: Performance of the One-Step Automated [18F]this compound Synthesis

ParameterReported ValueReference
Radiochemical Yield30.3 ± 11.7%[1][2]
Radiochemical Purity97.2 ± 1.5%[1][2]
Specific Activity> 6 Ci/µmol[1][2]
Synthesis Time< 60 minutes[1][2]

Experimental Protocols

Automated One-Step Radiosynthesis of [18F]this compound using GE TRACERlab FXFN

This protocol is based on the simplified, one-step [18F]radiofluorination approach.[1][2]

  • [18F]Fluoride Trapping and Elution: Aqueous [18F]fluoride is delivered from the cyclotron and trapped on an anion exchange cartridge. The [18F]fluoride is then eluted into the reactor vessel.

  • Azeotropic Drying: The [18F]fluoride is dried azeotropically to remove water, which is critical for the subsequent nucleophilic substitution reaction.

  • Radiolabeling Reaction: The tosylate precursor of this compound is added to the dried [18F]fluoride in the reactor. The reaction mixture is heated to promote the nucleophilic substitution of the tosylate group with [18F]fluoride.

  • Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate [18F]this compound from unreacted precursor and other impurities.

  • Formulation: The purified [18F]this compound fraction is collected and formulated in a physiologically compatible solution for injection. This step typically involves solvent removal and reconstitution in a suitable buffer.

  • Quality Control: The final product undergoes a series of quality control tests, including determination of radiochemical purity, specific activity, pH, and sterility, to ensure it meets specifications for clinical use.[7]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Automated [18F]this compound Synthesis cluster_start Start cluster_synthesis Automated Synthesis Module (e.g., GE TRACERlab FXFN) cluster_end Final Product start [18F]Fluoride Production (Cyclotron) trapping [18F]Fluoride Trapping start->trapping Transfer of [18F]F- elution Elution trapping->elution drying Azeotropic Drying elution->drying labeling Radiolabeling Reaction (with Tosylate Precursor) drying->labeling purification Semi-preparative HPLC Purification labeling->purification formulation Formulation purification->formulation qc Quality Control formulation->qc final_product [18F]this compound for Injection qc->final_product

Caption: Automated synthesis workflow for [18F]this compound.

troubleshooting_guide Troubleshooting Guide for Low Radiochemical Yield start Low Radiochemical Yield check_drying Check [18F]Fluoride Drying Efficiency start->check_drying check_precursor Verify Precursor Integrity and Amount check_drying->check_precursor Drying OK solution_drying Optimize azeotropic drying cycles. check_drying->solution_drying Inefficient Drying check_temp Confirm Reaction Temperature check_precursor->check_temp Precursor OK solution_precursor Use fresh, properly stored precursor. Verify correct weighing. check_precursor->solution_precursor Precursor Issue check_reagents Assess Reagent Quality check_temp->check_reagents Temperature OK solution_temp Calibrate temperature sensor. Ensure proper heating. check_temp->solution_temp Temperature Issue solution_reagents Use fresh, high-quality reagents. check_reagents->solution_reagents Reagent Issue

Caption: Troubleshooting decision tree for low radiochemical yield.

References

Technical Support Center: [18F]MK-9470 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [18F]MK-9470.

Frequently Asked Questions (FAQs)

Q1: What is the impact of cerebral blood flow (CBF) on the quantification of [18F]this compound binding?

A1: While changes in cerebral blood flow can potentially influence the delivery of [18F]this compound to the brain, studies have shown that certain quantitative methods are largely independent of blood flow. Specifically, the use of irreversible kinetic models to estimate the fractional uptake rate (FUR) or the net influx constant (Ki) provides a reliable measure of cannabinoid CB1 receptor availability that is not significantly affected by blood flow variations.[1][2][3] A reversible two-tissue compartment model has also been used to describe the brain kinetics of [18F]this compound.[1][2]

Q2: What are the recommended kinetic models for analyzing [18F]this compound PET data?

A2: Both reversible and irreversible kinetic models have been successfully applied to [18F]this compound data. A reversible two-tissue compartment model is often necessary to adequately describe the tracer's kinetics in the brain.[1][2] However, due to the slow kinetics of [18F]this compound, irreversible models that estimate the net influx constant (Ki) or the fractional uptake rate (FUR) can also be used and have shown excellent test-retest variability (<10%).[1][2] For studies with limited acquisition time, an irreversible model may provide more stable and consistent results.[4] In preclinical studies with rats, a one-tissue compartment model has also been utilized.[5]

Q3: Is an arterial input function (AIF) necessary for the quantification of [18F]this compound?

A3: Yes, for accurate quantitative analysis using compartmental modeling, an arterial input function is crucial to measure the concentration of the parent tracer in arterial plasma over time.[4] However, some studies suggest that for simplified methods like calculating the Standardized Uptake Value (SUV), which can be used as an index of receptor availability, plasma kinetics can potentially be assessed with a reduced number of venous samples.[1][3]

Q4: What is the expected test-retest variability for [18F]this compound PET studies?

A4: [18F]this compound PET has demonstrated good to excellent test-retest variability. For methods based on irreversible kinetics (Ki and FUR), the variability is typically less than 10%.[1][2] For estimates of the total distribution volume (VT) from reversible models, the variability is generally between 10% and 30%.[1][2] Simplified methods using the area under the curve (AUC) of the tissue time-activity curve have shown a test-retest variability of around 7%.[6]

Troubleshooting Guides

Issue 1: High Variability in Quantitative Results

Possible Cause:

  • Blood Flow Changes: Significant physiological or pharmacological-induced alterations in cerebral blood flow during the scan.

  • Inaccurate Arterial Input Function (AIF): Errors in arterial blood sampling, plasma counting, or metabolite analysis.

  • Patient/Animal Motion: Movement during the PET scan can lead to misregistration of images and inaccurate quantification.

  • Anesthesia Effects: Some anesthetics can regionally alter [18F]this compound uptake.[7]

Troubleshooting Steps:

  • Review Subject Status: Check for any physiological changes or administration of substances that could alter CBF during the scan.

  • Verify AIF Integrity:

    • Ensure accurate timing and recording of each arterial blood sample.

    • Cross-calibrate the blood counter with the PET scanner.

    • Review the HPLC or other methods for metabolite analysis to ensure complete separation of parent tracer from metabolites.

  • Assess Patient Motion: Review the dynamic PET images for any signs of movement. If motion is detected, consider motion correction algorithms or exclusion of the dataset if the motion is severe.

  • Standardize Anesthesia Protocol: If anesthesia is used, ensure the same anesthetic agent and administration protocol are used across all subjects and studies to minimize variability.[7]

Issue 2: Discrepancy Between Kinetic Models

Possible Cause:

  • Inappropriate Model Selection: The chosen kinetic model may not accurately reflect the biological processes of [18F]this compound in the tissue of interest.

  • Scan Duration: A shorter scan duration may not be sufficient to accurately estimate all parameters of a reversible two-tissue compartment model.[4]

Troubleshooting Steps:

  • Evaluate Goodness-of-Fit: Use statistical criteria such as the Akaike Information Criterion (AIC) to compare the fit of different models to your data.[4]

  • Assess Parameter Stability: Check the standard errors of the estimated model parameters. High standard errors may indicate that the model is too complex for the data.

  • Consider an Irreversible Model for Shorter Scans: If the scan duration is limited (e.g., 90 minutes), an irreversible model may provide more stable and reliable outcome measures.[4]

Issue 3: Artifacts in PET Images

Possible Cause:

  • Patient Motion: Can cause blurring and misregistration between PET and CT/MR images.

  • Attenuation Correction Errors: Caused by metallic implants, contrast media, or misregistration between the PET and CT scans.

  • High Tracer Uptake in a Nearby Region: Intense uptake in areas like the bladder can cause "halo" artifacts in adjacent regions.

Troubleshooting Steps:

  • Visual Inspection: Carefully review both the raw and reconstructed PET images, as well as the CT or MR images, for any obvious artifacts.

  • Motion Correction: Apply motion correction algorithms if available.

  • Review Attenuation Correction Map: Examine the CT-based attenuation map for any artifacts that could be propagating into the PET data.

  • Optimize Patient Preparation: For artifacts related to bladder activity, ensure adequate hydration and encourage the patient to void immediately before the scan.

Data Presentation

Table 1: Test-Retest Variability of [18F]this compound Quantification Methods

Quantification MethodParameterTest-Retest Variability (%)Reference
Irreversible KineticsKi (Irreversible Uptake Constant)< 10%[1][2]
Irreversible KineticsFUR (Fractional Uptake Rate)< 10%[1][2]
Reversible 2-Tissue CompartmentVT (Total Distribution Volume)10 - 30%[1][2]
Area Under the Curve (AUC)Tissue TAC (120-180 min)~7%[6]

Table 2: Parent Fraction of [18F]this compound in Human Arterial Plasma

Time Post-Injection (minutes)Parent [18F]this compound (%)Reference
1077 ± 5%[6]
6033 ± 5%[6]
12018 ± 3%[6]
18013 ± 3%[6]
2706 ± 1%[6]
3605 ± 1%[6]

Experimental Protocols

[18F]this compound PET Imaging Protocol (Human Brain)
  • Patient Preparation: Patients should fast for at least 4 hours prior to the scan.

  • Tracer Injection: An intravenous bolus of [18F]this compound is administered.

  • Dynamic PET Scan: A dynamic scan is initiated at the time of injection. The scan duration can vary, but a 90-120 minute scan is often sufficient for irreversible model analysis.[1][2] Longer scans (up to 360 minutes) have been performed for detailed kinetic characterization.[6]

  • Arterial Blood Sampling: Manual arterial blood samples are collected frequently in the initial phase of the scan (e.g., every 15-30 seconds for the first 2 minutes), with the sampling frequency decreasing over time for the duration of the scan.[6]

  • Image Reconstruction: PET data should be corrected for attenuation, scatter, and decay, and reconstructed into a series of time frames.

Arterial Input Function and Metabolite Analysis
  • Blood Sample Processing:

    • Immediately after collection, a portion of each arterial blood sample is centrifuged to separate plasma.

    • The radioactivity in the whole blood and plasma is measured using a gamma counter.

  • Metabolite Analysis (HPLC):

    • Plasma proteins are precipitated (e.g., with acetonitrile) and the supernatant is analyzed by high-performance liquid chromatography (HPLC) with a radioactivity detector.[8]

    • This analysis separates the parent [18F]this compound from its radioactive metabolites.

    • The fraction of radioactivity corresponding to the parent tracer is determined for each sample time point.

  • Arterial Input Function Generation: The plasma time-activity curve is corrected for metabolites to generate the final arterial input function representing the concentration of parent [18F]this compound over time.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Patient_Prep Patient Preparation (Fasting) Tracer_Injection [18F]this compound Injection Patient_Prep->Tracer_Injection PET_Scan Dynamic PET Scan Tracer_Injection->PET_Scan Arterial_Sampling Arterial Blood Sampling Tracer_Injection->Arterial_Sampling Image_Recon Image Reconstruction PET_Scan->Image_Recon Metabolite_Analysis Metabolite Analysis (HPLC) Arterial_Sampling->Metabolite_Analysis Kinetic_Modeling Kinetic Modeling Image_Recon->Kinetic_Modeling AIF_Generation Arterial Input Function Generation Metabolite_Analysis->AIF_Generation AIF_Generation->Kinetic_Modeling Quantification Quantification of CB1R Availability Kinetic_Modeling->Quantification

Caption: Experimental workflow for [18F]this compound PET studies.

Blood_Flow_Impact CBF Cerebral Blood Flow (CBF) Tracer_Delivery [18F]this compound Delivery (K1) CBF->Tracer_Delivery Reversible_Model Reversible Models (e.g., 2-TC) Tracer_Delivery->Reversible_Model Irreversible_Model Irreversible Models (FUR, Ki) Tracer_Delivery->Irreversible_Model Quant_VT Quantification (VT) Potentially Flow-Dependent Reversible_Model->Quant_VT Quant_Ki_FUR Quantification (Ki, FUR) Largely Flow-Independent Irreversible_Model->Quant_Ki_FUR

Caption: Impact of blood flow on different quantification models.

References

Validation & Comparative

A Comparative Guide to the Test-Retest Reliability of [18F]MK-9470 PET and Alternative CB1 Receptor Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the test-retest reliability of the positron emission tomography (PET) tracer [¹⁸F]MK-9470 with alternative radioligands for imaging the cannabinoid type 1 (CB1) receptor. The information presented is intended to assist researchers in selecting the most appropriate tracer for their longitudinal studies, where reliability is a critical factor. The data is compiled from peer-reviewed literature and is presented with detailed experimental protocols and quantitative metrics.

Overview of CB1 Receptor PET Tracers

The cannabinoid type 1 receptor is a key target in neuroscience research due to its role in a variety of physiological and pathological processes. In vivo imaging with PET allows for the quantification of CB1 receptor availability in the human brain. Several radiotracers have been developed for this purpose, each with its own set of characteristics. This guide focuses on the test-retest reliability of [¹⁸F]this compound and compares it with other commonly used CB1 receptor tracers: [¹¹C]OMAR, [¹¹C]MePPEP, and [¹⁸F]FMPEP-d2.

Quantitative Comparison of Test-Retest Reliability

The following table summarizes the key test-retest reliability metrics for [¹⁸F]this compound and its alternatives. The primary metrics used for comparison are the intraclass correlation coefficient (ICC) and the percentage test-retest variability. A higher ICC (closer to 1) indicates better reliability, while a lower percentage variability signifies greater stability of the measurement over time.

TracerKey ParameterTest-Retest Variability (%)Intraclass Correlation Coefficient (ICC)
[¹⁸F]this compound Distribution Volume (Vₜ) / V(ND)k₃10 - 30[1]Not Reported
Irreversible Uptake Constant (Kᵢ) / Fractional Uptake Rate (FUR)< 10[1]Not Reported
Area Under the Curve (AUC)~7[2][3]Not Reported
[¹¹C]OMAR Distribution Volume (Vₜ)~9 (mean absolute deviation)[4][5]~0.7 (typical), range: 0.51 - 0.85[5]
[¹¹C]MePPEP Various (Spectral Analysis)12 ± 10 (mSUVs) to 16 (2kbv)[6]> 0.75 to > 0.80 (very good to excellent)[6]
Spectral Analysis Parametric MapsNot Reported0.83 ± 0.03[6]
[¹⁸F]FMPEP-d2 Distribution Volume (Vₜ)14 - 16[7]0.89[7]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing test-retest reliability data. The following table outlines the experimental protocols used in the key studies cited for each tracer.

TracerStudy PopulationNumber of Subjects (Test-Retest)Injected Dose (approx.)Scan DurationInterval Between Scans
[¹⁸F]this compound Healthy Volunteers4[2]185 MBq[2]Up to 360 min[2]~24 hours[2]
[¹¹C]OMAR Healthy Volunteers10[4][5]Not specifiedDynamic scanNot specified
[¹¹C]MePPEP Healthy Volunteers15[6][8]364 MBq[6][8]90 min[6][8]Not specified
[¹⁸F]FMPEP-d2 Healthy Volunteers8[7]Not specifiedNot specifiedNot specified

Visualizing Methodologies and Concepts

To further clarify the processes and concepts discussed, the following diagrams are provided.

G cluster_protocol Experimental Workflow for a PET Test-Retest Study p1 Participant Recruitment (Healthy Volunteers) p2 First PET Scan Session ([Tracer] Injection) p1->p2 p3 Image Acquisition (e.g., 90-360 min) p2->p3 p4 Arterial Blood Sampling (Metabolite Correction) p2->p4 p5 Inter-scan Interval (e.g., 24 hours) p3->p5 p6 Second PET Scan Session (Repeat of p2, p3, p4) p5->p6 p7 Data Analysis (Kinetic Modeling) p6->p7 p8 Calculation of Reliability Metrics (ICC, % Variability) p7->p8

Caption: A generalized workflow for a test-retest PET imaging study.

G cluster_pathway CB1 Receptor Signaling Pathway ligand Cannabinoid Ligand (e.g., Endocannabinoid, PET Tracer) cb1r CB1 Receptor (7-transmembrane protein) ligand->cb1r gprotein Gi/o Protein cb1r->gprotein activates ac Adenylyl Cyclase gprotein->ac inhibits mapk MAP Kinase Pathway gprotein->mapk activates ion_channel Ion Channels (Ca²⁺, K⁺) gprotein->ion_channel modulates camp cAMP ac->camp produces ac_inhibited ac->ac_inhibited pka Protein Kinase A camp->pka activates

Caption: Simplified signaling cascade following CB1 receptor activation.

Discussion and Conclusion

The choice of a PET tracer for longitudinal studies of the CB1 receptor system depends on several factors, with test-retest reliability being paramount.

  • [¹⁸F]this compound has demonstrated good test-retest variability, with values reported as low as 7% for AUC and under 10% for kinetic parameters like Kᵢ and FUR[1][2][3]. However, a notable gap in the literature is the absence of reported intraclass correlation coefficients (ICCs) for this tracer in human studies, which makes direct comparison with newer tracers challenging. The variability for distribution volume (Vₜ) has been reported to be wider (10-30%)[1].

  • [¹¹C]OMAR shows good reliability with an average ICC of approximately 0.7 and a mean absolute deviation of around 9% for Vₜ[4][5].

  • [¹¹C]MePPEP exhibits very good to excellent reliability, with ICC values consistently above 0.75 and reaching as high as 0.83 for certain analysis methods[6]. This suggests a high degree of stability in its measurements.

  • [¹⁸F]FMPEP-d2 stands out with a very high reported ICC of 0.89 and a test-retest variability of 14-16% for Vₜ[7].

References

A Comparative Guide to the Reproducibility of CB1 Receptor PET Tracers: [¹⁸F]MK-9470 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a reliable positron emission tomography (PET) tracer is critical for the accurate in vivo quantification of cannabinoid CB1 receptors. This guide provides a comprehensive comparison of the reproducibility of [¹⁸F]MK-9470 binding potential with that of its main alternative tracers: [¹¹C]OMAR, [¹¹C]MePPEP, and [¹⁸F]FMPEP-d2. The data presented is compiled from published human studies and is intended to aid in the selection of the most appropriate tracer for longitudinal studies and clinical trials.

Quantitative Reproducibility Data

The reproducibility of a PET tracer is a key performance metric, indicating the stability of its binding measurement over time. This is typically assessed through test-retest studies, where the same subject is scanned on two separate occasions. The variability between these scans is quantified using metrics such as the mean absolute deviation (or percentage test-retest variability) and the intraclass correlation coefficient (ICC). A lower test-retest variability and an ICC closer to 1 indicate higher reproducibility.

The following table summarizes the reported reproducibility data for [¹⁸F]this compound and its alternatives.

TracerParameterTest-Retest Variability (%)Intraclass Correlation Coefficient (ICC)
[¹⁸F]this compound V T and V NDk 310 - 30[1]Not consistently reported
K i and FUR< 10[1]Not consistently reported
AUC (120-180 min)< 7[2]Not consistently reported
[¹¹C]OMAR V T~9 (mean absolute deviation)[3][4]~0.7[3]
[¹¹C]MePPEP Various (kinetic models)12 - 16[5]> 0.75 to > 0.80[5]
[¹⁸F]FMPEP-d2 V T14[6]0.89[6]

Experimental Protocols

The experimental design of a PET study significantly influences the outcome and reproducibility of the binding potential measurements. Below are the detailed methodologies employed in the key reproducibility studies for each tracer.

[¹⁸F]this compound Reproducibility Protocol

A study evaluating the kinetics and reproducibility of [¹⁸F]this compound involved dynamic PET scans in human subjects. The data were analyzed using both reversible two-tissue compartment models and irreversible kinetic models.[1] Another study assessed reproducibility by scanning four subjects twice with an interval of approximately 24 hours.[2]

  • Subjects: Healthy human volunteers.

  • Scanner: High-resolution PET scanner.

  • Tracer Administration: Intravenous bolus injection of [¹⁸F]this compound.

  • Scan Duration: Dynamic scans for up to 120 minutes or longer.[1]

  • Arterial Blood Sampling: Performed to obtain a metabolite-corrected arterial input function for kinetic modeling.[1]

  • Data Analysis:

    • Reversible Models: Two-tissue compartment model to estimate the total distribution volume (V T ) and V NDk 3 .[1]

    • Irreversible Models: Estimation of the irreversible uptake constant (K i ) and fractional uptake rate (FUR).[1]

    • Area Under the Curve (AUC): Calculated for the time interval of 120-180 minutes post-injection as a simplified measure of receptor availability.[2]

G cluster_protocol [¹⁸F]this compound Reproducibility Workflow cluster_analysis Analysis Methods subject Healthy Volunteer injection IV Bolus Injection [¹⁸F]this compound subject->injection pet_scan Dynamic PET Scan (≥120 min) injection->pet_scan blood_sampling Arterial Blood Sampling (Metabolite Correction) injection->blood_sampling data_analysis Data Analysis pet_scan->data_analysis blood_sampling->data_analysis reversible Reversible Models (VT, VNDk3) data_analysis->reversible irreversible Irreversible Models (Ki, FUR) auc AUC (120-180 min)

Experimental workflow for [¹⁸F]this compound reproducibility studies.

Alternative Tracer Reproducibility Protocols

The reproducibility of [¹¹C]OMAR was assessed in ten healthy human subjects.[3][4] Dynamic PET data was acquired and analyzed using several kinetic models.

  • Subjects: 10 healthy volunteers.[3]

  • Scanner: High-resolution PET scanner.

  • Tracer Administration: Intravenous bolus injection of [¹¹C]OMAR.

  • Scan Duration: Dynamic PET acquisition.

  • Arterial Blood Sampling: Utilized for kinetic analysis.

  • Data Analysis: One-tissue and two-tissue compartment models, as well as Logan and multilinear analysis (MA1) were used to estimate the regional volume of distribution (V T ).[3][7]

A study involving fifteen healthy subjects who underwent two 90-minute PET scans was conducted to evaluate the reproducibility of [¹¹C]MePPEP.[5]

  • Subjects: 15 healthy subjects.[5]

  • Scanner: PET scanner.

  • Tracer Administration: Intravenous injection of [¹¹C]MePPEP.

  • Scan Duration: 90 minutes.[5]

  • Arterial Blood Sampling: Metabolite-corrected arterial plasma input functions were obtained.[5]

  • Data Analysis: A variety of methods were used, including reversible compartmental models, model-free spectral analyses, and a simplified reference tissue model.[5]

The test-retest variability of [¹⁸F]FMPEP-d2 was evaluated in a study that also created and validated a population-based input function.[6]

  • Subjects: Healthy volunteers.

  • Scanner: Advance PET camera.[6]

  • Tracer Administration: Intravenous injection of [¹⁸F]FMPEP-d2.

  • Scan Duration: 120 minutes.[6]

  • Arterial Blood Sampling: Radial artery plasma sampling was performed throughout the scan.[6]

  • Data Analysis: Logan graphical analysis was used to estimate the distribution volume (V T ).[6]

G cluster_workflow General PET Reproducibility Workflow for CB1 Tracers cluster_scan PET Scan Protocol start Subject Recruitment (Healthy Volunteers) scan1 Test Scan (Day 1) start->scan1 scan2 Retest Scan (Day X) scan1->scan2 Inter-scan Interval analysis Data Analysis & Comparison scan1->analysis injection Tracer Injection scan1->injection scan2->analysis end Reproducibility Assessment analysis->end dynamic_scan Dynamic PET Imaging blood_sampling Arterial Blood Sampling

Logical relationship of a typical test-retest PET study design.

Signaling Pathway Context

The cannabinoid CB1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in neuromodulation. The binding of an agonist to the CB1 receptor initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. The PET tracers discussed in this guide are inverse agonists, which bind to the receptor and stabilize it in an inactive conformation, thereby reducing basal signaling activity.

G cluster_pathway CB1 Receptor Signaling Pathway ligand CB1 Inverse Agonist ([¹⁸F]this compound, etc.) receptor CB1 Receptor (Inactive State) ligand->receptor Binds & Stabilizes g_protein G-protein (αi/o, β, γ) receptor->g_protein No Activation effector Adenylyl Cyclase g_protein->effector No Inhibition second_messenger cAMP Production (Reduced) effector->second_messenger Basal Activity

Simplified signaling pathway for CB1 receptor inverse agonists.

References

Probing Cannabinoid Receptor Type 1 Occupancy: A Comparative Analysis of [18F]MK-9470 Blocking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the in-vivo behavior of novel compounds targeting the cannabinoid receptor type 1 (CB1R) is paramount. The positron emission tomography (PET) tracer [18F]MK-9470 serves as a powerful tool for quantifying CB1R availability in the brain. This guide provides a comparative overview of blocking studies involving [18F]this compound, with a focus on its interaction with the well-characterized CB1R antagonist/inverse agonist, rimonabant (B1662492).

While direct head-to-head blocking studies of [18F]this compound with rimonabant are not extensively detailed in the readily available literature, valuable insights can be gleaned from studies using structurally similar compounds and from research where rimonabant was used to validate other CB1R PET tracers. This guide synthesizes this information to provide a comprehensive comparison for scientific researchers.

Comparative Binding Affinities

Both [18F]this compound and rimonabant are potent ligands for the human CB1R, exhibiting high binding affinity. [18F]this compound, an inverse agonist, has a reported human IC50 of 0.7 nM.[1][2] Rimonabant, also classified as an inverse agonist, demonstrates a Ki value of 2.2 nM for the human CB1R.[1] This indicates that both compounds bind with high affinity to the receptor, making them suitable for in-vivo imaging and receptor occupancy studies.

CompoundTarget ReceptorMechanism of ActionHuman CB1R Binding Affinity
[18F]this compound Cannabinoid Receptor Type 1 (CB1R)Inverse AgonistIC50: 0.7 nM[1][2]
Rimonabant Cannabinoid Receptor Type 1 (CB1R)Antagonist / Inverse AgonistKi: 2.2 nM[1]

Experimental Protocols for In-Vivo Blocking Studies

The general methodology for a PET blocking study with [18F]this compound involves a baseline scan followed by a second scan after administration of the blocking agent. The percentage change in tracer uptake in specific brain regions reflects the receptor occupancy of the blocking drug.

Representative Protocol using a CB1R Inverse Agonist (MK-0364)

A study utilizing MK-0364, a potent CB1R inverse agonist structurally related to [18F]this compound, provides a clear experimental workflow for a blocking study.

  • Animal Preparation: Rhesus monkeys are anesthetized, and body temperature and vital signs are monitored throughout the procedure.[3]

  • Baseline PET Scan: A bolus injection of approximately 110 MBq of [18F]this compound is administered intravenously, and emission imaging commences at the time of injection for a duration of 120-180 minutes.[3]

  • Blocking Agent Administration: Following the baseline scan, subjects receive the blocking agent. In displacement studies, the blocker is administered during the scan (e.g., at 120 minutes post-tracer injection) to observe the displacement of the radiotracer.[3] In pretreatment studies, the blocking agent is administered prior to the [18F]this compound injection.

  • Post-Blockade PET Scan: A second PET scan is performed to measure the reduced uptake of [18F]this compound in the presence of the blocking drug.

  • Data Analysis: Time-activity curves are generated for various brain regions. Receptor occupancy is calculated as the percentage reduction in the distribution volume (VT) or standardized uptake value (SUV) of [18F]this compound between the baseline and post-blockade scans.

Protocol for Determining Non-Specific Binding with Rimonabant

In a study with a different CB1R tracer, [18F]-FMPEP-d2, rimonabant was used to determine non-specific binding, a crucial parameter in receptor occupancy studies.

  • Animal Preparation: Male rhesus monkeys are utilized for the study.

  • Blocking Agent Administration: A receptor-saturating dose of rimonabant (3 mg/kg) is administered intravenously 30 minutes before the injection of the radioligand.[4][5]

  • PET Scan: The PET scan is conducted following the administration of the radiotracer.

  • Data Analysis: The distribution volume (VT) of the tracer in the presence of rimonabant is considered to represent non-displaceable binding (VND), which is a measure of non-specific binding and binding to the free and non-specifically bound tracer in tissue.

Visualizing the Experimental Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams outline the experimental workflow for a typical blocking study and the underlying signaling pathway of CB1R.

G cluster_workflow Experimental Workflow: [18F]this compound PET Blocking Study A Subject Preparation (e.g., Anesthesia) B Baseline [18F]this compound PET Scan A->B C Administration of Blocking Agent (e.g., Rimonabant) B->C D Post-Blockade [18F]this compound PET Scan C->D E Data Analysis (Receptor Occupancy Calculation) D->E

Caption: A generalized workflow for a PET receptor occupancy study.

G cluster_pathway CB1R Signaling and Blockade CB1R CB1 Receptor G_protein G-protein Signaling (e.g., ↓cAMP) CB1R->G_protein Initiates Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB1R Activates Rimonabant Rimonabant Rimonabant->CB1R Blocks MK9470 [18F]this compound MK9470->CB1R Binds (for imaging) Cellular_Response Cellular Response (e.g., ↓Neurotransmitter Release) G_protein->Cellular_Response

Caption: Simplified schematic of CB1R signaling and antagonist interaction.

Conclusion

The PET tracer [18F]this compound is a highly valuable tool for in-vivo quantification of CB1 receptors. While direct comparative blocking data with rimonabant is sparse, the available information on its high binding affinity and its successful use in determining non-specific binding for other CB1R tracers strongly supports its utility as a potent blocking agent in such studies. The experimental protocols outlined, particularly those from studies with the structurally similar compound MK-0364, provide a robust framework for designing and interpreting [18F]this compound blocking experiments. Such studies are crucial for determining the dose-dependent receptor occupancy of novel therapeutic agents targeting the CB1R, thereby guiding clinical trial design and optimizing therapeutic outcomes.

References

A Comparative Guide to [¹⁸F]MK-9470 and [¹¹C]OMAR for CB1 Receptor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two prominent radioligands, [¹⁸F]MK-9470 and [¹¹C]OMAR, used for in vivo imaging of the cannabinoid type 1 (CB1) receptor with positron emission tomography (PET). This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their performance based on experimental data.

Introduction

The cannabinoid type 1 (CB1) receptor is a key component of the endocannabinoid system, playing a crucial role in various physiological and pathological processes in the brain. The development of selective PET radioligands has enabled the in vivo quantification and visualization of CB1 receptors, providing valuable insights into neuropsychiatric disorders and facilitating the development of novel therapeutics. [¹⁸F]this compound and [¹¹C]OMAR are two of the most well-characterized radiotracers for this purpose. This guide compares their key characteristics to aid researchers in selecting the appropriate tool for their specific research questions.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of [¹⁸F]this compound and [¹¹C]OMAR based on published human and non-human primate studies.

Table 1: General Properties and Binding Characteristics

Property[¹⁸F]this compound[¹¹C]OMAR
Radionuclide Fluorine-18Carbon-11
Half-life 109.8 minutes20.4 minutes
Receptor Affinity (human CB1R) 0.7 nM (IC₅₀)[1][2]Not explicitly stated in provided results
Selectivity 60-fold for CB1R over CB2R[1]High selectivity for CB1R implied
Pharmacological Action Inverse Agonist[1][2]Not explicitly stated in provided results

Table 2: Kinetic Modeling and Performance in PET Imaging

Parameter[¹⁸F]this compound[¹¹C]OMAR
Preferred Kinetic Model Two-tissue compartment model (reversible)[3][4]; Irreversible two-tissue model also applicable due to slow kinetics[5][6]Two-tissue compartment model with vascular correction (2TV) or Multilinear Analysis (MA1)[7][8]
Test-Retest Variability 7% (AUC analysis)[1][2]; <10% (Kᵢ and FUR); 10-30% (VT)[3][4]~9% (mean absolute deviation for VT)[8]
Intraclass Correlation Coefficient (ICC) Not explicitly stated in provided results~0.7 for VT (MA1)[8][9]
Distribution Volume (VT) Higher than [¹¹C]OMARLower than [¹⁸F]this compound (~2 vs ~10 in high binding regions in monkeys)[7]
Brain Uptake (Peak SUV) ~1.4[8]~1.4[8]
Scan Duration 90-120 minutes for specific binding estimation; Longer acquisitions for full kinetic modeling90-120 minutes[7][8]
Arterial Input Function Required[3][5]Required, as no suitable reference region has been identified[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of findings. Below are generalized experimental protocols for PET imaging with [¹⁸F]this compound and [¹¹C]OMAR.

[¹⁸F]this compound PET Imaging Protocol
  • Radiosynthesis: [¹⁸F]this compound is synthesized via fluoroethylation of a precursor. A common method involves the reaction of the des-fluoroethyl precursor with [¹⁸F]fluoroethyltosylate in the presence of a base like cesium carbonate in dimethylformamide. The product is then purified by HPLC.[10]

  • Subject Preparation: Subjects are typically required to fast for at least 4 hours prior to the scan.[11] An intravenous catheter is placed for radiotracer injection, and an arterial line is inserted for blood sampling.

  • PET Scan Acquisition: A transmission scan is performed for attenuation correction. An intravenous bolus of [¹⁸F]this compound (e.g., 289 ± 22 MBq) is administered.[11] Dynamic PET data are acquired for at least 90-120 minutes.[3][4] For full kinetic analysis, longer scan durations may be necessary due to the slow kinetics of the tracer.[3]

  • Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma. Frequent sampling is performed in the initial minutes, with less frequent sampling later in the scan.

  • Metabolite Analysis: Plasma samples are analyzed using high-performance liquid chromatography (HPLC) to separate the parent [¹⁸F]this compound from its radioactive metabolites.[11]

  • Data Analysis: Time-activity curves (TACs) for various brain regions of interest are generated from the dynamic PET images. The metabolite-corrected arterial input function and the regional TACs are then fitted to a two-tissue compartment model to estimate kinetic parameters such as the total distribution volume (VT).[3][4] Due to the slow kinetics, an irreversible two-tissue model can also be used to estimate the net influx rate (Kᵢ).[4][5]

[¹¹C]OMAR PET Imaging Protocol
  • Radiosynthesis: [¹¹C]OMAR is typically synthesized via O-[¹¹C]methylation of its desmethyl precursor using [¹¹C]methyl triflate in an automated radiosynthesis module.[12] The product is purified by HPLC and formulated for injection.[12]

  • Subject Preparation: Similar to the [¹⁸F]this compound protocol, subjects fast and have intravenous and arterial lines placed. For female subjects, the follicular phase of the menstrual cycle may be controlled for.[8]

  • PET Scan Acquisition: Following a transmission scan, a slow bolus of [¹¹C]OMAR (e.g., 18-20 mCi) is administered intravenously.[13] Dynamic PET data are acquired for 90-120 minutes.[7][8][13]

  • Arterial Blood Sampling: Frequent arterial blood samples are collected, especially in the first 5 minutes, to accurately define the peak of the input function.[13] Subsequent samples are taken at intervals throughout the scan.

  • Metabolite Analysis: Plasma is separated from blood samples and analyzed by HPLC to determine the fraction of radioactivity corresponding to the parent [¹¹C]OMAR.[13]

  • Data Analysis: Regional time-activity curves are generated. The preferred methods for quantifying [¹¹C]OMAR binding are the two-tissue compartment model with a vascular component (2TV) and the multilinear analysis (MA1) method, both of which provide reliable estimates of VT.[7][8][9]

Visualizations

CB1 Receptor Signaling Pathway```dot

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1R CB1 Receptor Gi Gαi/o CB1R->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition Ca_channel Ca²⁺ Channel Gi->Ca_channel Inhibition K_channel K⁺ Channel Gi->K_channel Activation MAPK MAPK Pathway Gi->MAPK Activation cAMP cAMP AC->cAMP Conversion of ATP Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx K_ion K⁺ K_channel->K_ion Efflux Endocannabinoid Endocannabinoid (e.g., Anandamide, 2-AG) Endocannabinoid->CB1R PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response MAPK->Cellular_Response Ca_ion->Cellular_Response K_ion->Cellular_Response

Caption: General workflow for a CB1 receptor PET imaging study.

Discussion and Conclusion

Both [¹⁸F]this compound and [¹¹C]OMAR are valuable tools for imaging CB1 receptors in the brain. The choice between them will depend on the specific goals of a study, as well as logistical considerations.

[¹⁸F]this compound is characterized by its high affinity for the CB1 receptor and slow kinetics. [1][2][3]The slow kinetics can be a disadvantage, potentially requiring longer scan times for full equilibrium and making kinetic modeling more complex. However, it also means that simpler methods, such as calculating the fractional uptake rate (FUR) from a shorter scan (90-120 minutes), can provide a reliable index of specific binding. [4]The longer half-life of Fluorine-18 (110 minutes) allows for centralized production and distribution of the radiotracer, which can be a significant logistical advantage over Carbon-11 labeled tracers.

[¹¹C]OMAR exhibits more reversible kinetics during a typical PET scan. [14]It has shown good to excellent test-retest reliability, with a mean absolute deviation of VT around 9%, which compares favorably with [¹⁸F]this compound. [8][9]The shorter half-life of Carbon-11 (20 minutes) necessitates an on-site cyclotron for its production, which may limit its accessibility. The faster kinetics of [¹¹C]OMAR allow for reliable quantification of VT within a 90-120 minute scan using models like the 2TV or MA1. [8] In conclusion, for studies where test-retest reliability is paramount and the logistics of on-site radiotracer production are feasible, [¹¹C]OMAR presents a strong option. For multi-center trials or sites without a cyclotron, the longer half-life and the potential for simplified quantification methods make [¹⁸F]this compound an attractive alternative, despite its more complex kinetics. Both tracers have demonstrated high specificity for the CB1 receptor and have been instrumental in advancing our understanding of the endocannabinoid system in health and disease.

References

A Comparative Guide to the Validation of [18F]MK-9470 as a CB1 Receptor PET Tracer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the positron emission tomography (PET) tracer [18F]MK-9470 with other key alternatives for imaging the cannabinoid type 1 (CB1) receptor. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental protocols, and visualizes critical biological and experimental workflows to aid in the selection and application of these important research tools.

Quantitative Data Presentation

The selection of a suitable PET tracer is paramount for the accurate in vivo quantification of CB1 receptors. The following tables summarize the key performance characteristics of [18F]this compound and two prominent alternative tracers, [11C]OMAR and [18F]FMPEP-d2, based on published experimental data.

Table 1: In Vitro Binding Characteristics of CB1 Receptor PET Tracers

TracerTargetBinding Affinity (IC50/Ki)Selectivity
[18F]this compound Human CB1 Receptor0.7 nM (IC50)[1][2]~60-fold selective over CB2 receptor[1]
[11C]OMAR Human CB1 ReceptorHigh Affinity (Specific Ki not consistently reported)Selective for CB1 receptor
[18F]FMPEP-d2 Human CB1 ReceptorHigh Affinity (Specific Ki not consistently reported)High selectivity for CB1 receptor[3]

Table 2: In Vivo Performance Characteristics of CB1 Receptor PET Tracers in Humans

TracerTest-Retest VariabilityKey AdvantagesKey Disadvantages
[18F]this compound ~7%[1][2]Well-validated, good test-retest reliability, fluorine-18 (B77423) label allows for longer imaging studies and centralized production.Higher intersubject variability compared to [18F]FMPEP-d2.[3]
[11C]OMAR ~9% (mean absolute deviation)[4]Good test-retest reliability.Carbon-11 label has a short half-life (20.4 min), requiring an on-site cyclotron. Lower affinity may result in a reduced fraction of specific binding.[2]
[18F]FMPEP-d2 9-17%High affinity and selectivity, markedly smaller intersubject variability than [18F]this compound.[3] Fluorine-18 label.Potentially higher test-retest variability than [18F]this compound in some studies.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable validation and comparison of PET tracers. The following sections outline the methodologies for key experiments.

In Vitro Radioligand Binding Assay (Saturation Assay)

This protocol determines the binding affinity (Kd) and the density of receptors (Bmax) in a given tissue or cell preparation.

  • Membrane Preparation:

    • Homogenize tissue (e.g., brain tissue from a relevant species) or cells expressing the CB1 receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in the assay buffer to a specific protein concentration.

  • Saturation Binding Experiment:

    • In a series of tubes, add a fixed amount of the membrane preparation.

    • Add increasing concentrations of the radiolabeled tracer (e.g., [18F]this compound).

    • To a parallel set of tubes, add the same increasing concentrations of the radiolabeled tracer along with a high concentration of a non-radioactive competing ligand (e.g., unlabeled this compound) to determine non-specific binding.

    • Incubate all tubes at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters quickly with ice-cold buffer to remove unbound tracer.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding as a function of the free radioligand concentration.

    • Fit the data to a one-site binding (hyperbola) equation using non-linear regression analysis to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

Human PET Imaging Study

This protocol outlines the procedure for conducting a PET imaging study in human subjects to evaluate a CB1 receptor tracer.

  • Subject Preparation:

    • Obtain informed consent from all subjects.

    • Subjects should fast for at least 4-6 hours prior to the scan.

    • Insert two intravenous catheters, one for tracer injection and one for arterial blood sampling.

  • Radiotracer Administration and PET Scan Acquisition:

    • Position the subject comfortably in the PET scanner with their head immobilized.

    • Administer a bolus injection of the radiotracer (e.g., [18F]this compound) intravenously.

    • Begin dynamic PET scan acquisition immediately upon injection and continue for a specified duration (e.g., 90-120 minutes).

  • Arterial Blood Sampling:

    • Collect serial arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma over time.

    • Separate plasma from whole blood by centrifugation.

    • Measure the total radioactivity in plasma samples.

    • Analyze a subset of plasma samples using high-performance liquid chromatography (HPLC) to determine the fraction of radioactivity corresponding to the unchanged parent tracer (metabolite correction).

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data into a series of 3D images over time.

    • Co-register the PET images with an anatomical MRI scan of the subject for anatomical reference.

    • Define regions of interest (ROIs) on the MRI and transfer them to the PET images.

    • Generate time-activity curves (TACs) for each ROI by plotting the radioactivity concentration as a function of time.

    • Perform kinetic modeling of the tissue TACs and the arterial input function (metabolite-corrected plasma TAC) to estimate outcome measures such as the total distribution volume (VT), which is an index of receptor availability.

Mandatory Visualizations

The following diagrams, generated using the DOT language, provide visual representations of key concepts in CB1 receptor research and PET tracer validation.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activation Ligand Cannabinoid Ligand (e.g., Anandamide, THC, [18F]this compound) Ligand->CB1R Binding AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK Activation Ion_Channel Ion Channels (e.g., Ca2+, K+) G_protein->Ion_Channel Modulation cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Neurotransmitter release inhibition) PKA->Cellular_Response Phosphorylation Events MAPK->Cellular_Response Gene Transcription Ion_Channel->Cellular_Response Altered Ion Flux

Caption: Simplified CB1 Receptor Signaling Pathway.

PET_Tracer_Validation_Workflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation Tracer_Selection Tracer Candidate Selection In_Vitro In Vitro Characterization (Binding Affinity, Selectivity) Tracer_Selection->In_Vitro Animal_PET Animal PET/Biodistribution (Brain uptake, Specificity, Kinetics) In_Vitro->Animal_PET Toxicity Toxicity Studies Animal_PET->Toxicity IND Investigational New Drug (IND) Application Toxicity->IND Phase_0 Phase 0: First-in-Human (Dosimetry, Safety, Metabolism) IND->Phase_0 Phase_1 Phase 1: Characterization (Test-Retest Reliability, Quantification) Phase_0->Phase_1 Phase_2_3 Phase 2/3: Application in Patient Populations Phase_1->Phase_2_3

Caption: General Workflow for PET Tracer Validation.

Tracer_Comparison_Logic cluster_criteria Key Selection Criteria cluster_tracers Tracer Options Start Start: Select CB1 PET Tracer Affinity High Binding Affinity? Start->Affinity Selectivity High Selectivity? Affinity->Selectivity Kinetics Favorable Kinetics? Selectivity->Kinetics Reliability Good Test-Retest Reliability? Kinetics->Reliability Isotope Appropriate Isotope? Reliability->Isotope MK9470 [18F]this compound Isotope->MK9470 18F: Longer Half-Life OMAR [11C]OMAR Isotope->OMAR 11C: On-site Cyclotron Needed FMPEP [18F]FMPEP-d2 Isotope->FMPEP 18F: Longer Half-Life MK9470->Reliability Excellent (7%) OMAR->Reliability Good (~9%) FMPEP->Reliability Good (9-17%)

References

Cross-Validation of [18F]MK-9470 PET with Autoradiography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of in vivo Positron Emission Tomography (PET) imaging using the radiotracer [18F]MK-9470 and in vitro autoradiography for the quantification of cannabinoid type 1 (CB1) receptors. The content is tailored for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to facilitate informed decisions on the selection of these techniques in neuroscience and drug discovery.

Quantitative Data Presentation

The following table summarizes quantitative data from a comparative study in adolescent and adult rats, investigating age-related changes in CB1 receptor binding using both [18F]this compound PET and in vitro autoradiography with [3H]CP55,940.

TechniqueAge GroupMean CB1 Receptor Binding (% Increase in Adults vs. Adolescents)Key Findings
[18F]this compound PET (in vivo) Adolescent vs. Adult44%Statistically significant increase in absolute binding in adults across 11 brain regions.
[3H]CP55,940 Autoradiography (in vitro) Adolescent vs. Adult11%Confirmed a significant increase in binding in adults.

Note: A study comparing CB1 receptor binding in adolescent and adult rats found that while both [18F]this compound PET and in vitro autoradiography with [3H]CP55,940 detected higher receptor binding in adults, the magnitude of this increase was substantially different between the two techniques (44% with PET vs. 11% with autoradiography)[1]. Importantly, no significant correlation was found between the data obtained with these two methods, which may be attributed to the different properties of the radioligands used; [18F]this compound is a CB1 receptor inverse agonist, while [3H]CP55,940 is a CB1/CB2 receptor agonist[1].

Experimental Protocols

[18F]this compound PET Imaging Protocol (In Vivo)

This protocol outlines the key steps for performing in vivo PET imaging with [18F]this compound in rats.

  • Radiotracer Synthesis: [18F]this compound is synthesized via a one-pot reaction involving the deprotonation of the precursor's phenolic group followed by a reaction with [18F]-fluoroethyltosylate[2]. The synthesis, including purification, typically takes about 30 minutes, yielding a radiochemical purity of ≥ 95%[2].

  • Animal Preparation: Animals are anesthetized prior to and during the imaging session. Common anesthetics include a mixture of ketamine and medetomidine, which can be reversed with atipamezole[3].

  • Radiotracer Administration: A bolus injection of [18F]this compound (e.g., ~110 MBq for rhesus monkeys) is administered intravenously[4]. The injected mass should be monitored to ensure no significant differences between study groups[1].

  • PET Data Acquisition: Dynamic scanning commences at the time of injection using a microPET scanner[5][6]. The total scan duration can vary, with some studies acquiring data for up to 360 minutes, divided into multiple segments[4].

  • Data Analysis: The resulting PET images are used to calculate outcome measures such as the percentage of injected dose per milliliter (%ID/ml) or uptake ratios of a target region to a reference region (e.g., whole brain)[5].

In Vitro Autoradiography Protocol

This protocol describes the general procedure for performing in vitro autoradiography to measure CB1 receptor density.

  • Tissue Preparation: Brains are frozen and sectioned into thin slices (e.g., 20 µm) using a cryostat. These sections are then mounted on microscope slides[7].

  • Pre-incubation: The slides are brought to room temperature and pre-incubated in a buffer solution to wash the tissue[7].

  • Radioligand Incubation: The sections are incubated with a solution containing the radioligand (e.g., [18F]this compound or [3H]CP55,940) in an assay buffer[7]. The incubation time and temperature are critical parameters that need to be optimized.

  • Washing: After incubation, the slides are washed in ice-cold buffer to remove unbound radioligand[7].

  • Signal Detection: The slides are dried and exposed to a phosphor imaging screen or autoradiographic film[7].

  • Data Analysis: The resulting images are analyzed to quantify the radiotracer binding in specific brain regions. This is often done by drawing regions of interest (ROIs) and measuring the signal intensity, which can be converted to units of radioactivity per tissue mass (e.g., fmol/mg) using standards[8].

Mandatory Visualizations

Signaling Pathway

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits MAPK MAPK Pathway G_protein->MAPK activates Ion_Channels Ion Channels (Ca2+, K+) G_protein->Ion_Channels modulates cAMP cAMP AC->cAMP produces Endocannabinoid Endocannabinoids (e.g., Anandamide, 2-AG) Endocannabinoid->CB1R binds PKA PKA cAMP->PKA activates Neurotransmitter_Release Neurotransmitter Release Inhibition PKA->Neurotransmitter_Release MAPK->Neurotransmitter_Release Ion_Channels->Neurotransmitter_Release

Caption: Simplified signaling pathway of the Cannabinoid Receptor 1 (CB1R).

Experimental Workflow

Experimental_Workflow cluster_PET [18F]this compound PET (In Vivo) cluster_ARG Autoradiography (In Vitro) PET_Synthesis Radiotracer Synthesis ([18F]this compound) PET_Animal_Prep Animal Preparation (Anesthesia) PET_Synthesis->PET_Animal_Prep PET_Injection IV Injection PET_Animal_Prep->PET_Injection PET_Scan PET Scanning PET_Injection->PET_Scan PET_Analysis Image Analysis (%ID/ml, Uptake Ratio) PET_Scan->PET_Analysis Comparison Cross-Validation & Comparison PET_Analysis->Comparison ARG_Tissue_Prep Brain Extraction & Sectioning ARG_Incubation Radioligand Incubation ARG_Tissue_Prep->ARG_Incubation ARG_Wash Washing ARG_Incubation->ARG_Wash ARG_Exposure Phosphor Screen Exposure ARG_Wash->ARG_Exposure ARG_Analysis Image Analysis (fmol/mg) ARG_Exposure->ARG_Analysis ARG_Analysis->Comparison Animal_Model Animal Model (e.g., Rats) Animal_Model->PET_Animal_Prep Animal_Model->ARG_Tissue_Prep

Caption: Experimental workflow for the cross-validation of [18F]this compound PET and autoradiography.

Discussion and Conclusion

The cross-validation between [18F]this compound PET and autoradiography reveals both concordance and divergence in the quantification of CB1 receptors. While both methods can detect changes in receptor density, the magnitude of these changes can differ significantly. This discrepancy may be due to several factors, including:

  • Radioligand Properties: The use of an inverse agonist for PET ([18F]this compound) versus an agonist for autoradiography ([3H]CP55,940) could lead to differential binding to various receptor conformations (e.g., G-protein coupled vs. uncoupled)[1].

  • In Vivo vs. In Vitro Conditions: PET measures receptor availability in the complex in vivo environment, which is influenced by factors like blood flow, metabolism of the tracer, and the presence of endogenous ligands. Autoradiography, on the other hand, is performed under controlled in vitro conditions on isolated tissue sections.

  • Spatial Resolution: Autoradiography generally offers higher spatial resolution compared to small animal PET, which may be a consideration for studies focusing on small brain nuclei[9].

References

A Head-to-Head Comparison: [18F]MK-9470 and AM251 for In Vivo CB1 Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate tool to investigate the cannabinoid type 1 (CB1) receptor in vivo is critical. This guide provides a comprehensive comparison of two widely used compounds: the positron emission tomography (PET) tracer [18F]MK-9470 and the antagonist/inverse agonist AM251.

This document outlines their respective characteristics, supported by experimental data, to facilitate an informed decision for designing in vivo studies targeting the CB1 receptor.

At a Glance: Key Quantitative Data

The following tables summarize the key quantitative parameters for [18F]this compound and AM251, offering a direct comparison of their binding affinities and selectivities for the CB1 receptor.

Parameter [18F]this compound AM251 Species/System
Binding Affinity (IC50/Ki) for CB1 IC50: 0.7 nM[1][2]Ki: 7.49 nMHuman CB1 Receptor
Selectivity (CB1 vs. CB2) ~60-fold selectivity for CB1 over CB2[1]~306-fold selectivity for CB1 over CB2Not Specified

In Vivo Applications and Performance

[18F]this compound: A PET Tracer for Quantifying CB1 Receptor Availability

[18F]this compound is a selective, high-affinity inverse agonist for the CB1 receptor, developed specifically for in vivo imaging using PET.[1][2] Its primary application lies in the non-invasive quantification and visualization of CB1 receptor density and occupancy in the brain.

Autoradiographic studies have confirmed that the distribution of [18F]this compound binding in the brain aligns with the known high-density areas of CB1 receptors, such as the cerebral cortex, cerebellum, caudate/putamen, and hippocampus.[1] In vivo PET imaging in both monkeys and humans has demonstrated high brain uptake and a distribution pattern consistent with these autoradiography findings.[1][2] The specific binding of [18F]this compound is reversible and can be blocked by other CB1 receptor inverse agonists.[1]

Pharmacokinetic modeling is crucial for accurately quantifying CB1 receptor availability using [18F]this compound. Studies in rats have shown that a two-tissue compartmental model is best suited to describe its kinetic behavior in the brain.[3] In humans, both reversible and irreversible kinetic models have been used to analyze [18F]this compound data, with the fractional uptake rate (FUR) being a reliable index of receptor availability.[4]

AM251: A Tool for Probing the Functional Role of CB1 Receptors

AM251 is a potent and selective CB1 receptor antagonist and inverse agonist. Unlike [18F]this compound, it is not radiolabeled for imaging but is extensively used in preclinical in vivo studies to investigate the physiological and behavioral consequences of blocking CB1 receptor activity.

AM251 has been instrumental in elucidating the role of the endocannabinoid system in a wide range of processes, including appetite, anxiety, and addiction.[5][6][7][8][9] In animal models, administration of AM251 has been shown to reduce food intake and body weight.[6][10] Furthermore, it has demonstrated efficacy in attenuating the reinstatement of drug-seeking behavior for substances like cocaine and nicotine (B1678760), suggesting a role for the CB1 receptor in relapse.[8][9]

The effects of AM251 are dose-dependent. For instance, in rats, a low dose (1.0 mg/kg) has been shown to improve recognition memory, while higher doses did not have the same effect and could even attenuate psychomotor activity.[5]

Experimental Methodologies

Detailed experimental protocols are essential for the replication and validation of research findings. Below are representative methodologies for in vivo studies using [18F]this compound and AM251.

[18F]this compound PET Imaging Protocol (Human)
  • Subject Preparation: Patients are typically required to fast for at least 4 hours prior to the administration of [18F]this compound.[11]

  • Tracer Administration: An intravenous bolus injection of [18F]this compound (e.g., approximately 185-289 MBq) is administered.[11][12]

  • PET/CT Acquisition: Dynamic PET/CT imaging is performed. A common protocol involves a 30-minute dynamic acquisition immediately following injection, with subsequent static scans at later time points (e.g., 60 and 120 minutes post-injection).[11]

  • Data Analysis: Time-activity curves are generated for various brain regions of interest. Kinetic modeling (e.g., two-tissue compartment model or FUR analysis) is then applied to the data to estimate CB1 receptor availability.[4]

AM251 Behavioral Study Protocol (Rat)
  • Animal Model: Male Wistar rats are commonly used.

  • Drug Preparation and Administration: AM251 is typically dissolved in a vehicle solution (e.g., a mixture of 0.09% NaCl, Tween 80, and DMSO).[7] It is administered via intraperitoneal (i.p.) injection at doses ranging from 1 to 10 mg/kg, depending on the study's objective.[5][6][8]

  • Behavioral Testing: A variety of behavioral assays can be employed following AM251 administration, with a typical latency of 30-60 minutes between injection and testing.[7][8] Examples include:

    • Object Recognition Test: To assess memory.[5]

    • Elevated Plus Maze: To evaluate anxiety-like behavior.[7]

    • Behavioral Satiety Sequence: To measure effects on feeding behavior.[6]

    • Drug Reinstatement Models: To study relapse behavior.[8][9]

  • Data Analysis: Behavioral parameters are quantified and statistically analyzed to determine the effect of AM251 compared to a vehicle control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding. The following diagrams, created using the DOT language, illustrate the CB1 receptor signaling pathway and a typical experimental workflow for in vivo studies.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1R CB1 Receptor G_protein Gαi/o CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Ion_Channels Ion Channels (Ca²⁺, K⁺) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Reduces production of PKA PKA cAMP->PKA Activates Ligand Agonist Ligand->CB1R Binds to

CB1 Receptor Signaling Pathway

Experimental_Workflow cluster_MK9470 [18F]this compound Study cluster_AM251 AM251 Study MK_Prep Subject Preparation (Fasting) MK_Admin [18F]this compound Administration (IV) MK_Prep->MK_Admin MK_Scan PET/CT Imaging MK_Admin->MK_Scan MK_Analysis Kinetic Modeling & Data Analysis MK_Scan->MK_Analysis AM_Prep Animal Model (e.g., Rat) AM_Admin AM251 Administration (IP) AM_Prep->AM_Admin AM_Test Behavioral Testing AM_Admin->AM_Test AM_Analysis Data Collection & Statistical Analysis AM_Test->AM_Analysis

References

Navigating Intersubject Variability in [18F]MK-9470 PET Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of radiotracers is paramount for robust and reproducible positron emission tomography (PET) studies. This guide provides a comprehensive comparison of intersubject variability associated with [18F]MK-9470, a widely used PET tracer for imaging cannabinoid type 1 receptors (CB1R), and contextualizes its performance against other imaging agents.

[18F]this compound is a selective, high-affinity inverse agonist for the CB1 receptor, enabling in vivo quantification and occupancy studies in the human brain.[1][2][3] However, like many neuroreceptor PET tracers, its signal can be influenced by a range of physiological and methodological factors, leading to variability between subjects. This guide synthesizes key data on the extent of this variability, details the experimental protocols used in seminal studies, and provides a comparative look at alternative tracers.

Quantitative Comparison of Tracer Performance

The reliability and variability of a PET tracer are critical metrics for its utility in clinical research, particularly for longitudinal studies or multi-center trials. The following tables summarize key performance indicators for [18F]this compound and provide a snapshot of how it compares to other CB1R radioligands.

Parameter [18F]this compound Notes
Test-Retest Variability ~7%Based on the Area Under the Curve (AUC) method.[1][2] This indicates good reliability for longitudinal measurements in the same subject.
<10%Using Fractional Uptake Rate (FUR) or irreversible uptake constant (Ki).[4]
10% - 30%For distribution volume (VT) and V(ND)k(3).[4]
Intersubject Variability 16%Higher than test-retest variability, suggesting significant physiological differences between individuals.[1]
Receptor Affinity (IC50) 0.7 nM (human)Demonstrates high affinity for the human CB1 receptor.[1][2]
Ratio of Total to Nonspecific Binding 4-5:1 in putamenIndicates a strong specific signal.[1][2]
Tracer Intersubject Variability (VT) Test-Retest Variability (VT) Notes
[18F]this compound 16%[1]~7% (AUC)[1][2], <10% (Ki/FUR)[4]Well-characterized with good test-retest reliability.
[11C]OMAR --Mentioned as another CB1R ligand, but direct comparative variability data is not provided in the search results.
[18F]FMPEP-d2 ~26%[5]14%[5]Shows moderate intersubject and good retest variability.
[11C]MePPEP --Mentioned as a CB1R mixed inverse agonist/antagonist.[3]

Factors Contributing to Intersubject Variability

Several factors have been identified that may contribute to the observed differences in [18F]this compound binding between individuals:

  • Genetic Polymorphisms: Variations in the CB1R gene may influence receptor expression and affinity.[1]

  • Age and Gender: Studies have shown that [18F]this compound binding to CB1R increases with age, but this effect is more pronounced in women.[6][7] Men, on the other hand, have been observed to have higher [18F]this compound binding than women in certain brain regions.[6][7]

  • Physiological State: The density of G-protein coupled receptors can vary, which may affect the binding of an inverse agonist like [18F]this compound differently than an agonist tracer.[1]

  • Methodological Differences: The use of different quantification methods, such as Standardized Uptake Value (SUV) versus more complex kinetic modeling, can contribute to variability in reported receptor availability.[1]

Experimental Protocols

The following sections detail the typical methodologies employed in [18F]this compound PET studies, providing a framework for understanding how the data is generated.

Radiotracer Synthesis

[18F]this compound is synthesized via alkylation with 2-[18F]fluoroethylbromide.[8] The final product undergoes HPLC purification to ensure high radiochemical purity (>95%).[8]

Subject Preparation and PET/CT Imaging

Subjects are typically required to fast for at least 4 hours prior to the administration of [18F]this compound.[8] An intravenous bolus of the radiotracer is injected, and dynamic or static PET scans are acquired.[8] For dynamic studies, imaging can begin at the time of injection and continue for up to 150 minutes or longer.[8]

Blood Sampling and Metabolite Analysis

To perform full kinetic modeling, arterial blood sampling is often conducted to measure the concentration of the parent tracer in plasma over time.[1] The fraction of unchanged [18F]this compound in plasma is determined using HPLC.[1][8] Studies have shown that the percentage of intact [18F]this compound in arterial plasma decreases over time, with approximately 77% remaining at 10 minutes, declining to 18% at 120 minutes.[1]

Data Analysis

Several methods can be used to quantify [18F]this compound binding:

  • Area Under the Curve (AUC): A simplified method where the AUC of the tissue time-activity curve after a certain time point (e.g., 120 minutes) is used as an index of CB1R availability.[1]

  • Kinetic Modeling: More complex models, such as the reversible two-tissue compartment model, can be used to estimate parameters like the total distribution volume (VT).[4]

  • Irreversible Uptake Models: Methods estimating the irreversible uptake constant (Ki) or fractional uptake rate (FUR) have also been shown to provide reliable estimates of specific binding with lower test-retest variability.[4]

Visualizing the Workflow

To better illustrate the process of a typical [18F]this compound PET study, the following diagrams outline the key stages.

Experimental_Workflow cluster_pre_scan Pre-Scan Preparation cluster_scan PET/CT Imaging cluster_post_scan Data Analysis Subject Subject Recruitment & Fasting Injection IV Bolus Injection Subject->Injection Radiosynthesis [18F]this compound Radiosynthesis Radiosynthesis->Injection PET_Scan Dynamic/Static PET/CT Scan Injection->PET_Scan Blood_Sampling Arterial Blood Sampling Injection->Blood_Sampling Image_Reconstruction Image Reconstruction & Processing PET_Scan->Image_Reconstruction Metabolite_Analysis Plasma Metabolite Analysis Blood_Sampling->Metabolite_Analysis Quantification Kinetic Modeling/ Quantification Metabolite_Analysis->Quantification Image_Reconstruction->Quantification Data_Analysis_Pathway cluster_input Input Data cluster_models Quantification Models cluster_output Output Parameters Dynamic_PET Dynamic PET Data (Time-Activity Curves) AUC Area Under the Curve (AUC) Dynamic_PET->AUC Kinetic Reversible Two-Tissue Compartment Model Dynamic_PET->Kinetic Irreversible Irreversible Uptake Model (Ki, FUR) Dynamic_PET->Irreversible Plasma_Data Arterial Plasma Data (Parent Tracer Concentration) Plasma_Data->Kinetic Plasma_Data->Irreversible BP Binding Potential/ Receptor Availability AUC->BP Kinetic->BP Irreversible->BP

References

Unveiling Cannabinoid Receptor Dynamics: A Comparative Guide to [18F]MK-9470 Displacement with MK-0364

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the displacement of the PET tracer [18F]MK-9470 by the selective CB1 receptor inverse agonist MK-0364 is presented. This guide provides key quantitative data, detailed experimental protocols, and visual workflows to support research and development in cannabinoid pharmacology.

The cannabinoid-1 (CB1) receptor is a critical target in the central nervous system, implicated in a variety of physiological processes. Understanding the binding kinetics and in-vivo occupancy of novel therapeutic compounds is paramount for drug development. This guide focuses on the interaction between [18F]this compound, a potent and selective inverse agonist radiotracer for the CB1 receptor, and MK-0364, another high-affinity CB1 receptor inverse agonist.

Quantitative Data Summary

The following tables summarize the key in-vitro binding affinities and in-vivo receptor occupancy data from displacement studies involving [18F]this compound and MK-0364.

CompoundTargetSpeciesParameterValueReference
[18F]this compound CB1 ReceptorHumanIC500.7 nM[1][2][3]
MK-0364 CB1 ReceptorHumanKi0.13 nM[4][5]

Table 1: In-vitro Binding Affinities

SpeciesCompoundParameterValueNotesReference
Rhesus MonkeyMK-0364Occ50 (Plasma Concentration)34 nMProjected plasma concentration producing 50% receptor occupancy.[1][6][7]
Rhesus Monkey[18F]this compoundTotal to Nonspecific Binding Ratio (Putamen)4-5:1Indicative of a strong specific signal.[1][2][3]
Human[18F]this compoundTest-Retest Variability7%Demonstrates good reproducibility of baseline PET imaging.[1][2][3]

Table 2: In-vivo Receptor Occupancy and Imaging Characteristics

Experimental Protocols

A detailed understanding of the methodologies employed in these displacement studies is crucial for interpretation and replication.

In-vivo PET Imaging and Displacement Protocol (Rhesus Monkey)
  • Animal Preparation: Rhesus monkeys are anesthetized and body temperature is maintained. Vital signs are monitored throughout the procedure.[7]

  • Radiotracer Injection: A bolus injection of approximately 110 MBq of [18F]this compound is administered intravenously.[7]

  • Baseline PET Scan: Emission imaging commences at the time of injection and continues for a specified duration (e.g., 120 minutes) to establish baseline tracer binding.[3][7]

  • Displacer Administration: For displacement studies, MK-0364 is administered as a bolus followed by a constant infusion to achieve steady-state plasma levels.[3] In "chase" studies, MK-0364 is administered after the baseline scan has been established (e.g., at 120 minutes post-tracer injection).[3][7]

  • Post-Displacement PET Scan: PET imaging continues after the administration of MK-0364 to measure the reduction in [18F]this compound binding.

  • Data Analysis: Time-activity curves are generated for various brain regions. Receptor occupancy is calculated based on the reduction in tracer binding after MK-0364 administration compared to the baseline scan.[1]

Human PET Imaging Protocol
  • Subject Preparation: Healthy human subjects are fasted for at least 4 hours before the PET scan.[7]

  • Radiotracer Injection: Subjects receive an average of 185 MBq of [18F]this compound via a slow intravenous bolus injection.[7]

  • PET Imaging: Scanning is performed using a high-resolution PET scanner in 3D mode.[7] For receptor occupancy studies, MK-0364 is administered orally, and the subsequent reduction in [18F]this compound binding is measured.[1][2]

Visualizing the Process

The following diagrams illustrate the experimental workflow and the underlying principle of the displacement study.

experimental_workflow cluster_pre_scan Pre-Scan Preparation cluster_scan PET Imaging cluster_post_scan Data Analysis Animal_Prep Subject Preparation (Anesthesia/Fasting) Tracer_Injection [18F]this compound Injection Animal_Prep->Tracer_Injection Baseline_Scan Baseline PET Scan Tracer_Injection->Baseline_Scan Displacer_Admin MK-0364 Administration Baseline_Scan->Displacer_Admin Post_Displacement_Scan Post-Displacement PET Scan Displacer_Admin->Post_Displacement_Scan Data_Analysis Time-Activity Curves Post_Displacement_Scan->Data_Analysis Occupancy_Calc Receptor Occupancy Calculation Data_Analysis->Occupancy_Calc

Experimental workflow for the in-vivo displacement study.

signaling_pathway cluster_receptor CB1 Receptor Binding cluster_ligands Competing Ligands CB1 CB1 Receptor Tracer [18F]this compound (Radiotracer) Tracer->CB1 Binds & Emits Signal Displacer MK-0364 (Displacer) Displacer->CB1 Binds & Displaces Tracer

Competitive binding at the CB1 receptor.

References

Safety Operating Guide

Navigating the Disposal of MK-9470: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of the research compound MK-9470 is paramount for maintaining a safe and compliant laboratory environment. Due to the specialized nature of this compound, a specific Safety Data Sheet (SDS) with explicit disposal instructions is not publicly available. However, by adhering to established principles of chemical and radiological waste management, researchers can ensure its safe and responsible disposal.

For researchers, scientists, and drug development professionals, the paramount step before any disposal is to consult your institution's Environmental Health and Safety (EHS) department. They will provide guidance based on local, state, and federal regulations and the specific facilities available for waste management.

General Disposal Procedures for Non-Radiolabeled this compound

As a synthetic, nitrogen-containing organic compound, non-radiolabeled this compound should be treated as chemical waste. The following general procedures apply:

  • Waste Identification and Segregation: Properly identify and segregate chemical waste at the point of generation to prevent dangerous reactions.[1][2] this compound waste should not be mixed with other waste streams unless explicitly permitted by your institution's EHS department.[1]

  • Container Management: All hazardous waste must be stored in compatible containers that prevent rupture or leakage.[3] Containers should be clearly labeled with "Hazardous Waste," the chemical name (this compound), and the associated hazards (e.g., toxic, flammable).[3]

  • Storage: Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[3] This area should be away from potential ignition sources and incompatible materials.

Disposal Procedures for [18F]-MK-9470

The radiolabeled version, [18F]-MK-9470, requires handling as radioactive waste, with special consideration for its short half-life.

  • Decay-in-Storage: Fluorine-18 has a short half-life of approximately 109.8 minutes. The most practical disposal method for short-lived radionuclides is decay-in-storage.[4] This involves storing the waste in a properly shielded and labeled container until the radioactivity has decayed to background levels.

  • Storage Duration: A general rule of thumb is to store the waste for at least 10 half-lives. For 18F, this equates to approximately 1,098 minutes (about 18.3 hours). After this period, less than 0.1% of the original radioactivity remains.[4] Some guidelines suggest that radioactive wastes from 18F-Fluorodeoxyglucose production should be stored for at least 24 hours before disposal.[5]

  • Verification and Disposal: After the decay period, the material should be surveyed with appropriate radiation detection equipment to confirm that the radioactivity is indistinguishable from background levels.[4] Once confirmed, the waste can likely be disposed of as chemical waste, following the procedures for the non-radiolabeled compound. Always confirm this final disposal step with your institution's Radiation Safety Officer or EHS department.

Quantitative Data and Experimental Protocols

Specific quantitative data for the disposal of this compound, such as concentration limits or specific degradation protocols, are not available in the public domain. The primary quantitative factor for the disposal of [18F]-MK-9470 is its half-life, which dictates the necessary storage time for decay.

ParameterValueSource
Fluorine-18 Half-life 109.8 minutes (1.83 hours)[4]
Recommended Decay Period >10 half-lives (~18.3 hours)[4]

Detailed experimental protocols for the disposal of this compound have not been published. The appropriate procedure is determined by the principles of chemical and radioactive waste management outlined above and the specific capabilities of your institution's waste disposal facilities.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

MK9470_Disposal_Workflow start Start: this compound Waste Generated is_radiolabeled Is the waste radiolabeled with 18F? start->is_radiolabeled decay_in_storage Store for decay (>10 half-lives, ~24 hours) in shielded, labeled container is_radiolabeled->decay_in_storage Yes chemical_waste Treat as Chemical Waste is_radiolabeled->chemical_waste No survey_waste Survey waste to confirm background radiation levels decay_in_storage->survey_waste survey_waste->decay_in_storage Radiation above background survey_waste->chemical_waste Radiation at background segregate Segregate from incompatible wastes chemical_waste->segregate label_container Use a compatible, sealed container labeled: 'Hazardous Waste' 'this compound' List of hazards segregate->label_container store_in_saa Store in designated Satellite Accumulation Area (SAA) label_container->store_in_saa contact_ehs Contact EHS for waste pickup store_in_saa->contact_ehs

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling MK-9470

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, operation, and disposal of the potent investigational compound MK-9470 are outlined below to ensure the safety of laboratory personnel and mitigate environmental contamination. This guide provides procedural, step-by-step instructions tailored for researchers, scientists, and drug development professionals, establishing a foundation of trust and safety in the handling of this potent cannabinoid CB1 receptor inverse agonist.

Given the potent pharmacological activity of this compound and the use of its radiolabeled form, [18F]-MK-9470, a rigorous adherence to safety protocols is paramount.[1][2][3] The following guidelines are based on established best practices for managing potent pharmaceutical compounds and investigational drugs.

Personal Protective Equipment (PPE) and Engineering Controls

The primary strategy for safe handling of potent compounds like this compound is containment through engineering controls, with PPE serving as a critical secondary barrier. Open handling of the compound in powder form is strongly discouraged.[4]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryNon-Radioactive this compound[18F]-MK-9470 (Radiolabeled)
Primary Protection Disposable lab coat with knit cuffs, two pairs of nitrile gloves (outer pair with extended cuffs), safety glasses with side shields or splash goggles.In addition to the non-radioactive PPE: lead-lined apron, and finger/ring dosimeters.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is required when handling the powder outside of a containment system. A powered air-purifying respirator (PAPR) is recommended for higher-risk activities.[5]A NIOSH-approved respirator with a P100 filter should be used in conjunction with engineering controls to minimize inhalation of radioactive particles.
Secondary Protection Shoe covers should be worn in designated potent compound handling areas.All secondary protection for non-radioactive handling applies.

Table 2: Engineering Controls for this compound

Control TypeApplication
Primary Containment All handling of powdered this compound should be conducted within a certified chemical fume hood, a glove box, or a containment isolator to prevent airborne exposure.[4][6] For [18F]-MK-9470, work should be performed in a lead-shielded hot cell or a shielded glove box.
Ventilation Laboratories where this compound is handled must have single-pass air systems with negative pressure relative to adjacent areas to prevent the spread of contamination.[7]
Decontamination A validated decontamination procedure must be in place to inactivate and remove any residual this compound from surfaces and equipment.[8] For [18F]-MK-9470, this includes regular radiation surveys.

Operational and Disposal Plans

A clear, step-by-step plan for all procedures involving this compound is essential to minimize risk.

Experimental Workflow

The following diagram outlines the general workflow for handling this compound in a laboratory setting.

This compound Handling Workflow cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup and Decontamination prep_ppe Don Appropriate PPE prep_setup Prepare Containment Area (e.g., Fume Hood, Glove Box) prep_ppe->prep_setup handling_weigh Weighing and Aliquoting prep_setup->handling_weigh handling_dissolve Dissolution in Solvent handling_weigh->handling_dissolve handling_exp Experimental Use handling_dissolve->handling_exp cleanup_decon Decontaminate Work Surfaces and Equipment handling_exp->cleanup_decon cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE in Designated Area cleanup_waste->cleanup_doff

Caption: General workflow for handling this compound, from preparation to cleanup.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous. For [18F]-MK-9470, waste is also considered radioactive and must be managed accordingly.

Table 3: this compound Waste Disposal Guidelines

Waste StreamDisposal Procedure
Solid Waste (Non-Radioactive) Contaminated items such as gloves, lab coats, pipette tips, and vials should be placed in a designated, sealed, and clearly labeled hazardous waste container.[9]
Liquid Waste (Non-Radioactive) Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.[9]
Sharps Waste (Non-Radioactive) Needles and syringes used with this compound should be placed in a puncture-resistant sharps container designated for hazardous chemical waste.[9]
Radioactive Waste ([18F]-MK-9470) All waste contaminated with [18F]-MK-9470 must be segregated into appropriate radioactive waste containers (e.g., for short-lived isotopes). Waste should be stored in a shielded area until it has decayed to background levels or is collected by a licensed radioactive waste disposal service.

All disposal activities must comply with local, state, and federal regulations.[10] A certified hazardous waste contractor should be used for the final disposal of all this compound waste.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Table 4: Emergency Response Protocols

IncidentImmediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Evacuate the immediate area. For small spills, trained personnel wearing appropriate PPE can use an absorbent material to clean the area, which should then be decontaminated. For large spills, evacuate the laboratory and contact the institution's Environmental Health and Safety (EHS) department.

By adhering to these stringent safety and logistical protocols, research institutions can foster a secure environment for the handling of potent investigational compounds like this compound, thereby building a culture of safety and trust that extends beyond the product itself.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.